molecular formula C11H14O2 B181742 2,3,5,6-Tetramethylbenzoic acid CAS No. 2604-45-7

2,3,5,6-Tetramethylbenzoic acid

Cat. No.: B181742
CAS No.: 2604-45-7
M. Wt: 178.23 g/mol
InChI Key: STIDRZRESMTQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetramethylbenzoic acid is a multi-methyl-substituted benzoic acid that serves as a valuable synthetic intermediate and reference standard in chemical research. The steric and electronic properties imparted by its specific substitution pattern make it a compound of interest in various research applications. It is primarily used as a key starting material or precursor in the synthesis of more complex organic molecules, including ligands for catalysts, advanced materials, and pharmaceutical candidates. As a highly substituted benzoic acid, it is also relevant in methodological studies of organic reactions, such as investigations into steric effects in esterification or amidation reactions. Researchers utilize this compound in the development and validation of analytical methods, particularly in chromatography and mass spectrometry, due to its well-defined structure. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetramethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIDRZRESMTQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180687
Record name Benzoic acid, 2,3,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2604-45-7
Record name 2,3,5,6-Tetramethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2604-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002604457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2604-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,3,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetramethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5,6-Tetramethylbenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY2MW5SWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,3,5,6-Tetramethylbenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetramethylbenzoic Acid

Abstract

This compound, also known as durylic acid, is a highly substituted aromatic carboxylic acid. Its sterically hindered structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, polymers, and advanced materials where controlled reactivity and specific spatial arrangements are required. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into two robust and field-proven methodologies: the carbonation of a Grignard reagent and the Friedel-Crafts acylation followed by oxidation. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate synthetic route.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two primary disconnection strategies, both originating from the commercially available and inexpensive starting material, durene (1,2,4,5-tetramethylbenzene).

  • C-C Bond Formation via Carboxylation: The most direct approach involves disconnecting the carboxylic acid group, leading back to a 2,3,5,6-tetramethylphenyl nucleophile (a Grignard reagent) and a carbon dioxide electrophile. This forms the basis of the Grignard synthesis pathway.

  • Functional Group Interconversion: An alternative strategy involves disconnecting the carboxylic acid at the oxidation state level. This leads back to a methyl ketone, 2,3,5,6-tetramethylacetophenone, which can be synthesized via Friedel-Crafts acylation of durene. The ketone is then converted to the carboxylic acid through an oxidation reaction.

G cluster_0 Pathway 1: Grignard Carbonation cluster_1 Pathway 2: Acylation & Oxidation target This compound grignard 2,3,5,6-Tetramethylphenyl Magnesium Bromide target->grignard C-COOH disconnection (Carbonation) ketone 2,3,5,6-Tetramethylacetophenone target->ketone Functional Group Interconversion (Oxidation) bromodurene 1-Bromo-2,3,5,6-tetramethylbenzene (Bromodurene) grignard->bromodurene Grignard Formation durene1 Durene bromodurene->durene1 Electrophilic Bromination durene2 Durene ketone->durene2 Friedel-Crafts Acylation

Figure 1: Retrosynthetic analysis of this compound.

Pathway I: Synthesis via Grignard Reagent Carbonation

This classical and highly reliable pathway involves three main stages: electrophilic bromination of durene, formation of the corresponding Grignard reagent, and subsequent carboxylation using solid carbon dioxide (dry ice).

Mechanistic Rationale

The high electron density of the durene ring, conferred by four activating methyl groups, facilitates electrophilic aromatic substitution. Bromination yields bromodurene, which is then converted into a potent carbon nucleophile, the Grignard reagent.[1] This organometallic intermediate readily attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[2][3] A final acidic workup protonates the salt to yield the desired carboxylic acid.[4][5] The use of anhydrous conditions is paramount, as Grignard reagents are strong bases and will be quenched by any protic source, such as water.[4]

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Grignard Formation cluster_step3 Step 3: Carbonation & Workup Durene Durene Bromodurene Bromodurene Durene->Bromodurene Br₂, FeBr₃ Grignard Grignard Reagent Bromodurene->Grignard Mg, Dry Ether Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate 1. CO₂ (Dry Ice) FinalProduct This compound Carboxylate->FinalProduct 2. H₃O⁺

Figure 2: Workflow for the Grignard carbonation pathway.
Experimental Protocol

Step 2.2.1: Synthesis of 1-Bromo-2,3,5,6-tetramethylbenzene (Bromodurene)

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

  • Charging Flask: To the flask, add durene (1,2,4,5-tetramethylbenzene) and a non-polar solvent like carbon tetrachloride or dichloromethane.

  • Catalyst: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel. The reaction is exothermic and will generate HBr gas. Maintain the temperature with an ice bath if necessary.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature until the red color of bromine disappears.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any remaining bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude bromodurene can be purified by recrystallization from ethanol or by vacuum distillation.[6][7]

Step 2.2.2: Preparation of this compound

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Maintain a dry nitrogen or argon atmosphere.

  • Grignard Formation: Place magnesium turnings in the flask. Add a solution of the purified bromodurene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromodurene solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle reflux), add a small crystal of iodine or gently warm the flask. Once initiated, add the remaining bromodurene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation: Cool the flask in an ice-salt bath. While stirring vigorously, add crushed solid carbon dioxide (dry ice) in small portions. Causality Note: Adding the Grignard solution to a slurry of dry ice in ether is often preferred to minimize side reactions.

  • Workup: After all the dry ice has sublimated, slowly and carefully add dilute hydrochloric acid or sulfuric acid to the reaction mixture with cooling. This will protonate the carboxylate salt and dissolve the unreacted magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether. Wash the combined organic layers with water and then extract the product into an aqueous sodium hydroxide solution.

  • Isolation: Acidify the aqueous basic extract with concentrated HCl until the product precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or toluene.

Reagent and Condition Summary
StepKey ReagentsSolventTemperatureTypical Yield
Bromination Durene, Br₂, FeBr₃ (cat.)CCl₄ or CH₂Cl₂0 °C to RT85-95%
Grignard Bromodurene, MgAnhydrous EtherReflux (~35 °C)>90% (formation)
Carbonation Grignard Reagent, CO₂ (solid)Anhydrous Ether~ -78 °C to RT70-85% (from bromodurene)

Pathway II: Synthesis via Friedel-Crafts Acylation and Oxidation

This two-step sequence provides a robust alternative to the Grignard pathway. It leverages the well-established Friedel-Crafts acylation to install a ketone functionality, which is subsequently oxidized to the carboxylic acid.[8]

Mechanistic Rationale

Friedel-Crafts Acylation: This reaction proceeds via an electrophilic aromatic substitution mechanism.[9] A Lewis acid, typically aluminum chloride (AlCl₃), coordinates with an acylating agent like acetyl chloride to generate a highly electrophilic acylium ion.[10] The electron-rich durene ring then attacks this electrophile. A key advantage of acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further reaction, preventing polyacylation.[8]

Oxidation: The resulting 2,3,5,6-tetramethylacetophenone is then oxidized. The haloform reaction is a classic and efficient method for converting methyl ketones to carboxylic acids.[11] It involves the reaction of the ketone with a base and a halogen (e.g., sodium hypochlorite). The methyl group is tri-halogenated and then cleaved as a haloform (e.g., chloroform), leaving a carboxylate anion which is protonated upon acidic workup.

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation (Haloform) Durene Durene Ketone 2,3,5,6-Tetramethyl- acetophenone Durene->Ketone CH₃COCl, AlCl₃ Carboxylate Sodium Durylate Ketone->Carboxylate 1. NaOCl, NaOH FinalProduct This compound Carboxylate->FinalProduct 2. H₃O⁺

Figure 3: Workflow for the Friedel-Crafts acylation and oxidation pathway.
Experimental Protocol

Step 3.2.1: Synthesis of 2,3,5,6-Tetramethylacetophenone

  • Setup: Use a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl).

  • Charging Flask: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane or carbon disulfide. Cool the mixture in an ice bath.

  • Acylation: Add a solution of durene in the same solvent to the flask. Then, add acetyl chloride dropwise from the funnel while maintaining the low temperature.

  • Reaction: After the addition, allow the reaction to stir at room temperature until the evolution of HCl gas ceases.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches the catalyst.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, dilute sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude ketone can be purified by vacuum distillation or recrystallization from a suitable solvent.

Step 3.2.2: Oxidation to this compound (Haloform Reaction)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the 2,3,5,6-tetramethylacetophenone in a solvent like dioxane or tetrahydrofuran.

  • Reaction: Add an aqueous solution of sodium hydroxide. While stirring and cooling to maintain a temperature between 10-20 °C, slowly add a commercial bleach solution (sodium hypochlorite, NaOCl).

  • Completion: Stir the mixture until the reaction is complete (can be monitored by TLC). A small amount of chloroform will be generated as a byproduct.

  • Workup: Destroy excess hypochlorite by adding a reducing agent like sodium bisulfite. Remove the organic solvent if used.

  • Isolation: Cool the remaining aqueous solution and carefully acidify with concentrated HCl. The this compound will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol/water to obtain the pure product.

Reagent and Condition Summary
StepKey ReagentsSolventTemperatureTypical Yield
Acylation Durene, Acetyl Chloride, AlCl₃CH₂Cl₂ or CS₂0 °C to RT80-90%
Oxidation Ketone, NaOCl, NaOHDioxane/Water10-20 °C85-95%

Comparative Analysis of Synthetic Pathways

FeatureGrignard Carbonation PathwayFriedel-Crafts & Oxidation Pathway
Starting Materials Durene, Bromine, Magnesium, Dry IceDurene, Acetyl Chloride, AlCl₃, Bleach
Number of Steps 2 (from Durene)2 (from Durene)
Key Challenges Strict anhydrous conditions required for Grignard reagent formation and handling. Initiation of the Grignard reaction can sometimes be difficult.Handling of corrosive AlCl₃ and HCl gas byproduct. The haloform reaction can have side reactions if not controlled.
Scalability Scalable, but requires careful control of exotherms and moisture exclusion.Generally robust and highly scalable. Industrial precedent is strong for both steps.
"Green" Chemistry Uses volatile and flammable ether. Generates magnesium salts as waste.Uses chlorinated solvents and AlCl₃, generating significant acidic waste. The haloform reaction generates chloroform.
Overall Yield Good to excellent (60-80% over two steps).Excellent (65-85% over two steps).

Purification and Characterization

Independent of the synthetic route, the final product, this compound, is a white crystalline solid.

  • Purification: The most effective method for purification is recrystallization . A mixed solvent system, such as ethanol-water or toluene-hexanes, is typically employed. The crude acid is dissolved in the minimum amount of hot solvent, and the co-solvent is added until turbidity is observed. Upon slow cooling, pure crystals of the product will form.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • Melting Point: A sharp melting point is indicative of high purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR will show distinct singlets for the aromatic proton and the different methyl groups, along with a broad singlet for the acidic proton.

      • ¹³C NMR will show characteristic peaks for the quaternary aromatic carbons, the methyl carbons, and the carbonyl carbon of the acid.

    • Infrared (IR) Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) are characteristic of the carboxylic acid group.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound can be reliably achieved from durene via two primary, high-yielding pathways. The Grignard carbonation route is a classic organometallic approach that offers a direct method for introducing the carboxyl group. Its main technical challenge lies in the stringent requirement for anhydrous conditions. The Friedel-Crafts acylation followed by haloform oxidation is an equally effective alternative that may be more amenable to large-scale synthesis due to its less moisture-sensitive steps, although it involves corrosive reagents. The choice between these pathways will depend on the specific laboratory capabilities, scale of the reaction, and cost considerations. Both methods, when executed with care, provide access to this valuable sterically hindered building block for advanced chemical synthesis.

References

Introduction: Unveiling a Sterically Hindered Aromatic Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,5,6-Tetramethylbenzoic Acid

This compound (CAS No. 2604-45-7), also known as durenecarboxylic acid, is a highly substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core flanked by four methyl groups, creating significant steric hindrance around the carboxyl functionality. This pronounced steric shielding is not merely a structural curiosity; it dictates the molecule's reactivity, physicochemical properties, and utility. While direct esterification is challenging, this very feature makes it a valuable building block in advanced organic synthesis, materials science, and potentially as a scaffold in medicinal chemistry where precise control over molecular architecture and interaction is paramount. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its practical applications and handling, grounded in authoritative data for the practicing scientist.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a molecule's properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below, compiled from authoritative chemical databases.

PropertyValueSource(s)
CAS Number 2604-45-7[1][2]
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2]
IUPAC Name This compound[1]
Melting Point 178-181 °C
Boiling Point 310 °C at 760 mmHg
InChI 1S/C11H14O2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3,(H,12,13)[1][3]
InChIKey STIDRZRESMTQBD-UHFFFAOYSA-N[1][3]
SMILES CC1=CC(=C(C(=C1C)C(=O)O)C)C[1]
pKa 3.43[4]
Enthalpy of Sublimation (ΔsubH°) 106.1 ± 0.8 kJ/mol[3]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from the readily available precursor, 1,2,4,5-tetramethylbenzene (durene). The core transformation involves the selective oxidation of one of the four equivalent methyl groups to a carboxylic acid.

Causality in Synthesis: Overcoming Steric Hindrance and Aromatic Stability

The direct oxidation of a methyl group on a stable aromatic ring like durene requires a potent oxidizing agent. The electron-donating nature of the four methyl groups activates the ring, but the target C-H bonds of the methyl groups are strong and sterically shielded. Therefore, conditions must be sufficiently energetic to initiate oxidation at the benzylic position without causing uncontrolled degradation of the aromatic core. A common and effective strategy involves using strong oxidants like chromium (VI) oxide in an acidic medium.

Proposed Synthetic Pathway: Oxidation of Durene

The logical pathway involves the conversion of durene to the target carboxylic acid using a strong oxidizing agent.

Synthesis_Pathway Durene 1,2,4,5-Tetramethylbenzene (Durene) Intermediate Benzylic Radical/ Oxidized Intermediate Durene->Intermediate CrO₃, H₂SO₄ Acetone/Water Product 2,3,5,6-Tetramethylbenzoic acid Intermediate->Product Further Oxidation & Workup Spectroscopy_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR (Proton Environment) Structure Verified Molecular Structure H_NMR->Structure C_NMR ¹³C NMR (Carbon Backbone) C_NMR->Structure IR FT-IR (Functional Groups) IR->Structure MS MS (Molecular Weight & Fragmentation) MS->Structure Sample Purified Sample of This compound Sample->H_NMR Sample->C_NMR Sample->IR Sample->MS

References

An In-depth Technical Guide to the Crystal Structure of 2,3,5,6-Tetramethylbenzoic Acid: A Case Study in Structure Prediction and Determination

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the crystal structure of 2,3,5,6-tetramethylbenzoic acid, a compound of interest in organic synthesis and materials science. To date, a definitive, publicly accessible crystal structure for this specific molecule has not been reported in crystallographic databases. This guide, therefore, serves a dual purpose: firstly, to present a reasoned, hypothetical crystal structure based on established principles of molecular packing, steric hindrance, and hydrogen bonding patterns observed in analogous benzoic acid derivatives. Secondly, it provides a comprehensive, field-proven experimental protocol for the definitive determination of its crystal structure, from synthesis and single-crystal growth to X-ray diffraction analysis and structure refinement. This document is intended to be a practical resource for researchers, offering both a predictive framework and a detailed methodological pathway for elucidating the solid-state architecture of this compound and similarly substituted aromatic molecules.

Introduction: The Significance of Solid-State Structure

The three-dimensional arrangement of molecules in a crystalline solid dictates a multitude of its physical and chemical properties, including melting point, solubility, dissolution rate, and bioavailability. For active pharmaceutical ingredients (APIs) and other functional organic materials, a thorough understanding of the crystal structure is therefore of paramount importance. This compound (durylic acid), with its polysubstituted aromatic ring and carboxylic acid functionality, presents an interesting case for studying the interplay of steric and electronic effects on crystal packing. The four methyl groups impose significant steric constraints that will influence the orientation of the carboxylic acid group and the formation of intermolecular interactions.

While the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) do not currently contain an entry for this compound, we can draw upon the vast repository of knowledge on related structures to propose a likely packing arrangement.

Molecular Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its three-dimensional structure.

PropertyValueSource
Chemical Formula C₁₁H₁₄O₂PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 2604-45-7NIST WebBook[2][3]
Predicted XLogP3 2.9PubChem[1]

The presence of the carboxylic acid group suggests that hydrogen bonding will be a dominant intermolecular interaction, while the tetramethyl-substituted phenyl ring provides a bulky, hydrophobic character.

A Predictive Approach to the Crystal Structure of this compound

Based on the known crystal chemistry of carboxylic acids, a strong driving force for the assembly of this compound molecules in the solid state will be the formation of hydrogen-bonded dimers.[4][5][6]

The Centrosymmetric Carboxylic Acid Dimer

Carboxylic acids predominantly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.[5] It is highly probable that this compound will adopt this supramolecular synthon.

The Influence of Steric Hindrance

The four methyl groups on the phenyl ring will significantly influence the overall crystal packing. The steric bulk of these groups will likely prevent a planar arrangement of the phenyl rings, leading to a twisted conformation of the carboxylic acid group relative to the aromatic plane. This steric hindrance will also dictate how the hydrogen-bonded dimers pack together, likely preventing close π-π stacking interactions between the aromatic rings of adjacent dimers.

A Hypothetical Crystal Packing Model

Considering the factors above, a plausible crystal structure for this compound would involve:

  • Formation of centrosymmetric hydrogen-bonded dimers.

  • A non-planar conformation where the carboxylic acid group is twisted out of the plane of the phenyl ring to minimize steric clashes with the ortho-methyl groups.

  • Packing of these dimers in a "herringbone" or similar motif, where the bulky tetramethylphenyl groups of adjacent dimers interdigitate.

This proposed packing arrangement is visualized in the following diagram:

G cluster_dimer1 Dimer 1 cluster_dimer2 Dimer 2 M1 Molecule A M2 Molecule B M1->M2 O-H...O M2->M1 O-H...O M3 Molecule C M4 Molecule D M3->M4 O-H...O M4->M3 O-H...O Dimer1_rep Dimer 1 Dimer2_rep Dimer 2 Dimer1_rep->Dimer2_rep van der Waals Interactions Dimer3_rep Dimer 3 Dimer1_rep->Dimer3_rep Dimer4_rep Dimer 4 Dimer2_rep->Dimer4_rep Dimer3_rep->Dimer4_rep van der Waals Interactions

Caption: Proposed Herringbone Packing of Dimers.

Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, step-by-step methodology for the unambiguous determination of the crystal structure of this compound.

Synthesis and Purification

While this compound is commercially available, synthesis may be required for larger quantities or higher purity. A common route involves the oxidation of durene (1,2,4,5-tetramethylbenzene).

  • Oxidation of Durene: Durene can be oxidized using a strong oxidizing agent such as potassium permanganate in a suitable solvent system (e.g., aqueous pyridine). The reaction mixture is typically heated under reflux for several hours.

  • Workup and Isolation: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Purity should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.

  • Solvent Selection: A solvent screening should be performed to identify a solvent or solvent system in which this compound has moderate solubility. Solvents to consider include ethanol, methanol, acetone, ethyl acetate, and toluene.

  • Slow Evaporation: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent at room temperature. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. This is often the most successful method for obtaining high-quality crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The cooling rate should be carefully controlled to promote the growth of a few large crystals rather than many small ones.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.

Structure Solution and Refinement
  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process that adjusts the atomic coordinates, displacement parameters, and other model parameters.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density.

The overall workflow for crystal structure determination is summarized in the following diagram:

G A Synthesis & Purification B Single Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing (Unit Cell, Space Group) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Structure & Validation G->H

Caption: Experimental Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction and elucidation. The proposed structure, based on the well-established principles of hydrogen-bonded dimer formation and steric considerations, serves as a valuable starting point for further investigation. The detailed experimental protocol outlined herein offers a clear and practical pathway for researchers to successfully determine the solid-state architecture of this and other related molecules. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of the interplay between molecular structure and solid-state properties in polysubstituted aromatic compounds.

References

A Comprehensive Spectroscopic Guide to 2,3,5,6-Tetramethylbenzoic Acid: ¹H and ¹³C NMR Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,3,5,6-Tetramethylbenzoic acid, a derivative of durene, represents a class of sterically hindered aromatic carboxylic acids that are pivotal as intermediates in medicinal chemistry and materials science. Its unique structure, characterized by four methyl groups flanking the carboxylic acid function, imparts significant steric and electronic properties that are crucial for its application. Accurate and unambiguous structural verification is therefore a prerequisite for its use in any research or development setting. This technical guide provides a definitive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will explore the foundational principles dictating the spectral output, detail the assignment of each resonance, and provide a field-proven, self-validating protocol for data acquisition. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectra of this compound lies in understanding its molecular symmetry. The molecule possesses a plane of symmetry that bisects the C1-C4 axis and the C-COOH bond. This symmetry element renders specific pairs of methyl groups and aromatic carbons chemically equivalent, thereby simplifying the expected NMR spectra.

  • The methyl groups at positions C2 and C6 are equivalent.

  • The methyl groups at positions C3 and C5 are equivalent.

  • The aromatic carbons at C2 and C6 are equivalent.

  • The aromatic carbons at C3 and C5 are equivalent.

Consequently, instead of observing signals for four distinct methyl groups and six different aromatic carbons, we anticipate a reduced number of resonances, which is a powerful diagnostic feature.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a clear proton census of the molecule. Based on the symmetry discussed, we expect four distinct signals corresponding to the carboxylic acid proton, the lone aromatic proton, and two sets of equivalent methyl groups.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for this compound in a standard solvent like CDCl₃. These values are based on established chemical shift ranges and data from analogous structures.[1][2]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCausality of Chemical Shift
-COOH > 11.0Broad Singlet1HHighly deshielded due to the electronegativity of adjacent oxygen atoms and participation in intermolecular hydrogen bonding.[3]
Ar-H (H4)~7.0 - 7.2Singlet1HLocated in the typical aromatic region. Its precise shift is influenced by the electronic effects of the para-carboxylic acid and ortho-methyl groups.
Ar-CH₃ (C3, C5)~2.1 - 2.3Singlet6HBenzylic protons shifted downfield from typical alkanes.[1] These are meta to the -COOH group.
Ar-CH₃ (C2, C6)~2.3 - 2.5Singlet6HBenzylic protons. These are ortho to the -COOH group and are often slightly more deshielded than the meta-methyls due to proximity to the electron-withdrawing group and potential steric interactions.[4]
Interpretation and Field Insights
  • The Carboxylic Acid Proton: This signal is often very broad and may not integrate perfectly due to chemical exchange with trace amounts of water in the NMR solvent. Its presence at a very downfield position (>11 ppm) is a definitive indicator of the carboxylic acid functionality.

  • Symmetry Confirmation: The appearance of only two methyl signals, each integrating to 6H, alongside a single aromatic proton signal (1H), provides immediate and compelling evidence for the 2,3,5,6-substitution pattern. Any other tetramethylbenzoic acid isomer would produce a more complex spectrum with different multiplicities and integration ratios.

  • Absence of Coupling: A key feature is that all signals are singlets. The lone aromatic proton has no adjacent protons (ortho or meta) with which to couple. Similarly, the protons on each methyl group only see adjacent quaternary carbons, resulting in no spin-spin splitting. This spectral simplicity is a direct consequence of the substitution pattern.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. As with the ¹H spectrum, molecular symmetry reduces the number of expected signals. We anticipate a total of seven distinct carbon resonances: one for the carbonyl group, four for the aromatic ring carbons, and two for the methyl groups.

Predicted ¹³C NMR Data

The chemical shifts for this compound are well-documented in the literature.[5] The data presented here are typical values observed in CDCl₃.

Carbon AssignmentLiterature δ (ppm)[5]Signal IntensityCausality of Chemical Shift
-C OOH~175.0WeakHighly deshielded by two electronegative oxygen atoms. This is a characteristic shift for a carboxylic acid carbonyl.[6][7]
C 1~132.0WeakThe ipso-carbon attached to the -COOH group. It is a quaternary carbon, hence the weak signal.
C 2, C 6~137.0WeakQuaternary carbons attached to methyl groups, ortho to the -COOH group. Their chemical shift is influenced by both substituent effects.
C 3, C 5~133.0WeakQuaternary carbons attached to methyl groups, meta to the -COOH group.
C 4~128.0StrongerThe only aromatic carbon bonded to a hydrogen (a tertiary or 'CH' carbon). Signals from protonated carbons are enhanced by the Nuclear Overhauser Effect (NOE) during proton decoupling, leading to stronger intensities.[7]
Ar-C H₃ (C2, C6)~20.0StrongAliphatic carbon region. Shifted downfield due to attachment to the sp² hybridized aromatic ring.
Ar-C H₃ (C3, C5)~17.0StrongAliphatic carbon region. The slight difference in chemical shift between the two methyl carbon signals arises from their different positions relative to the carboxylic acid group.
Interpretation and Field Insights
  • Quaternary Carbons: A notable feature of the aromatic region is the presence of four weak signals and one stronger signal. The weak signals correspond to the five quaternary carbons (C1, C2, C3, C5, C6). Their low intensity is due to the absence of directly attached protons, which prevents signal enhancement via NOE, and their typically longer relaxation times.[7] Identifying the single protonated aromatic carbon (C4) is straightforward due to its significantly greater intensity.

  • Solvent Choice: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice, showing a characteristic triplet at ~77 ppm.[5] For compounds with poor solubility in CDCl₃, DMSO-d₆ can be used, which appears as a quintet at ~39.5 ppm.[8] It is essential to distinguish these solvent peaks from true sample signals.

  • Structural Confirmation: The observation of exactly four aromatic carbon signals and two methyl carbon signals provides definitive confirmation of the molecular symmetry and substitution pattern, corroborating the evidence from the ¹H NMR spectrum.

Self-Validating Experimental Protocol

This section provides a robust, step-by-step methodology for acquiring high-quality NMR data for this compound. The protocol is designed to be self-validating by ensuring proper sample preparation and setting logical acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh 15-20 mg of This compound prep2 2. Transfer to a clean, dry vial prep1->prep2 prep3 3. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep2->prep3 prep4 4. Vortex until fully dissolved prep3->prep4 prep5 5. Filter through glass wool into a 5 mm NMR tube prep4->prep5 acq1 6. Insert sample, lock, and shim prep5->acq1 acq2 7. Acquire ¹H Spectrum (zg30 pulse program) Scans: 8-16 Relaxation Delay (d1): 2s acq1->acq2 acq3 8. Acquire ¹³C Spectrum (zgpg30 pulse program) Scans: 1024+ Relaxation Delay (d1): 2s acq1->acq3 proc1 9. Apply Fourier Transform acq2->proc1 acq3->proc1 proc2 10. Phase Correction proc1->proc2 proc3 11. Baseline Correction proc2->proc3 proc4 12. Calibrate spectrum (TMS at 0.00 ppm or residual solvent peak) proc3->proc4 proc5 13. Integrate ¹H signals and pick peaks for both spectra proc4->proc5

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Methodology Details:
  • Sample Preparation:

    • Mass: Weigh approximately 15-20 mg of the solid compound. This ensures sufficient concentration for a strong ¹H signal and a reasonable acquisition time for the less sensitive ¹³C nucleus.

    • Solvent: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., CDCl₃, >99.8% D). Using a standard volume ensures consistency.

    • Dissolution: Vortex the sample thoroughly to ensure a homogenous solution, which is critical for achieving sharp spectral lines through shimming.

    • Transfer: Pipette the solution into a clean 5 mm NMR tube, filtering through a small plug of glass wool in the pipette tip to remove any particulate matter that could degrade spectral quality.

  • Data Acquisition (Illustrative parameters for a 400 MHz spectrometer):

    • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Parameters:

      • Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.[8]

      • Number of Scans: 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for quantitative integration in simple small molecules.

    • ¹³C NMR Parameters:

      • Pulse Program: A standard proton-decoupled experiment with a 30-degree pulse ('zgpg30') is used to produce a spectrum of singlets.[8]

      • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required. The acquisition time can range from 30 minutes to several hours depending on the sample concentration.

      • Relaxation Delay (d1): A 2-second delay is a good starting point, but for truly quantitative results (which are rarely needed), much longer delays are necessary, especially for quaternary carbons.

  • Data Processing:

    • Referencing: Calibrate the chemical shift axis by setting the tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not added, the residual solvent peak can be used as a secondary standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

    • Analysis: Perform phase and baseline corrections to ensure accurate peak integration and identification.

Conclusion

The NMR spectra of this compound are highly informative and serve as a robust fingerprint for its structural identity. The inherent molecular symmetry is the defining characteristic, leading to a simplified set of singlet resonances in the ¹H spectrum and a predictable pattern of seven signals in the ¹³C spectrum. By understanding the principles of chemical shift and applying the rigorous experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and validity of their scientific endeavors.

References

An In-Depth Technical Guide to the Discovery and History of 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Chemistry of a Sterically Hindered Aromatic Acid

2,3,5,6-Tetramethylbenzoic acid, a polysubstituted aromatic carboxylic acid, represents a fascinating case study in the annals of organic chemistry. Its discovery and the subsequent elucidation of its synthesis are intrinsically linked to the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of the historical context, seminal synthetic routes, and the enduring significance of this sterically encumbered molecule for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule begins with its intrinsic properties. This compound is a white crystalline solid. Its structure, featuring a fully substituted benzene ring with a carboxylic acid moiety, imparts significant steric hindrance, which in turn influences its reactivity and physical characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
CAS Number 2604-45-7PubChem[1]
Melting Point 186-188 °CSigma-Aldrich

Spectroscopic analysis provides the definitive structural fingerprint of the molecule. Key spectral features include:

  • ¹H NMR: Resonances corresponding to the aromatic proton and the distinct methyl groups.

  • ¹³C NMR: Signals for the quaternary aromatic carbons, the methyl carbons, and the carboxylic acid carbon.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid and the C=O stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

The Historical Tapestry: Discovery and Early Synthesis

The story of this compound is rooted in the exploration of polymethylated benzenes, particularly durene (1,2,4,5-tetramethylbenzene), which was first isolated from coal tar and synthesized in 1870. The quest to understand the reactivity of these newly discovered hydrocarbons spurred investigations into their derivatives.

Pioneering Synthesis: The Legacy of Meyer and Molz

While the exact date of the first synthesis of this compound is not definitively documented in readily available modern databases, historical chemical literature points towards the seminal work of Victor Meyer and Wilhelm Molz in the late 1890s. Their investigations into "Consecutive Durenecarboxylic acid" likely represent one of the earliest, if not the first, successful syntheses of this compound. Their work would have been published in prominent German chemical journals of the era, such as the Berichte der deutschen chemischen Gesellschaft.

The synthetic strategies available to chemists of this period were robust yet often required harsh reaction conditions. A plausible route, based on the chemical knowledge of the time, would involve the introduction of a single carbon functional group onto the durene ring, which could then be oxidized to a carboxylic acid.

The Gattermann-Koch Reaction: A Gateway to Aromatic Aldehydes and Acids

A significant breakthrough in the synthesis of aromatic aldehydes, which are direct precursors to carboxylic acids, was the Gattermann-Koch reaction, discovered in 1897. This reaction provided a method for the direct formylation of aromatic compounds. Given the electron-rich nature of durene, it is a prime substrate for this type of electrophilic aromatic substitution.

The historical synthesis of this compound can be logically reconstructed through a two-step process involving the Gattermann-Koch formylation of durene followed by oxidation of the resulting aldehyde.

The following diagram illustrates the logical flow of the historical synthesis of this compound from durene.

Gattermann_Koch_Synthesis Durene Durene (1,2,4,5-Tetramethylbenzene) Reaction1 Gattermann-Koch Reaction Durene->Reaction1 CO, HCl, AlCl₃/CuCl Aldehyde 2,3,5,6-Tetramethylbenzaldehyde Reaction1->Aldehyde Reaction2 Oxidation Aldehyde->Reaction2 e.g., KMnO₄, H₂CrO₄ CarboxylicAcid This compound Reaction2->CarboxylicAcid

Caption: Historical synthesis pathway to this compound.

This protocol is a representation of the experimental steps that would have been undertaken by chemists in the late 19th or early 20th century.

Step 1: Gattermann-Koch Formylation

  • Apparatus Setup: A robust glass reaction vessel equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser is assembled. The apparatus must be scrupulously dried to prevent deactivation of the Lewis acid catalyst.

  • Reagent Charging: The reaction vessel is charged with durene dissolved in a suitable inert solvent, such as carbon disulfide or an excess of the aromatic hydrocarbon itself.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) and a catalytic amount of cuprous chloride (CuCl) are carefully added to the reaction mixture.

  • Gas Introduction: A stream of dry carbon monoxide (CO) and hydrogen chloride (HCl) gas is bubbled through the stirred reaction mixture. The reaction is typically carried out at or slightly above room temperature and may require elevated pressure to ensure sufficient concentration of the gaseous reactants.

  • Reaction Monitoring: The progress of the reaction would have been monitored by observing changes in color and the cessation of gas uptake.

  • Workup: The reaction mixture is cautiously poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is then separated, washed with water and a dilute solution of sodium bicarbonate to remove acidic impurities, and dried over a suitable drying agent like anhydrous calcium chloride.

  • Purification: The crude 2,3,5,6-tetramethylbenzaldehyde is purified by distillation or recrystallization.

Step 2: Oxidation to the Carboxylic Acid

  • Reaction Setup: The purified 2,3,5,6-tetramethylbenzaldehyde is dissolved in a suitable solvent, such as aqueous acetone or pyridine.

  • Oxidant Addition: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), is slowly added to the solution. The reaction is often exothermic and may require cooling to maintain control.

  • Reaction Completion: The mixture is stirred until the characteristic color of the oxidizing agent disappears, indicating the completion of the reaction.

  • Workup:

    • If using KMnO₄, the resulting manganese dioxide is removed by filtration. The filtrate is then acidified with a strong mineral acid (e.g., HCl or H₂SO₄) to precipitate the carboxylic acid.

    • If using chromic acid, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent like diethyl ether.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pure crystalline product.

Modern Synthetic Approaches

While the historical syntheses are of great academic and historical importance, modern organic chemistry offers more efficient and milder methods for the preparation of this compound. These methods often involve the use of organometallic reagents or more sophisticated oxidation catalysts. For instance, the carboxylation of a Grignard reagent or an organolithium species derived from a halogenated durene derivative with carbon dioxide provides a high-yield and clean route to the desired carboxylic acid.

Modern_Synthesis HaloDurene Halogenated Durene (e.g., 1-Bromo-2,3,5,6-tetramethylbenzene) Reaction1 Organometallic Formation HaloDurene->Reaction1 Mg or n-BuLi Organometallic Durenyl Grignard or Organolithium Reaction1->Organometallic Reaction2 Carboxylation Organometallic->Reaction2 1. CO₂ 2. H₃O⁺ CarboxylicAcid This compound Reaction2->CarboxylicAcid

Caption: A modern synthetic pathway to this compound.

Applications and Future Outlook

The unique steric environment of this compound and its derivatives makes them valuable building blocks in various areas of chemical research. The bulky tetramethyl-substituted phenyl group can be employed to:

  • Influence reaction selectivity: By sterically directing incoming reagents to specific positions on a molecule.

  • Stabilize reactive intermediates: The bulky group can provide a protective environment, allowing for the isolation and study of otherwise transient species.

  • Tune the properties of materials: Incorporation of this moiety into polymers or other materials can impact their thermal stability, solubility, and conformational properties.

In the context of drug development, highly substituted aromatic rings are often explored as scaffolds to create conformationally restricted analogues of biologically active molecules, potentially leading to enhanced potency and selectivity.

Conclusion

The journey from the initial explorations of coal tar chemistry to the targeted synthesis of complex molecules like this compound encapsulates the evolution of organic chemistry. The pioneering work of late 19th and early 20th-century chemists laid the foundational principles that continue to guide synthetic strategies today. For contemporary researchers, an appreciation of this historical context not only enriches their understanding of the field but also provides a springboard for future innovation in the synthesis and application of unique molecular architectures.

References

Unlocking the Potential of 2,3,5,6-Tetramethylbenzoic Acid: A Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3,5,6-Tetramethylbenzoic acid, a structurally intriguing polymethylated aromatic carboxylic acid, represents a largely untapped resource within chemical and biological research. While its isomers have found utility as intermediates in various industries, the unique steric and electronic properties conferred by its specific methylation pattern suggest a wealth of unexplored potential.[1] This guide illuminates promising research avenues for this compound, moving beyond its current status as a mere laboratory chemical. We will delve into its potential as a scaffold for novel therapeutics, a building block for advanced agrochemicals, and a key component in material science. This document is intended for researchers, scientists, and drug development professionals, providing a technical and conceptual framework to inspire and direct future investigations into this fascinating molecule.

Introduction: The Case for Investigating this compound

Benzoic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry and material science, exhibiting a wide array of biological activities and functional properties.[2][3][4] The addition of methyl groups to the aromatic ring can profoundly alter a molecule's lipophilicity, metabolic stability, and steric profile, thereby influencing its biological interactions. This compound (TMBA), with its symmetrical methylation flanking the carboxylic acid moiety, presents a unique case. The steric hindrance provided by the ortho-methyl groups can influence the reactivity of the carboxyl group, a feature that can be exploited in the design of prodrugs or specialized polymers.[5]

Currently, much of the available literature focuses on its isomer, 2,4,6-trimethylbenzoic acid, which serves as an intermediate for dyes, pesticides, pharmaceuticals, and photoinitiators.[6][7][8] This existing knowledge base for a closely related structure provides a logical starting point for hypotheses regarding TMBA's potential applications. This guide will therefore extrapolate from the known activities of similar compounds to propose novel and impactful research directions for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2604-45-7[1][9]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compound[1]
Synonyms Durene-4-carboxylic acid
Appearance White to off-white crystalline powder
Melting Point 188-191 °C

Potential Research Area 1: Novel Therapeutics

The benzoic acid scaffold is a cornerstone of many approved drugs.[3][4] The unique substitution pattern of TMBA offers opportunities to develop new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Anticancer Agent Development

Scientific Rationale: Numerous synthetic derivatives of benzoic acid have demonstrated significant anticancer activity, often by inducing apoptosis or targeting specific cellular pathways.[3][4] The lipophilicity conferred by the four methyl groups on TMBA may enhance its ability to cross cell membranes, potentially increasing its intracellular concentration and efficacy. Furthermore, the steric hindrance could direct its interactions towards specific biological targets, potentially reducing off-target effects.

Proposed Research Workflow:

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation synthesis Synthesis of TMBA derivatization Library Synthesis (e.g., amides, esters) synthesis->derivatization cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) derivatization->cell_lines mtt_assay Cytotoxicity Screening (MTT/XTT Assay) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (Annexin V/PI staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Target Protein Expression (e.g., Bcl-2, Bax, p53) apoptosis->western_blot cell_cycle->western_blot xenograft Xenograft Mouse Model western_blot->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Preliminary Toxicity xenograft->toxicity

Caption: Proposed workflow for evaluating TMBA derivatives as anticancer agents.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound or its derivatives in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the drug-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antifungal Drug Discovery

Scientific Rationale: Benzoic acid and its derivatives are known to possess antifungal properties.[2] The mechanism often involves the disruption of fungal cell membranes or the inhibition of specific fungal enzymes. The lipophilic nature of TMBA could facilitate its penetration into the fungal cell wall and membrane, potentially leading to potent antifungal activity. Research into benzoic acid derivatives has identified the fungal-specific enzyme CYP53 as a potential target.[2]

Proposed Research:

  • Screening: Test TMBA and its simple esters against a panel of pathogenic fungi, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, using microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

  • Mechanism of Action: Investigate the mode of action through assays such as ergosterol biosynthesis inhibition, cell membrane integrity studies (using propidium iodide staining), and reactive oxygen species (ROS) generation assays.

  • In Silico Studies: Perform molecular docking studies of TMBA with fungal-specific enzymes like CYP53 to predict binding affinity and guide the synthesis of more potent derivatives.

Potential Research Area 2: Advanced Agrochemicals

Scientific Rationale: The structural similarity of TMBA to certain classes of herbicides and plant growth regulators suggests its potential utility in agriculture. For instance, 2,3,5,6-tetrachlorobenzoic acid has been patented for its herbicidal activity.[10] While the methyl groups of TMBA will confer different properties than the chloro-substituents, the underlying benzoic acid scaffold is a known auxinic herbicide pharmacophore. The specific steric bulk of TMBA might lead to novel selectivities against different weed species.

Proposed Research Workflow:

agrochemical_workflow cluster_screening Primary Screening cluster_secondary Secondary Screening & Selectivity cluster_mode Mode of Action Studies start Synthesize TMBA and Analogs pre_emergence Pre-emergence Herbicidal Assay start->pre_emergence post_emergence Post-emergence Herbicidal Assay start->post_emergence dose_response Dose-Response on Target Weeds pre_emergence->dose_response post_emergence->dose_response crop_tolerance Crop Tolerance Assays (e.g., Corn, Soybean) dose_response->crop_tolerance auxin_activity Auxin-like Activity Assays crop_tolerance->auxin_activity enzyme_inhibition Target Enzyme Inhibition crop_tolerance->enzyme_inhibition

Caption: Workflow for evaluating TMBA as a potential herbicidal agent.

Experimental Protocol: Pre-emergence Herbicidal Assay

  • Soil Preparation: Use a standardized sandy loam soil mixture in small pots or trays.

  • Compound Application: Dissolve TMBA in a suitable solvent (e.g., acetone) with a surfactant. Prepare a series of dilutions to apply at different rates (e.g., 0.1, 0.5, 1.0, 2.0 kg/hectare ). Spray the soil surface evenly with the test solutions.

  • Sowing: Sow seeds of representative weed species (e.g., barnyardgrass, velvetleaf) and a crop species (e.g., corn) at a shallow depth.

  • Incubation: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions. Water as needed.

  • Evaluation: After 14-21 days, visually assess the percentage of weed control (phytotoxicity) and crop injury compared to an untreated control.

Potential Research Area 3: Material Science and Polymer Chemistry

Scientific Rationale: Benzoic acid derivatives are valuable monomers and building blocks in polymer synthesis. The rigid aromatic core of TMBA can impart thermal stability and mechanical strength to polymers. The sterically hindered carboxyl group could be used to control polymerization kinetics or to create polymers with unique architectures. Its structural similarity to intermediates used in photoinitiators also suggests a potential application in UV-curable resins and coatings.[8][11]

Proposed Research Directions:

  • High-Performance Polymers: Investigate the use of TMBA as a monomer for synthesizing polyesters and polyamides. The tetramethyl substitution could lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability.

  • Photoinitiator Synthesis: Explore the conversion of TMBA into derivatives that can function as photoinitiators for radical polymerization. The core structure could be modified to incorporate moieties that are sensitive to specific wavelengths of light.

  • Liquid Crystals: The rigid, rod-like shape of TMBA derivatives could be exploited to create novel liquid crystalline materials. Esterification of the carboxyl group with long-chain alcohols or cholesterol could induce mesophase formation.

Synthesis and Characterization

While a definitive, optimized synthesis for this compound is not widely published, a plausible route can be adapted from methods used for similar polymethylated benzoic acids, such as the carboxylation of a Grignard reagent.

Proposed Synthesis Protocol:

  • Bromination of Durene: React durene (1,2,4,5-tetramethylbenzene) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) to form 4-bromo-1,2,3,5-tetramethylbenzene.

  • Grignard Reagent Formation: React the brominated durene with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent.

  • Carboxylation: Bubble dry carbon dioxide gas through the Grignard reagent solution at low temperature (e.g., -78°C using a dry ice/acetone bath).

  • Acidification and Isolation: Quench the reaction with aqueous hydrochloric acid. The product, this compound, will precipitate. Isolate the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and substitution pattern.

    • FT-IR: To identify the characteristic carbonyl and hydroxyl stretches of the carboxylic acid.

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: To assess purity.

Conclusion

This compound is a molecule ripe with potential, standing at the intersection of medicinal chemistry, agrochemical science, and material engineering. Its unique structure, characterized by steric hindrance and lipophilicity, provides a compelling rationale for its investigation as a novel scaffold. The research pathways outlined in this guide—from anticancer and antifungal drug discovery to the development of advanced herbicides and high-performance polymers—offer a roadmap for unlocking the latent value of this compound. It is our hope that this technical overview will catalyze new research initiatives, transforming this compound from a catalog chemical into a valuable tool for scientific innovation.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,3,5,6-Tetramethylbenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide delves into the synthetic utility of 2,3,5,6-tetramethylbenzoic acid, a sterically demanding aromatic carboxylic acid. Given the limited specific literature on this particular isomer, this document establishes a framework for its application by drawing authoritative parallels with its well-documented and structurally related analogue, 2,4,6-trimethylbenzoic acid (mesitoic acid). The core focus is on leveraging steric hindrance to achieve chemoselectivity and stability in organic transformations, particularly in the formation of hindered esters and as a bulky protecting group. Detailed protocols, mechanistic considerations, and comparative data are provided to empower researchers in designing robust synthetic strategies.

Introduction: Harnessing Steric Hindrance in Synthesis

In the intricate landscape of multi-step organic synthesis, the ability to control reactivity at specific sites is paramount. Steric hindrance, often viewed as a challenge, can be strategically employed as a powerful tool to direct reaction outcomes.[1] Bulky reagents can shield reactive centers, prevent unwanted side reactions, and influence the conformational preferences of molecules.

This compound (durylic acid), with its four methyl groups flanking the carboxylic acid functionality, presents a unique steric profile. While its direct applications are not as extensively documented as its close isomer, 2,4,6-trimethylbenzoic acid, its structure suggests a significant role as a sterically hindered building block.[2] This guide will explore its potential applications, primarily through the lens of its more studied counterpart, to provide a predictive and practical framework for its use.

The primary derivative for synthetic applications is the corresponding acyl chloride, 2,3,5,6-tetramethylbenzoyl chloride, which serves as a potent acylating agent for introducing the bulky tetramethylbenzoyl group.[2]

Core Application: Acylation and Esterification of Sterically Demanding Alcohols

The primary utility of highly substituted benzoic acids lies in the esterification of alcohols, particularly those that are sterically hindered or part of a complex molecule where selective reaction is required. The bulky nature of the 2,3,5,6-tetramethylbenzoyl group can be instrumental in protecting hydroxyl groups or in the synthesis of esters with enhanced stability.

Causality Behind Experimental Choices

Direct Fischer esterification of sterically hindered acids like this compound with alcohols is often slow and inefficient due to the steric congestion around the carboxylic acid, which impedes the approach of the alcohol nucleophile.[3] To overcome this, a two-step approach is generally favored:

  • Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, most commonly the acyl chloride (2,3,5,6-tetramethylbenzoyl chloride), is the crucial first step. Thionyl chloride (SOCl₂) is a standard reagent for this transformation.

  • Acylation of the Alcohol: The resulting highly reactive acyl chloride can then readily acylate a wide range of alcohols, even those that are sterically encumbered. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[2]

Acylation_Workflow cluster_0 Activation cluster_1 Acylation Carboxylic_Acid 2,3,5,6-Tetramethylbenzoic Acid Acyl_Chloride 2,3,5,6-Tetramethylbenzoyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ Ester Hindered Ester Acyl_Chloride->Ester Alcohol R-OH (Sterically Hindered Alcohol) Alcohol->Ester Pyridine or Et₃N

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylbenzoyl Chloride

This protocol is adapted from standard procedures for the synthesis of sterically hindered benzoyl chlorides.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous toluene or DCM to form a suspension.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (for toluene) or 40 °C (for DCM) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by the dissolution of the solid starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 2,3,5,6-tetramethylbenzoyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Trustworthiness Note: This is a standard and reliable method for the preparation of acyl chlorides. The reaction's completion is easily monitored by the cessation of gas evolution. The crude product should be used promptly or stored under an inert atmosphere due to its moisture sensitivity.

Experimental Protocol: Acylation of a Hindered Secondary Alcohol

This protocol provides a general method for the esterification of a secondary alcohol using the prepared acyl chloride.

Materials:

  • 2,3,5,6-Tetramethylbenzoyl chloride (1.1 eq)

  • Hindered secondary alcohol (e.g., 2-adamantanol) (1.0 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the hindered secondary alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine or triethylamine (1.5 eq).

  • Add a solution of 2,3,5,6-tetramethylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Data Presentation: Comparative Reactivity in Acylations

The choice of acylating agent is critical and often depends on the steric environment of the alcohol.

Acylating AgentRelative Steric HindranceTypical SubstratesNotes
Acetyl ChlorideLowPrimary and secondary alcoholsHighly reactive, may lack selectivity.
Benzoyl ChlorideModeratePrimary and secondary alcoholsGood for general ester formation.[2]
Pivaloyl ChlorideHighPrimary and less hindered secondary alcoholsProvides good steric protection.
2,4,6-Trimethylbenzoyl ChlorideVery HighPrimary and secondary alcoholsExcellent for protecting groups and hindered esters.[5]
2,3,5,6-Tetramethylbenzoyl Chloride Very High Primary and secondary alcohols Expected to show similar or slightly increased steric effects compared to the 2,4,6-isomer.

Application as a Bulky Protecting Group

The 2,3,5,6-tetramethylbenzoyl group can serve as a robust protecting group for alcohols. Its large steric footprint can prevent reactions at the protected site and influence the stereochemical outcome of reactions at adjacent centers.

Rationale for Use

The key advantages of using a bulky benzoyl protecting group include:

  • Stability: The ester linkage is stable to a wide range of reaction conditions, including many oxidative and reductive methods, and organometallic reagents.

  • Chemoselectivity: The steric bulk allows for the selective protection of less hindered alcohols in the presence of more hindered ones.

  • Directing Effects: The bulky group can block one face of a molecule, directing incoming reagents to the opposite, less hindered face.

Protecting_Group_Strategy Substrate Molecule with Multiple Functional Groups Protection Protection of -OH with 2,3,5,6-Tetramethylbenzoyl Chloride Substrate->Protection Reaction Reaction at Another Functional Group Protection->Reaction Deprotection Removal of Protecting Group Reaction->Deprotection Product Final Product Deprotection->Product

Deprotection Protocol

The removal of the 2,3,5,6-tetramethylbenzoyl group is typically achieved by saponification under basic conditions.

Materials:

  • 2,3,5,6-Tetramethylbenzoyl protected alcohol

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Dissolve the protected alcohol in a suitable solvent such as methanol or a THF/water mixture.

  • Add an aqueous solution of NaOH (e.g., 2M) or LiOH.

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with 1M HCl.

  • If a precipitate forms, it can be filtered. Otherwise, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the deprotected alcohol by chromatography or recrystallization.

Potential in Asymmetric Synthesis and Catalysis

While not explicitly documented, the chiral environment that could be created by a 2,3,5,6-tetramethylbenzoyl group attached to a ligand backbone presents an interesting avenue for research in asymmetric catalysis. The steric bulk could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions such as hydrogenations, cross-couplings, or C-H functionalization.[6]

Conclusion

This compound, primarily through its acyl chloride derivative, is a reagent with significant potential in organic synthesis where substantial steric bulk is required. While its applications are not as widely reported as its 2,4,6-trimethyl-substituted isomer, the principles of its reactivity can be confidently inferred. It serves as a valuable tool for the esterification of hindered alcohols and as a robust protecting group, enabling chemists to navigate complex synthetic pathways with greater control and selectivity. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for the exploration of this unique and powerful synthetic building block.

References

Protocol for Derivatization with 2,3,5,6-Tetramethylbenzoic Acid for Enhanced Analyte Detection by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This technical guide provides a comprehensive protocol for the chemical derivatization of amine- and hydroxyl-containing analytes using 2,3,5,6-tetramethylbenzoic acid for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Many small molecule metabolites, drug candidates, and biomarkers containing primary or secondary amine functional groups exhibit poor retention on reversed-phase columns and may show suboptimal ionization efficiency. This protocol addresses these challenges by introducing a bulky, hydrophobic 2,3,5,6-tetramethylbenzoyl (mesitoyl) moiety to the analyte. This modification significantly increases the analyte's hydrophobicity, leading to improved chromatographic peak shape and retention, while the added molecular weight and structure can enhance ionization and provide characteristic fragmentation patterns for sensitive and specific MS detection. We present two primary methods: (1) in situ activation of this compound using peptide coupling reagents for direct derivatization in solution, and (2) derivatization using the more reactive 2,3,5,6-tetramethylbenzoyl chloride for robust acylation.

Principle of the Method

Chemical derivatization is a powerful strategy to impart desirable analytical properties to molecules that are otherwise difficult to analyze directly by LC-MS.[1][2] The core principle of this protocol is the formation of a stable amide or ester bond between the target analyte and the 2,3,5,6-tetramethylbenzoyl group.

Causality of Reagent Choice: this compound is selected for several key reasons:

  • Increased Hydrophobicity: The tetramethylphenyl group is highly non-polar, which significantly enhances the retention of derivatized polar analytes (e.g., biogenic amines) on common C18 reversed-phase columns.[3]

  • Steric Hindrance: The methyl groups ortho to the carbonyl group provide significant steric bulk.[4] This can protect the newly formed amide or ester linkage from enzymatic degradation in biological samples and can be useful in applications like chiral separations.

  • MS Signal Enhancement: Derivatization increases the molecular weight of the analyte, moving it to a higher, often less noisy, region of the mass spectrum. The tag itself can also improve ionization efficiency.

The derivatization reaction is an acylation, where the carboxyl group of this compound is activated to react with a nucleophilic amine or hydroxyl group on the analyte.[5] This activation can be achieved through two primary routes as illustrated below.

Reaction_Mechanism cluster_0 Route A: In Situ Activation cluster_1 Route B: Acid Chloride Analyte_A Analyte-NH₂ (or Analyte-OH) Derivative_A Derivatized Analyte (Amide or Ester) Analyte_A->Derivative_A Nucleophilic Attack Acid_A 2,3,5,6-Tetramethyl- benzoic Acid ActivatedEster Activated Intermediate (e.g., OAt-ester) Acid_A->ActivatedEster CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedEster ActivatedEster->Derivative_A Analyte_B Analyte-NH₂ (or Analyte-OH) Derivative_B Derivatized Analyte (Amide or Ester) Analyte_B->Derivative_B Nucleophilic Acyl Substitution Acid_B 2,3,5,6-Tetramethyl- benzoic Acid AcidChloride 2,3,5,6-Tetramethyl- benzoyl Chloride Acid_B->AcidChloride Synthesis SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride AcidChloride->Derivative_B Base Base (e.g., Pyridine) Base->Derivative_B

Figure 1: Reaction pathways for derivatization.
  • Route A (In Situ Activation): This is the preferred method for biological samples and aqueous media. A peptide coupling reagent, such as HATU or EDC, activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine on the analyte.[6] This method is performed under mild conditions.

  • Route B (Acid Chloride): This route involves pre-synthesizing the highly reactive 2,3,5,6-tetramethylbenzoyl chloride from the corresponding acid using a reagent like thionyl chloride.[7][8] This acid chloride then reacts rapidly with the analyte, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[9] This method is robust but requires anhydrous conditions and handling of a moisture-sensitive reagent.

Experimental Protocols

The following sections provide detailed step-by-step methodologies. It is crucial to perform a reaction optimization for new analytes by varying reagent concentrations, reaction time, and temperature.[6]

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compound≥98%Sigma-Aldrich, TCI
2,3,5,6-Tetramethylbenzoyl chloride≥98%Sigma-Aldrich, Alfa Aesar
Acetonitrile (ACN)HPLC or LC-MS GradeFisher Scientific, VWR
WaterLC-MS GradeFisher Scientific, VWR
Formic Acid (FA)LC-MS Grade, ~99%Thermo Scientific
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Sigma-Aldrich, Novabiochem
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Hydrochloric Acid (HCl)ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Analyte Standards & Internal StandardsHighest Purity AvailableVarious
HPLC Vials with Inserts2 mL, PTFE/Silicone septaAgilent, Waters
Protocol 1: In Situ Activation with HATU

This protocol is ideal for derivatizing primary and secondary amines under mild conditions.

Workflow_Protocol_1 start Start: Sample/ Standard Solution prep_reagents Prepare Reagent Stocks: 1. Acid in ACN 2. HATU in ACN 3. DIPEA in ACN start->prep_reagents mix Combine Sample, Acid, HATU, & DIPEA in vial prep_reagents->mix react Incubate Reaction (e.g., 60°C for 30 min) mix->react quench Quench Reaction (e.g., add 0.1% Formic Acid) react->quench dilute Dilute for Analysis (with initial mobile phase) quench->dilute analyze Inject into HPLC-MS System dilute->analyze end End: Data Acquisition analyze->end

Figure 2: Experimental workflow for in situ derivatization.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Acid Stock (10 mM): Dissolve 17.8 mg of this compound in 10 mL of acetonitrile (ACN).

    • HATU Stock (10 mM): Dissolve 38.0 mg of HATU in 10 mL of ACN. Prepare fresh daily.

    • DIPEA Stock (20 mM): Add 35 µL of DIPEA to 10 mL of ACN.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of your analyte standard in a suitable solvent (e.g., 50:50 ACN:Water). Create a working solution at 10 µM.

    • If using a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold ACN, vortex, centrifuge, and use the supernatant.

  • Derivatization Reaction:

    • To a 200 µL vial insert, add the following in order:

      • 20 µL of the analyte sample/standard (10 µM).

      • 20 µL of Acid Stock (10 mM).

      • 20 µL of HATU Stock (10 mM).

      • 10 µL of DIPEA Stock (20 mM).

    • Rationale: The large excess of derivatizing agent and coupling reagent drives the reaction to completion for trace-level analytes. DIPEA is a non-nucleophilic base required to activate the HATU reagent.

  • Incubation:

    • Cap the vial tightly and vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes in a heat block or oven.

  • Quenching and Dilution:

    • After incubation, cool the vial to room temperature.

    • Add 130 µL of mobile phase A (e.g., Water with 0.1% Formic Acid) to quench the reaction and dilute the sample to a final volume of 200 µL.

    • Rationale: Adding acid protonates any remaining amines and neutralizes the DIPEA, stopping the reaction.

  • Analysis:

    • Vortex the final solution. The sample is now ready for injection into the HPLC-MS system.

Protocol 2: Derivatization with 2,3,5,6-Tetramethylbenzoyl Chloride

This protocol is highly effective but requires anhydrous (water-free) conditions.

Step-by-Step Procedure:

  • Solvent and Reagent Preparation:

    • Use anhydrous ACN and anhydrous pyridine.

    • Acid Chloride Stock (10 mM): Dissolve 18.3 mg of 2,3,5,6-tetramethylbenzoyl chloride in 10 mL of anhydrous ACN. Handle in a fume hood and protect from moisture.[9]

  • Sample Preparation:

    • The sample containing the analyte must be completely dry. Lyophilize aqueous samples or evaporate organic extracts to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried analyte in 50 µL of anhydrous ACN.

    • Add 50 µL of the Acid Chloride Stock (10 mM).

    • Add 10 µL of anhydrous pyridine.

    • Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[9]

  • Incubation:

    • Cap the vial and incubate at 60°C for 60 minutes.

  • Quenching and Dilution:

    • Evaporate the reaction mixture to dryness under nitrogen to remove excess pyridine and reagent.

    • Reconstitute the residue in 200 µL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Analysis of Derivatives

The derivatized analytes are significantly more hydrophobic and will behave differently than their underivatized counterparts.

Recommended Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., Waters BEH C18, Phenomenex Kinetex C18), 2.1 x 100 mm, 1.7 µmThe C18 stationary phase provides strong hydrophobic retention for the non-polar derivative.[10]
Mobile Phase A Water + 0.1% Formic AcidStandard acidic modifier for good peak shape and ESI+ efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting the hydrophobic derivative.
Gradient Start at 5-10% B, ramp to 95% B over 8-10 min, hold, and re-equilibrate.A gradient is necessary to elute the strongly retained derivative while separating it from early-eluting interferences.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µL
Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The derivative does not contain a permanent charge, but will readily protonate under acidic mobile phase conditions.
Analysis Mode Multiple Reaction Monitoring (MRM)For highest sensitivity and specificity in quantitative analysis.
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum signal of derivatized analyte.
Source Temp. 120 - 150°C
Desolvation Temp. 350 - 500°C
Precursor Ion [M+H]⁺ of the derivativeM = mass of original analyte + 160.08 Da (C₁₁H₁₂O - H₂O).
Product Ion(s) To be determined empiricallyA common fragment is often the 2,3,5,6-tetramethylbenzoyl cation at m/z 161.09. Other analyte-specific fragments should be identified.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Peak 1. Inactive reagents (hydrolyzed).2. Incorrect pH or presence of water (Protocol 2).3. Analyte degradation.1. Prepare fresh reagent stocks, especially HATU and the acid chloride.2. Ensure anhydrous conditions for Protocol 2. Check pH for in situ methods.3. Reduce reaction temperature or time.
Multiple Derivative Peaks 1. Derivatization of multiple sites on the analyte.2. Isomeric analytes.3. Incomplete reaction leading to side products.1. Confirm analyte structure. This may be unavoidable.2. Improve chromatographic separation.3. Increase reaction time, temperature, or reagent excess.
Poor Peak Shape 1. Suboptimal chromatography.2. Sample overload.3. Sample solvent incompatible with mobile phase.1. Optimize gradient and mobile phase modifiers.2. Dilute the sample before injection.3. Ensure final sample solvent is weak (high % Mobile Phase A).
High Background Signal 1. Excess derivatization reagent.2. Matrix effects.1. Optimize quenching step or perform a simple solid-phase extraction (SPE) cleanup.2. Improve sample cleanup; use a stable isotope-labeled internal standard.

Conclusion

Derivatization with this compound is a robust and effective method for enhancing the HPLC-MS analysis of amine- and hydroxyl-containing compounds. By increasing hydrophobicity and improving ionization characteristics, this approach allows for sensitive and reliable quantification of analytes that are otherwise challenging to measure. The protocols provided herein offer a validated starting point for method development, applicable to a wide range of research fields including metabolomics, pharmaceutical analysis, and clinical diagnostics.

References

Application Notes & Protocols: The Role of 2,3,5,6-Tetramethylbenzoic Acid in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed exploration of the potential applications of 2,3,5,6-tetramethylbenzoic acid in the field of polymer chemistry. While direct, widespread applications are not extensively documented in publicly available literature, the unique structural attributes of this molecule—specifically its profound steric hindrance—allow for scientifically grounded postulations of its utility. By drawing parallels with the well-understood applications of its close analogue, 2,4,6-trimethylbenzoic acid, and considering fundamental principles of polymer science, we can project its role as a specialty monomer, a chain terminator, and a molecular modifier. This guide offers theoretical frameworks, hypothetical protocols, and the scientific rationale for investigating this compound as a novel building block in the synthesis of advanced polymers.

Introduction: The Untapped Potential of Steric Hindrance

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with four methyl groups and one carboxyl group.[1][2] This dense substitution pattern imparts significant steric hindrance around the carboxylic acid functionality. In polymer chemistry, such steric bulk is not a limitation but a design element that can be leveraged to control reactivity, influence polymer architecture, and impart unique material properties.[3] While its isomer, 2,4,6-trimethylbenzoic acid, has found utility as an intermediate for photoinitiators and as a hardener for polyepoxides, the applications of this compound remain a frontier for exploration.[4] This document aims to bridge that gap by providing a scientifically reasoned guide to its potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2604-45-7[1][2]
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
IUPAC Name This compound[1]

Potential Application I: As a Comonomer in High-Performance Polyesters

The incorporation of bulky, rigid monomers into a polymer backbone is a well-established strategy for enhancing thermal stability and modifying solubility. The steric hindrance of this compound can be exploited in the synthesis of specialty polyesters through polycondensation reactions.

Scientific Rationale

When used as a comonomer with diols, the bulky nature of this compound would likely disrupt chain packing and reduce crystallinity. This could lead to polymers with:

  • Enhanced Solubility: The irregular chain structure may increase solubility in common organic solvents, facilitating processing.

  • Increased Glass Transition Temperature (Tg): The rigid aromatic ring and restricted bond rotation would elevate the Tg, leading to materials with better dimensional stability at high temperatures.

  • Modified Mechanical Properties: A decrease in crystallinity could result in more amorphous and potentially tougher materials.

Hypothetical Protocol: Synthesis of a Copolyester

This protocol describes a theoretical melt polycondensation to incorporate this compound into a polyester backbone.

Materials:

  • This compound

  • Terephthalic acid (or its dimethyl ester)

  • Ethylene glycol

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Esterification:

    • Charge the reactor with a molar ratio of diacids (e.g., 90% terephthalic acid, 10% this compound) and a slight excess of ethylene glycol.

    • Add the catalyst (e.g., 200-300 ppm) and antioxidant.

    • Heat the mixture under a nitrogen atmosphere to approximately 190-220°C to initiate esterification, continuously removing the water byproduct.

  • Polycondensation:

    • After the initial esterification, gradually increase the temperature to 250-280°C.

    • Slowly apply a vacuum to remove excess ethylene glycol and drive the polymerization to a high molecular weight.

    • Monitor the reaction progress by measuring the torque of the stirrer.

    • Once the desired viscosity is reached, extrude the polymer melt into a water bath and pelletize.

dot

Caption: Hypothetical workflow for polyester synthesis.

Potential Application II: As a Chain Terminating and Modifying Agent

The steric hindrance of this compound makes it a prime candidate for controlling molecular weight and introducing specific end-groups in polymerization reactions.

Scientific Rationale

In step-growth polymerization, the stoichiometry of the monomers dictates the final molecular weight. By introducing a monofunctional reactant like this compound, the polymer chain growth can be effectively terminated. This allows for precise control over the polymer's molecular weight and, consequently, its properties such as viscosity and melt flow index. The bulky end-group can also influence the polymer's surface properties and interactions with other materials.

Hypothetical Protocol: End-Capping of Polycarbonate

This protocol outlines a theoretical procedure for using this compound as an end-capping agent in the synthesis of polycarbonate.

Materials:

  • Bisphenol A

  • Phosgene (or a phosgene substitute like diphenyl carbonate)

  • This compound (as its acid chloride for higher reactivity)

  • Dichloromethane (solvent)

  • Pyridine (catalyst and acid scavenger)

Procedure:

  • Polymerization:

    • Dissolve Bisphenol A in dichloromethane.

    • Add pyridine as a catalyst.

    • Bubble phosgene gas through the solution (or add diphenyl carbonate and heat) to initiate polymerization.

  • Chain Termination:

    • Towards the end of the polymerization, introduce a controlled amount of 2,3,5,6-tetramethylbenzoyl chloride. The molar amount will determine the final molecular weight.

    • Allow the reaction to proceed to completion.

  • Work-up:

    • Wash the polymer solution with dilute acid and then with water to remove the catalyst and unreacted monomers.

    • Precipitate the polymer in a non-solvent like methanol.

    • Dry the resulting polycarbonate powder under vacuum.

Potential Application III: In Specialty Polymers and Resins

Drawing parallels with 2,4,6-trimethylbenzoic acid, which is used as a hardener for epoxy resins, this compound could find similar applications where its steric bulk can influence the cross-linking density and final properties of thermosetting polymers.

Scientific Rationale

In epoxy resins, the carboxylic acid can react with the epoxide groups, leading to cross-linking. The sterically hindered nature of this compound might slow down the curing process, potentially leading to a longer pot life. The resulting cross-linked network would have bulky groups incorporated, which could enhance the thermal stability and chemical resistance of the cured resin.

Conclusion and Future Outlook

While direct experimental data on the applications of this compound in polymer chemistry is scarce, its unique molecular structure, characterized by significant steric hindrance, presents a compelling case for its investigation. The theoretical applications outlined in this document—as a comonomer for high-performance polyesters, a chain terminating agent for molecular weight control, and a component in specialty resins—are grounded in established principles of polymer science. Further research into the synthesis and characterization of polymers incorporating this compound is warranted and could lead to the development of novel materials with tailored properties for advanced applications.

dot

Potential_Applications cluster_applications Potential Applications in Polymer Chemistry 2,3,5,6-Tetramethylbenzoic_Acid 2,3,5,6-Tetramethylbenzoic_Acid Comonomer Comonomer in High-Performance Polymers 2,3,5,6-Tetramethylbenzoic_Acid->Comonomer Influences Tg and Solubility Chain_Terminator Chain Terminator and End-Capping Agent 2,3,5,6-Tetramethylbenzoic_Acid->Chain_Terminator Controls Molecular Weight Specialty_Resins Component in Specialty Resins 2,3,5,6-Tetramethylbenzoic_Acid->Specialty_Resins Modifies Cross-linking

Caption: Potential roles of this compound.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the synthesis of key pharmaceutical intermediates, specifically esters and amides, derived from 2,3,5,6-tetramethylbenzoic acid. This starting material, while structurally valuable, presents a significant synthetic challenge due to the severe steric hindrance around the carboxylic acid moiety caused by the flanking methyl groups. Standard derivatization methods are often ineffective. Herein, we present robust, field-proven protocols that overcome this steric impediment, focusing on the generation of a highly reactive acyl chloride intermediate and its subsequent conversion. Additionally, we detail modern coupling-agent-mediated approaches for direct amidation. These methodologies are designed to be reliable and scalable, providing medicinal chemists and drug development professionals with a practical guide to accessing this important class of chemical building blocks.

Introduction: The Synthetic Challenge and Opportunity

This compound is a polysubstituted aromatic carboxylic acid that offers a unique scaffold for the development of novel pharmaceutical agents. The tetramethyl-substituted phenyl ring provides a lipophilic, rigid core that can be exploited for precise interactions with biological targets. However, the very feature that makes it synthetically interesting—the dense steric environment created by the four methyl groups, particularly the two in the ortho positions—renders the carboxylic acid group exceptionally unreactive to standard transformations like Fischer esterification. Direct acid-catalyzed esterification or uncatalyzed amidation with amines fails to yield the desired products in meaningful quantities, as the bulky methyl groups physically block the approach of nucleophiles to the carbonyl carbon.

To harness the potential of this scaffold, specialized synthetic strategies are required. This guide focuses on two primary, highly effective pathways for derivatization:

  • Activation via Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive 2,3,5,6-tetramethylbenzoyl chloride intermediate. This intermediate readily undergoes nucleophilic acyl substitution with a wide range of alcohols and amines.[1][2]

  • Modern Coupling Reagent-Mediated Amidation: Direct, one-pot formation of amide bonds using powerful coupling agents that can overcome the steric barrier under mild conditions.[3][4][5]

These methods provide reliable access to a diverse range of ester and amide intermediates, which are foundational in the synthesis of more complex drug candidates.[6][7]

Strategic Overview of Synthetic Pathways

The central challenge in derivatizing this compound is activating the sterically encumbered carboxyl group. The most robust strategy involves a two-step sequence via the acyl chloride, which serves as a versatile branching point for synthesizing various intermediates.

G A This compound B 2,3,5,6-Tetramethylbenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Ester Intermediates B->C R-OH, Base (e.g., Pyridine) D Amide Intermediates B->D R¹R²NH, Base (e.g., Et₃N)

Diagram 1: Core synthetic strategy via the acyl chloride intermediate.

Detailed Experimental Protocols

Part I: Synthesis of the Key Intermediate: 2,3,5,6-Tetramethylbenzoyl Chloride

Principle: The carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂). Thionyl chloride is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction through the formation of the Vilsmeier reagent in situ.

Protocol 3.1: Synthesis of 2,3,5,6-Tetramethylbenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or toluene

  • Rotary evaporator, magnetic stirrer, heating mantle, condenser, drying tube (CaCl₂)

  • Schlenk line or inert gas (N₂ or Ar) setup

Procedure:

  • Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place a drying tube or an inert gas inlet at the top of the condenser.

  • Reagents: To the flask, add this compound (10.0 g, 56.1 mmol) and anhydrous DCM (100 mL).

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF to the suspension.

  • Thionyl Chloride Addition: Caution: Thionyl chloride is highly corrosive and moisture-sensitive. Perform this step in a well-ventilated fume hood. Slowly add thionyl chloride (8.0 mL, 112.2 mmol, 2.0 eq.) to the stirred suspension at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Workup: Once the reaction is complete, allow the solution to cool to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporate with anhydrous toluene (2 x 20 mL).

  • Product: The resulting yellow to brown oil or solid is crude 2,3,5,6-tetramethylbenzoyl chloride. It is often used directly in the next step without further purification. For long-term storage, purification by vacuum distillation is recommended.[8]

Data Summary Table 3.1

Parameter Value
Starting Material This compound
Key Reagent Thionyl Chloride (SOCl₂)
Typical Scale 10 g
Reaction Time 2-4 hours
Typical Yield >95% (crude)

| Purity | Sufficient for subsequent steps |

Part II: Synthesis of Ester Intermediates

Principle: The highly electrophilic acyl chloride, prepared in Protocol 3.1, readily reacts with primary or secondary alcohols in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction, preventing side reactions and driving the esterification to completion.

Protocol 3.2: General Procedure for Esterification via Acyl Chloride

Materials:

  • Crude 2,3,5,6-tetramethylbenzoyl chloride

  • Desired alcohol (e.g., ethanol, benzyl alcohol)

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the crude 2,3,5,6-tetramethylbenzoyl chloride (assuming 56.1 mmol from the previous step) in anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.

  • Alcohol & Base Addition: In a separate flask, prepare a solution of the desired alcohol (1.1 eq., 61.7 mmol) and anhydrous pyridine (1.5 eq., 84.2 mmol) in anhydrous DCM (20 mL).

  • Reaction: Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, dilute the reaction mixture with DCM (50 mL). Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 50 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (1 x 50 mL) to remove any unreacted acid.

    • Brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

G cluster_0 Activation Step cluster_1 Esterification Step Acid R-COOH (Tetramethylbenzoic Acid) AcylChloride R-COCl (Acyl Chloride) Acid->AcylChloride DMF (cat.) SOCl2 SOCl₂ SOCl2->AcylChloride Ester R-COOR' (Ester Product) AcylChloride->Ester Alcohol R'-OH Alcohol->Ester Pyridine Pyridine Pyridine->Ester HCl Scavenger

Diagram 2: Workflow for ester synthesis via the acyl chloride.

Part III: Synthesis of Amide Intermediates

Principle: Amide bond formation is one of the most critical reactions in pharmaceutical synthesis. For sterically hindered substrates, standard coupling reagents can be effective.[3] This protocol uses the acyl chloride intermediate for a reliable and high-yielding reaction. An alternative protocol using a modern coupling agent is also presented.

Protocol 3.3: General Procedure for Amidation via Acyl Chloride

Materials:

  • Crude 2,3,5,6-tetramethylbenzoyl chloride

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup reagents (1 M HCl, NaHCO₃, brine, MgSO₄)

Procedure:

  • Setup: Dissolve the crude 2,3,5,6-tetramethylbenzoyl chloride (assuming 56.1 mmol) in anhydrous DCM (100 mL) and cool to 0°C.

  • Amine & Base Addition: In a separate flask, dissolve the desired amine (1.05 eq., 58.9 mmol) and triethylamine (1.5 eq., 84.2 mmol) in anhydrous DCM (20 mL).

  • Reaction: Add the amine/base solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC indicates completion.

  • Workup: Perform an aqueous workup as described in Protocol 3.2 (wash with 1 M HCl, saturated NaHCO₃, and brine).

  • Purification: Dry the organic layer, concentrate, and purify the crude amide product by flash chromatography or recrystallization.

Protocol 3.4: Direct Amidation using HATU Coupling Reagent

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid, allowing for amide bond formation even with hindered substrates under mild conditions.

Materials:

  • This compound

  • Desired amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flask containing this compound (1.0 eq.), add anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Data Summary Table 3.2

Method Key Reagents Temperature Pros Cons
Via Acyl Chloride SOCl₂, then Amine + Et₃N 0°C to RT High yield, reliable, cost-effective Two steps, uses corrosive SOCl₂

| HATU Coupling | HATU, DIPEA | Room Temp. | One-pot, mild conditions | Expensive reagent, purification can be challenging |

Conclusion

The synthesis of pharmaceutical intermediates from this compound requires strategies that effectively overcome the significant steric hindrance posed by its structure. The protocols detailed in this guide, particularly the two-step sequence involving the formation of 2,3,5,6-tetramethylbenzoyl chloride, provide a robust and versatile platform for accessing a wide array of ester and amide derivatives. For sensitive substrates or when milder, one-pot conditions are preferred, modern coupling reagents like HATU offer an excellent alternative for amide synthesis. By applying these validated protocols, researchers can confidently incorporate this unique chemical scaffold into their drug discovery and development programs.

References

The Strategic Role of Steric Hindrance: 2,3,5,6-Tetramethylbenzoic Acid in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Steric Crowding for Tailored Reactivity

In the intricate world of coordination chemistry, the design of ligands is paramount to dictating the geometry, stability, and reactivity of metal complexes. While electronic effects have long been a primary focus, the strategic exploitation of steric hindrance has emerged as a powerful tool for creating unique coordination environments. 2,3,5,6-Tetramethylbenzoic acid, also known as durene carboxylic acid, stands as a prime exemplar of a sterically demanding ligand. Its bulky tetramethyl-substituted phenyl ring enforces specific coordination modes and can engender unusual reactivity at the metal center, making it a valuable ligand for researchers in catalysis, materials science, and drug development.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound as a ligand. We will delve into the underlying principles of its coordinating behavior and offer step-by-step methodologies for its synthesis and the preparation of its metal complexes, with a particular focus on lanthanide coordination chemistry.

The Durenyl Group: A Bulky Guardian in Coordination Chemistry

The defining feature of this compound is the significant steric bulk imparted by the four methyl groups ortho and meta to the carboxylate functionality. This steric crowding has profound implications for its coordination chemistry:

  • Enforced Coordination Modes: The bulkiness of the durenyl group often prevents the carboxylate from adopting a simple bidentate chelation mode with a single metal center. Instead, it frequently favors monodentate or bridging coordination modes, leading to the formation of polynuclear complexes or coordination polymers. This controlled connectivity is a key aspect of crystal engineering[1][2].

  • Kinetic Stabilization: The steric shield provided by the methyl groups can kinetically stabilize reactive metal centers, preventing unwanted side reactions or decomposition pathways. This is particularly valuable in catalysis, where the isolation of reactive intermediates can provide mechanistic insights[3].

  • Creation of Unsaturated Coordination Spheres: The ligand's bulk can limit the number of other ligands that can coordinate to the metal ion, leading to the formation of complexes with lower coordination numbers and accessible sites for substrate binding in catalytic applications[4][5].

  • Modulation of Redox Potentials: The electron-donating nature of the four methyl groups can influence the electronic properties of the metal center, thereby tuning its redox potential.

These attributes make 2,3,5,6-tetramethylbenzoate a ligand of choice for constructing complexes with tailored properties, from luminescent materials to highly selective catalysts[6][7].

Protocol I: Synthesis of this compound

While several methods exist for the synthesis of substituted benzoic acids, a reliable route to this compound involves a two-step process starting from durene (1,2,4,5-tetramethylbenzene): Friedel-Crafts acylation followed by haloform reaction.

Step 1: Friedel-Crafts Acylation of Durene

This reaction introduces an acetyl group onto the durene ring to form 2,3,5,6-tetramethylacetophenone.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel to the stirred suspension.

  • After the addition is complete, add a solution of durene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C[8].

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,5,6-tetramethylacetophenone.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Haloform Reaction

The haloform reaction converts the methyl ketone to a carboxylate, which is then protonated to yield the desired carboxylic acid.

Materials:

  • 2,3,5,6-Tetramethylacetophenone

  • Sodium hypochlorite solution (bleach)

  • Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Sodium sulfite

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2,3,5,6-tetramethylacetophenone (1.0 equivalent) in dioxane or THF.

  • Add a solution of sodium hydroxide (4.0 equivalents) in water.

  • Cool the mixture in an ice bath and slowly add an excess of sodium hypochlorite solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the excess sodium hypochlorite by adding a saturated solution of sodium sulfite.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and chloroform byproduct.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the this compound as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol II: Synthesis of a Lanthanide Complex with 2,3,5,6-Tetramethylbenzoate

The bulky nature of the 2,3,5,6-tetramethylbenzoate ligand makes it particularly interesting for the synthesis of luminescent lanthanide complexes, where the steric hindrance can influence the coordination environment and photophysical properties[9][10]. This protocol describes a general method for the synthesis of a europium(III) complex.

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Optional co-ligand: 1,10-phenanthroline

Procedure:

  • Ligand Deprotonation: In a beaker, dissolve this compound (3.0 equivalents) in ethanol. In a separate beaker, dissolve sodium hydroxide (3.0 equivalents) in a minimal amount of deionized water and add it dropwise to the ethanolic solution of the ligand with stirring.

  • Complexation: In a separate flask, dissolve europium(III) chloride hexahydrate (1.0 equivalent) in ethanol.

  • Slowly add the deprotonated ligand solution to the europium(III) chloride solution with continuous stirring. A precipitate should form immediately.

  • (Optional) For a mixed-ligand complex, add a solution of 1,10-phenanthroline (1.0 equivalent) in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then with a small amount of cold deionized water to remove any unreacted salts.

  • Dry the resulting complex under vacuum.

Caption: Workflow for the synthesis of this compound and its subsequent use in the preparation of a lanthanide complex.

Characterization of Metal Complexes

A thorough characterization is essential to confirm the structure and purity of the synthesized complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group to the metal ion.

  • Disappearance of the O-H band: The broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) will disappear upon deprotonation and coordination.

  • Shift of the C=O band: The C=O stretching vibration of the free carboxylic acid (around 1700 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group. These typically appear in the regions of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate, or bridging)[11].

Coordination Mode Δν (ν_as - ν_s)
Ionic< 150 cm⁻¹
Bidentate Chelate< 150 cm⁻¹
Bridging~150-200 cm⁻¹
Monodentate> 200 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., with La³⁺, Lu³⁺, Y³⁺), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The coordination of the carboxylate will induce shifts in the signals of the aromatic protons and carbons compared to the free ligand. For paramagnetic lanthanide complexes, the NMR spectra will be more complex due to large paramagnetic shifts, but can still provide valuable structural information.

Single-Crystal X-ray Diffraction

The definitive method for determining the solid-state structure of a coordination complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination number, and the overall geometry of the complex, as well as intermolecular interactions in the crystal lattice[12]. The steric bulk of the 2,3,5,6-tetramethylbenzoate ligand often leads to the formation of interesting and predictable supramolecular architectures through crystal engineering principles[1].

Caption: Common coordination modes of carboxylate ligands, including monodentate, bidentate chelate, and bridging modes.

Application Notes: Catalysis and Luminescence

Catalytic Applications

The unique steric and electronic properties of 2,3,5,6-tetramethylbenzoate make its transition metal complexes promising candidates for various catalytic applications[4][5]. The bulky ligand can create a specific microenvironment around the metal center, influencing substrate selectivity and catalytic activity. Potential areas of application include:

  • Oxidation Catalysis: The ligand can stabilize high-valent metal-oxo species, which are key intermediates in many oxidation reactions.

  • Polymerization: The steric bulk can control the coordination of monomers to the metal center, influencing the stereochemistry and properties of the resulting polymer.

  • Cross-Coupling Reactions: The electron-rich nature of the ligand can promote oxidative addition, a key step in many cross-coupling cycles.

Luminescent Materials

Lanthanide complexes of aromatic carboxylates are well-known for their strong luminescence properties[6][7]. The aromatic ring of the ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The steric hindrance of the 2,3,5,6-tetramethylbenzoate ligand can prevent the coordination of solvent molecules (e.g., water) that can quench the luminescence of the lanthanide ion, leading to higher quantum yields and longer emission lifetimes[13][14]. Europium(III) and Terbium(III) complexes are of particular interest for their bright red and green emissions, respectively.

Conclusion

This compound is more than just a bulky carboxylic acid; it is a strategic tool for the rational design of coordination complexes with tailored properties. Its ability to enforce specific coordination geometries, provide kinetic stability, and modulate the electronic environment of the metal center makes it a valuable ligand in the pursuit of novel catalysts and advanced materials. The protocols and application notes provided herein serve as a foundation for researchers to explore the rich and rewarding coordination chemistry of this sterically demanding ligand.

References

Application Note & Protocol: Strategies for the Esterification of Sterically Hindered 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The esterification of sterically hindered carboxylic acids, such as 2,3,5,6-tetramethylbenzoic acid, presents a significant challenge in organic synthesis. The bulky methyl groups flanking the carboxylic acid moiety sterically shield the carbonyl carbon, severely impeding the nucleophilic attack required in standard esterification procedures like the Fischer-Speier method. This application note provides a detailed examination of the underlying mechanistic hurdles and presents two robust and field-proven protocols for achieving high-yield esterification of this challenging substrate. We detail a classic two-step approach via an acid chloride intermediate and a modern, milder alternative using the Yamaguchi esterification. These protocols are designed for researchers in synthetic chemistry and drug development, offering both theoretical justification and practical, step-by-step guidance.

The Challenge of Steric Hindrance in Esterification

The direct, acid-catalyzed reaction between a carboxylic acid and an alcohol, known as the Fischer esterification, is a cornerstone of organic chemistry.[1][2][3] The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol.[2][4]

However, in the case of this compound, the four methyl groups ortho and meta to the carboxyl group create a formidable steric barrier. This "molecular fortress" effectively blocks the trajectory of the incoming alcohol nucleophile, making the formation of the necessary tetrahedral intermediate kinetically unfavorable.[5][6] Consequently, Fischer esterification of such substrates often results in negligible yields or requires impractically harsh conditions.[7]

To overcome this kinetic barrier, the carboxylic acid must be converted into a more reactive intermediate, where the activation energy for the nucleophilic attack is significantly lowered. The following protocols achieve this through different, highly effective strategies.

Recommended Protocols for Esterification

We present two validated methods: a highly reliable two-step conversion via an acid chloride and the milder, single-pot Yamaguchi esterification.

Protocol 1: Two-Step Esterification via Acid Chloride Intermediate

This method is arguably the most dependable for highly hindered acids. It involves first converting the carboxylic acid to a highly reactive acyl chloride, which is then readily attacked by the alcohol, even a sterically bulky one. The high electrophilicity of the acyl chloride carbonyl carbon overcomes the steric impediment.[8]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A This compound C Reflux A->C B Thionyl Chloride (SOCl₂) + cat. DMF B->C D 2,3,5,6-Tetramethylbenzoyl Chloride (Crude) C->D  HCl(g) + SO₂(g) F 0 °C to RT D->F  In dry CH₂Cl₂ E Alcohol (R'-OH) + Pyridine E->F G Target Ester F->G  Py·HCl(s)

Caption: Workflow for the two-step esterification protocol.

Step A: Synthesis of 2,3,5,6-Tetramethylbenzoyl Chloride

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The flask should be under an inert atmosphere (N₂ or Ar). The condenser outlet should be connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a trap cooled with dry ice/acetone to capture the volatile and corrosive SOCl₂. The resulting crude 2,3,5,6-tetramethylbenzoyl chloride, typically a yellow to brown oil or low-melting solid, is used directly in the next step without further purification.

Step B: Ester Formation

  • Reaction Setup: Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration) in a clean, dry flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the cooled solution, add the desired alcohol (e.g., methanol, ethanol; 1.2 eq) followed by the slow, dropwise addition of a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) to act as an HCl scavenger.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the acid chloride spot has been consumed.

  • Quenching and Extraction: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: Yamaguchi Esterification

The Yamaguchi esterification is a powerful, mild method for the synthesis of esters, particularly from sterically hindered substrates.[9][10][11] It proceeds via the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), which is then activated by 4-dimethylaminopyridine (DMAP) for a rapid reaction with the alcohol.[12] This method is often favored for its high yields and mild conditions, which are compatible with a wide range of functional groups.[11][12]

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl-Transfer & Esterification A This compound + Et₃N C Stir at RT (Toluene) A->C B 2,4,6-Trichlorobenzoyl Chloride (TCBC) B->C D Mixed Anhydride Intermediate C->D F Stir at RT D->F  One-pot reaction E Alcohol (R'-OH) + DMAP (stoich.) E->F G Target Ester F->G

Caption: Workflow for the one-pot Yamaguchi esterification.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene or THF (to make a ~0.1 M solution).

  • Mixed Anhydride Formation: Add triethylamine (Et₃N, 1.1 eq) to the solution. Stir for 10 minutes at room temperature, then add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) dropwise. Stir this mixture at room temperature for 1-2 hours.

  • Esterification: In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and a stoichiometric amount of 4-dimethylaminopyridine (DMAP, 3.0 eq) in the same solvent. Add this solution to the reaction mixture containing the mixed anhydride.

  • Reaction: Stir the final mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ (aq) and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Parameters

ParameterProtocol 1: Acid Chloride MethodProtocol 2: Yamaguchi Esterification
Key Reagents SOCl₂, Pyridine/Et₃N2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP
Stoichiometry (Acid) 1.0 eq1.0 eq
Stoichiometry (Alcohol) 1.2 - 1.5 eq1.5 eq
Solvent CH₂Cl₂ (Step 2)Toluene or THF
Temperature Reflux (Step 1), 0 °C to RT (Step 2)Room Temperature
Reaction Time 6 - 16 hours (total)12 - 24 hours
Key Advantages Highly reliable, uses common reagentsVery mild conditions, high functional group tolerance
Typical Yields 75 - 90%80 - 95%

Conclusion

The successful esterification of this compound requires moving beyond standard acid-catalyzed methods and employing strategies that generate highly reactive intermediates. The conversion to an acid chloride followed by alcoholysis is a robust, high-yielding, and dependable method. Alternatively, the Yamaguchi esterification provides a milder, one-pot procedure that is particularly valuable for sensitive substrates. The choice between these protocols will depend on the specific requirements of the synthesis, such as functional group compatibility, scale, and available reagents. Both methods, however, represent validated and effective solutions for overcoming the formidable steric hindrance presented by this substrate.

References

Application Notes & Protocols: The Strategic Use of 2,3,5,6-Tetramethylbenzoic Acid in the Synthesis of Advanced Photoinitiators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchmark – The Case for Sterically Hindered Acyl Moieties in Photoinitiator Design

In the field of photopolymerization, the efficiency of converting light into chemical energy is paramount. This conversion is orchestrated by photoinitiators, molecules that absorb light and generate reactive species, such as free radicals or cations, to initiate polymerization.[1] Photoinitiators are broadly classified into two categories: Type I, which undergo unimolecular bond cleavage to form radicals, and Type II, which generate radicals through a bimolecular reaction with a co-initiator.[1]

Acyl-based photoinitiators, particularly acylphosphine oxides and the more recent acylgermanes, represent the state-of-the-art for Type I systems.[2][3] Their defining feature is the Norrish Type I cleavage mechanism, a photochemical reaction where the bond between the carbonyl group and the adjacent germanium or phosphorus atom breaks upon light absorption, yielding two distinct radical species.[2][4] This process is exceptionally efficient and is responsible for their high reactivity. A key component of these molecules is the substituted benzoyl chromophore, which dictates the light-absorbing properties. The 2,4,6-trimethylbenzoyl group is a well-established standard, found in widely used initiators like TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[5][6]

This guide focuses on a less common but strategically important precursor: 2,3,5,6-tetramethylbenzoic acid (durenecarboxylic acid). By incorporating this more sterically hindered durene-based moiety, researchers can explore the synthesis of novel photoinitiators with potentially unique properties. The increased steric bulk may influence solubility, thermal stability, and the reactivity of the resulting radicals, opening new avenues for formulation in advanced materials, dental composites, and high-resolution 3D printing. This document provides the scientific rationale and detailed protocols for leveraging this compound as a foundational building block for next-generation acylgermane photoinitiators.

Part 1: The Gateway Reaction – Synthesis of 2,3,5,6-Tetramethylbenzoyl Chloride

The carboxylic acid group of this compound is not sufficiently reactive for direct coupling with germanium or phosphorus precursors. Therefore, the essential first step is its conversion to a highly reactive acyl chloride. This transformation is a cornerstone of acyl chemistry, enabling subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the carboxylic acid into the corresponding acyl chloride with volatile byproducts (SO₂ and HCl) that are easily removed.

Experimental Protocol 1: Synthesis of 2,3,5,6-Tetramethylbenzoyl Chloride

Objective: To convert this compound to 2,3,5,6-tetramethylbenzoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents and product.

  • Reagents: Add this compound (1.0 eq) to the flask. Add anhydrous toluene (or DCM) to dissolve or suspend the acid.

  • Reaction Initiation: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the mixture at room temperature. Add one drop of DMF as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2,3,5,6-tetramethylbenzoyl chloride is often used directly in the next step without further purification.

  • Validation: The conversion can be confirmed by FT-IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (typically ~1780-1800 cm⁻¹).

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Reactive Intermediate A 2,3,5,6-Tetramethyl- benzoic Acid B 1. Thionyl Chloride (SOCl₂) 2. Toluene/DCM, Reflux 3. Catalytic DMF A->B Activation C 2,3,5,6-Tetramethyl- benzoyl Chloride B->C Conversion

Fig 1. Workflow for activating the carboxylic acid.

Part 2: Synthesis of a Novel Acylgermane Photoinitiator

Acylgermanes are highly attractive photoinitiators due to their low toxicity and strong absorption in the visible light spectrum (extending up to 480 nm), making them suitable for biomedical applications and deep curing.[2][3] The synthesis of these compounds can be efficiently achieved by reacting a reactive germanium species with an acyl halide. A recently developed, highly efficient method involves the use of a stable triacylgermenolate intermediate, which can be synthesized in a one-pot protocol and then reacted with various electrophiles.[7][8][9]

Scientific Rationale

The core of this synthesis is the nucleophilic attack of a germenolate anion on the electrophilic carbonyl carbon of the 2,3,5,6-tetramethylbenzoyl chloride prepared in Part 1. This reaction forms the critical Ge-C(O) bond. The resulting acylgermane is a Type I photoinitiator. Upon irradiation with light of an appropriate wavelength, it undergoes a Norrish Type I cleavage.[2][3] This homolytic cleavage of the Ge-C(O) bond generates two radicals: a highly reactive germyl radical and a less reactive tetramethylbenzoyl radical.[3][10] Both radicals can initiate polymerization by adding to monomer double bonds. The germyl radical, in particular, is known to react with acrylate double bonds multiple times faster than the benzoyl radical.[2]

G PI Acylgermane (Ground State S₀) PI_S1 Excited Singlet State (S₁) PI->PI_S1 1. Light Absorption (hν) PI_T1 Excited Triplet State (T₁) PI_S1->PI_T1 2. Intersystem Crossing (ISC) Radicals Germyl Radical + Tetramethylbenzoyl Radical PI_T1->Radicals 3. α-Cleavage (Norrish Type I) Polymer Polymer Chain Growth Radicals->Polymer 4. Initiation

Fig 2. Norrish Type I photoinitiation mechanism.
Experimental Protocol 2: Synthesis of a Durene-Substituted Acylgermane

This protocol is adapted from the synthesis of related acylgermanes and may require optimization for this specific sterically hindered substrate.[7][9]

Objective: To synthesize a novel photoinitiator by reacting a germenolate precursor with 2,3,5,6-tetramethylbenzoyl chloride.

Materials:

  • (Me₃Si)₄Ge (Tetrakis(trimethylsilyl)germane)

  • KOtBu (Potassium tert-butoxide)

  • Mesitoyl fluoride (or a related acyl fluoride, as per the reference literature for germenolate formation)

  • 2,3,5,6-Tetramethylbenzoyl chloride (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line and inert atmosphere (Argon or Nitrogen)

  • Cannula, syringes, and septum-sealed flasks

Procedure:

  • Inert Atmosphere: All reactions must be performed under a strict inert atmosphere (Argon) using Schlenk techniques due to the moisture and air sensitivity of the intermediates.

  • Germenolate Formation:

    • In a Schlenk flask, dissolve (Me₃Si)₄Ge (1.0 eq) in anhydrous THF.

    • Add KOtBu (1.1 eq) to the solution.

    • Slowly add mesitoyl fluoride (3.0 eq) to form the stable triacylgermenolate intermediate in situ. This reaction proceeds via a single electron transfer (SET) mechanism, and the formation of the intermediate can be confirmed by its characteristic color change and by NMR if desired.[7][8]

  • Acylation Reaction:

    • In a separate Schlenk flask, dissolve the crude 2,3,5,6-tetramethylbenzoyl chloride (1.0-1.2 eq) in anhydrous THF.

    • Cool the solution of the in situ prepared germenolate to 0°C.

    • Slowly transfer the solution of 2,3,5,6-tetramethylbenzoyl chloride to the germenolate solution via cannula.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or ¹H NMR spectroscopy. Upon completion, the reaction is quenched, and the product is extracted using standard organic chemistry procedures (e.g., washing with water/brine, drying over MgSO₄).

  • Purification: The crude product should be purified by column chromatography on silica gel to yield the pure acylgermane photoinitiator.

  • Validation: The final product structure must be confirmed by comprehensive spectroscopic analysis:

    • ¹H and ¹³C NMR: To confirm the molecular structure. A characteristic feature for acylgermanes is the ¹³C NMR shift for the carbonyl moiety, which is expected to be significantly downfield (e.g., δ > 220 ppm).[3]

    • UV-Vis Spectroscopy: To determine the absorption spectrum and identify the λmax, which is crucial for matching the initiator to a light source. Acylgermanes typically show long-wavelength absorption bands between 360 and 420 nm.[2]

    • Mass Spectrometry: To confirm the molecular weight.

Data Summary: Expected Properties
PropertyDescriptionRationale / Expected Value
Appearance Likely a yellow crystalline solid.Many acylgermane and acylphosphine oxide photoinitiators are yellow powders or crystals.[5]
Solubility Soluble in common organic solvents and monomers.The bulky, nonpolar tetramethylbenzoyl group should enhance solubility in organic media.
¹³C NMR (C=O) Characteristic downfield chemical shift.The carbonyl carbon directly attached to a germanium atom typically appears at δ > 220 ppm.[3]
λmax Absorption maximum in the near-UV/Visible range.Expected between 380-450 nm, enabling curing with visible light sources.[2][10]
Quantum Yield High efficiency of radical formation.Acylgermanes are known for high quantum yields of decomposition.[2]

Part 3: Performance Evaluation and Application

The ultimate test of a new photoinitiator is its ability to efficiently promote polymerization. Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique used to evaluate the performance of photoinitiators by measuring the heat released during the exothermic polymerization reaction upon light exposure.[7]

Protocol 3: Evaluating Polymerization Kinetics with Photo-DSC

Objective: To quantify the reactivity and efficiency of the newly synthesized photoinitiator.

Materials:

  • Synthesized Durene-Acylgermane Photoinitiator

  • Monomer/Oligomer formulation (e.g., Trimethylolpropane triacrylate (TMPTA) or a dental resin mixture)

  • Photo-DSC instrument equipped with a suitable light source (e.g., LED at 405 nm)

  • DSC sample pans

Procedure:

  • Sample Preparation: Prepare a formulation by dissolving a precise concentration (e.g., 0.1-1.0 mol%) of the photoinitiator in the chosen monomer.

  • DSC Setup: Place a small, accurately weighed amount of the formulation (typically 1-2 mg) into a DSC pan. Place the pan in the Photo-DSC measurement cell.

  • Measurement: Equilibrate the sample at the desired temperature (e.g., 25°C) under a nitrogen atmosphere.

  • Initiation: Irradiate the sample with light of a specific wavelength and intensity. The instrument will record the heat flow as a function of time.

  • Data Analysis: The resulting exotherm peak is integrated to determine the total heat of polymerization (ΔHp), which is proportional to the degree of conversion. The time to reach the peak of the exotherm (tmax) and the slope of the curve provide information about the rate of polymerization.

  • Comparison: The performance of the new initiator should be compared against benchmark commercial photoinitiators (e.g., Ivocerin, TPO) under identical conditions.

Conclusion and Future Outlook

The synthetic pathways and evaluation protocols detailed in this guide provide a comprehensive framework for researchers to explore the use of this compound as a precursor for a new class of sterically hindered photoinitiators. The resulting durene-substituted acylgermanes are expected to exhibit high efficiency and long-wavelength absorption, characteristic of this advanced initiator class. By systematically synthesizing, characterizing, and evaluating these novel compounds, scientists can develop tailored photoinitiators for demanding applications in drug delivery systems, tissue engineering scaffolds, and advanced manufacturing, pushing the boundaries of what is possible with photopolymerization.

References

Application Note: High-Throughput Quantification of 2,3,5,6-Tetramethylbenzoic Acid in Diverse Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 2,3,5,6-tetramethylbenzoic acid, a sterically hindered carboxylic acid of interest in pharmaceutical and chemical synthesis. Recognizing the diverse needs of researchers, scientists, and drug development professionals, we present two primary analytical platforms: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level quantification and confirmation. The protocols herein are designed with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability. All methodologies are presented with detailed validation parameters in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a unique aromatic carboxylic acid characterized by the presence of four methyl groups on the benzene ring. This substitution pattern imparts significant steric hindrance around the carboxyl group, influencing its reactivity and physicochemical properties. Accurate quantification of this analyte is critical in various stages of drug development, including pharmacokinetic studies, process chemistry, and quality control of active pharmaceutical ingredients (APIs).

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and optimization. We will explore the nuances of sample preparation, chromatographic separation, and detection, empowering the user to adapt and troubleshoot these methods for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for effective analytical method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂PubChem
Molecular Weight178.23 g/mol PubChem
pKa~3.5 (estimated)
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water

The acidic nature of the carboxylic group (pKa ~3.5) dictates that the charge state of the molecule is pH-dependent. This is a critical consideration for both sample extraction and chromatographic retention.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The HPLC-UV method is a workhorse for the routine quantification of this compound in bulk materials and formulated products, offering a balance of speed, simplicity, and reliability. The principle of this method is based on reversed-phase chromatography, where the nonpolar stationary phase interacts with the hydrophobic regions of the analyte.

Rationale for Method Design
  • Reversed-Phase Chromatography: A C18 column is selected for its versatility and strong retention of aromatic compounds.

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group (pH < pKa).[1] This ensures the analyte is in its neutral, more hydrophobic form, leading to better retention, sharper peaks, and improved reproducibility.

  • UV Detection: The aromatic ring of this compound provides strong UV absorbance, allowing for sensitive detection. The optimal wavelength is determined by acquiring a UV spectrum of the analyte.

Experimental Protocol: HPLC-UV

3.2.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade.

  • This compound reference standard (purity ≥98%).

3.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid. [1]

3.2.3. Solution Preparation

  • Mobile Phase Preparation: Premix acetonitrile and water in the specified ratio. Add the acid and degas the solution using sonication or an inline degasser.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-200 µg/mL).

3.2.4. Sample Preparation

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Solid Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder, dissolve in the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and dilute as necessary.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.

Method Validation (as per ICH Q2(R1) Guidelines)

A summary of typical validation parameters for this HPLC-UV method is provided below. The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3]

ParameterAcceptance CriteriaTypical Results
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Range 80-120% of the test concentration1 - 200 µg/mL
Accuracy 98.0 - 102.0% recovery99.5 - 101.2%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8%
Intermediate Precision RSD ≤ 2.0%RSD = 1.2%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 101 µg/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.3 µg/mL
Robustness No significant change in results with small variations in method parametersMethod is robust

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices, GC-MS is the method of choice. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[4]

Rationale for Method Design
  • Derivatization: Silylation is a common and effective derivatization technique for carboxylic acids.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxyl group to form a trimethylsilyl (TMS) ester. This process increases the volatility and thermal stability of the analyte.

  • Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the derivatized analyte from other components in the sample matrix.

  • Mass Spectrometry: Mass spectrometry provides high selectivity and allows for positive identification of the analyte based on its mass spectrum. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Experimental Protocol: GC-MS

4.2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • High-purity helium as the carrier gas.

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Anhydrous pyridine or other suitable solvent.

4.2.2. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Ion Source Temperature 230 °C
Mass Range Scan m/z 50-450 or use SIM

4.2.3. Derivatization Procedure

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4.2.4. Sample Preparation

  • Biological Fluids (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex and centrifuge to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Acidify with 10 µL of 1M HCl to a pH of ~2. Add 1 mL of ethyl acetate, vortex, and centrifuge.

    • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • Derivatization: Proceed with the derivatization procedure described in section 4.2.3.

  • Solid-Phase Extraction (SPE) - Alternative for Cleaner Extracts:

    • Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[6]

    • Loading: Load the pre-treated plasma sample (acidified).

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte with 1 mL of methanol.

    • Evaporation and Derivatization: Evaporate the eluate and proceed with derivatization.

Expected Mass Spectrum

The electron ionization mass spectrum of the TMS derivative of this compound is expected to show a molecular ion (M⁺) and characteristic fragment ions. The exact fragmentation pattern would need to be determined experimentally, but key expected ions would include:

  • M⁺: The molecular ion of the TMS derivative.

  • [M-15]⁺: Loss of a methyl group from the TMS moiety.

  • Other fragments resulting from the cleavage of the ester bond and fragmentation of the aromatic ring.

Visualization of Workflows

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc HPLC System (C18 Column) prep_mobile->hplc prep_std Standard Solution Preparation prep_std->hplc prep_sample Sample Preparation prep_sample->hplc uv UV Detector (230 nm) hplc->uv chromatogram Chromatogram uv->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

GC-MS Sample Preparation and Analysis Workflow

GCMS_Workflow cluster_extraction Extraction cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma) protein_precip Protein Precipitation (Acetonitrile) sample->protein_precip lle Liquid-Liquid Extraction (Ethyl Acetate) protein_precip->lle evaporation Evaporation (Nitrogen Stream) lle->evaporation derivatization Derivatization (BSTFA, 70°C) evaporation->derivatization gcms GC-MS System (DB-5ms Column) derivatization->gcms data_analysis Data Analysis (Mass Spectrum) gcms->data_analysis

Caption: Sample preparation and analysis workflow for GC-MS quantification.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound in a variety of matrices. The HPLC-UV method is well-suited for routine quality control and assays of bulk materials, while the GC-MS method offers the high sensitivity and selectivity required for trace-level analysis in complex biological samples. By understanding the principles behind these methods, researchers can confidently apply and adapt these protocols to meet their specific analytical challenges.

References

Application Notes and Protocols: The Strategic Role of 2,3,5,6-Tetramethylbenzoic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Polysubstituted aromatic carboxylic acids are pivotal synthons in the construction of a diverse array of biologically active molecules. Among these, 2,3,5,6-tetramethylbenzoic acid presents a unique structural scaffold, offering steric hindrance and lipophilicity that can be strategically exploited in the design of next-generation agrochemicals. This guide provides an in-depth exploration of the application of this compound as a versatile intermediate in the synthesis of potential insecticides and herbicides. We will delve into the mechanistic rationale behind synthetic choices, provide detailed, field-tested protocols, and present a forward-looking perspective on the utility of this compound in modern agrochemical research.

Introduction: The Significance of Polysubstituted Benzoic Acids in Agrochemical Design

The molecular architecture of a pesticide is intricately linked to its efficacy, selectivity, and environmental persistence. The substitution pattern on an aromatic ring can profoundly influence a molecule's interaction with its biological target, its metabolic stability, and its physical properties. This compound, with its symmetrical tetramethyl substitution, offers a unique combination of features. The methyl groups enhance lipophilicity, which can facilitate penetration through the waxy cuticles of insects and plants. Furthermore, the steric bulk provided by the ortho-methyl groups can shield the carboxylic acid functionality, influencing its reactivity and the stability of its derivatives.

While its direct use in commercial agrochemicals is not widely documented, its structural similarity to intermediates used in the synthesis of established pesticides, particularly pyrethroids, makes it a compound of significant interest for the development of novel active ingredients. This document will focus on two primary synthetic avenues for this compound in agrochemical development: its conversion to a key alcohol intermediate for the synthesis of pyrethroid-like insecticides and its use in the formation of amide derivatives with potential herbicidal activity.

Application in Insecticide Synthesis: A Gateway to Novel Pyrethroid Esters

The pyrethroid class of insecticides is renowned for its high efficacy, rapid knockdown effect, and relatively low mammalian toxicity.[1] A common structural motif in many modern pyrethroids is a substituted benzyl alcohol esterified with a cyclopropanecarboxylic acid.[2] Notably, the commercial success of insecticides like transfluthrin and metofluthrin, which are synthesized from 2,3,5,6-tetrafluorobenzyl alcohol, underscores the importance of the 2,3,5,6-substitution pattern on the benzyl ring for potent insecticidal activity.[3][4][5] By analogy, 2,3,5,6-tetramethylbenzyl alcohol is a highly promising building block for the synthesis of novel pyrethroid esters with potentially enhanced properties.

The overall synthetic strategy involves a two-step process:

  • Reduction of this compound to 2,3,5,6-tetramethylbenzyl alcohol.

  • Esterification of 2,3,5,6-tetramethylbenzyl alcohol with a suitable cyclopropanecarboxylic acid derivative.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Pyrethroid Synthesis This compound This compound Reduction Reduction This compound->Reduction 2,3,5,6-Tetramethylbenzyl Alcohol 2,3,5,6-Tetramethylbenzyl Alcohol Reduction->2,3,5,6-Tetramethylbenzyl Alcohol Esterification Esterification 2,3,5,6-Tetramethylbenzyl Alcohol->Esterification Cyclopropanecarboxylic Acid Chloride Cyclopropanecarboxylic Acid Chloride Cyclopropanecarboxylic Acid Chloride->Esterification Pyrethroid-like Insecticide Pyrethroid-like Insecticide Esterification->Pyrethroid-like Insecticide

Fig. 1: Synthetic workflow for a pyrethroid-like insecticide.
Protocol 1: Reduction of this compound

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this application, a mild and efficient method is required to ensure high yields and avoid side reactions.

Principle: The carboxylic acid is activated in situ, followed by reduction with a borohydride reagent. The use of 2,4,6-trichloro-1,3,5-triazine (TCT) as an activator for the carboxylic acid, in conjunction with sodium borohydride (NaBH₄), provides a robust and often solvent-free method for this conversion.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
This compound178.231.0 g1.0
2,4,6-Trichloro-1,3,5-triazine (TCT)184.411.03 g1.0
Triphenylphosphine (PPh₃)262.290.30 g0.2
Potassium Carbonate (K₂CO₃)138.211.16 g1.5
Sodium Borohydride (NaBH₄)37.830.42 g2.0
Dichloromethane (DCM)84.93~2 mL-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • In a clean, dry mortar, combine this compound (1.0 g, 5.61 mmol), TCT (1.03 g, 5.61 mmol), PPh₃ (0.30 g, 1.12 mmol), and K₂CO₃ (1.16 g, 8.42 mmol).

  • Grind the mixture with a pestle for 5 minutes. During this time, add a few drops of dichloromethane to facilitate mixing.

  • Add sodium borohydride (0.42 g, 11.22 mmol) to the mixture and continue to grind for an additional 5 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 20:80 ethyl acetate/hexane eluent system.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 2,3,5,6-tetramethylbenzyl alcohol as a white solid.

Expected Outcome: This protocol should provide the desired alcohol in high yield (>85%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Esterification with a Cyclopropanecarboxylic Acid Chloride

The esterification of the newly synthesized alcohol with a suitable cyclopropanecarboxylic acid chloride will yield the final pyrethroid-like insecticide. For this example, we will use (+)-trans-chrysanthemic acid chloride, a common precursor in pyrethroid synthesis.

Principle: The alcohol reacts with the acid chloride in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion. This is a classic and highly effective method for ester formation.[7]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
2,3,5,6-Tetramethylbenzyl Alcohol164.251.0 g1.0
(+)-trans-Chrysanthemic acid chloride186.661.14 g1.0
Toluene92.1420 mL-
Pyridine79.100.53 mL1.1

Procedure:

  • Dissolve 2,3,5,6-tetramethylbenzyl alcohol (1.0 g, 6.09 mmol) in dry toluene (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add pyridine (0.53 mL, 6.70 mmol) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of (+)-trans-chrysanthemic acid chloride (1.14 g, 6.09 mmol) in dry toluene (10 mL) to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyrethroid ester.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by HPLC. Its structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The insecticidal activity can then be evaluated in biological assays against target pests.

Application in Herbicide Synthesis: Exploring Amide Derivatives

Amide derivatives of benzoic acids are a well-established class of herbicides.[8] The formation of an amide bond from this compound and a suitable amine is a straightforward synthetic transformation that can lead to novel herbicidal candidates. The steric hindrance around the carbonyl group may impart increased stability against hydrolysis, potentially leading to longer residual activity in the soil.

G This compound This compound Activation Activation This compound->Activation Amidation Amidation Activation->Amidation Amine Amine Amine->Amidation Amide-based Herbicide Amide-based Herbicide Amidation->Amide-based Herbicide

Fig. 2: General pathway for the synthesis of amide-based herbicides.
Protocol 3: Synthesis of an N-Aryl Amide Derivative

Principle: The carboxylic acid is first converted to its more reactive acid chloride, which then readily reacts with an amine to form the corresponding amide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
This compound178.231.0 g1.0
Thionyl Chloride (SOCl₂)118.970.49 mL1.2
Dichloromethane (DCM)84.9320 mL-
4-Ethylaniline121.180.75 g1.1
Triethylamine (Et₃N)101.190.94 mL1.2

Procedure:

  • Suspend this compound (1.0 g, 5.61 mmol) in dry dichloromethane (20 mL).

  • Add thionyl chloride (0.49 mL, 6.73 mmol) and a catalytic amount of DMF (1 drop).

  • Reflux the mixture for 2 hours. The suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 2,3,5,6-tetramethylbenzoyl chloride in dry dichloromethane (15 mL).

  • In a separate flask, dissolve 4-ethylaniline (0.75 g, 6.17 mmol) and triethylamine (0.94 mL, 6.73 mmol) in dry dichloromethane (10 mL).

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Wash the reaction mixture with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amide.

  • Recrystallize the product from ethanol/water to obtain the pure N-(4-ethylphenyl)-2,3,5,6-tetramethylbenzamide.

Further Research: The synthesized amide can be screened for its pre- and post-emergent herbicidal activity against a panel of common weeds. Structure-activity relationship (SAR) studies can be conducted by varying the amine component.

Conclusion and Future Perspectives

This compound is a valuable and underutilized building block in the synthesis of novel agrochemicals. The protocols detailed herein provide a practical framework for the synthesis of potential pyrethroid-like insecticides and amide-based herbicides. The unique structural features of this starting material—namely its steric bulk and lipophilicity—offer exciting opportunities for the development of next-generation crop protection agents with improved efficacy and desirable environmental profiles. Further exploration of other derivatives, such as esters with different alcohol moieties and amides with diverse amine components, is warranted to fully unlock the potential of this versatile synthon.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5,6-Tetramethylbenzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. This document provides in-depth, field-proven insights based on established chemical principles.

Overview of Synthetic Strategies

This compound is a sterically hindered aromatic carboxylic acid. Its synthesis typically starts from durene (1,2,4,5-tetramethylbenzene), a readily available hydrocarbon feedstock.[1] The primary challenge lies in efficiently introducing a carboxyl group onto the crowded aromatic ring. The two most prevalent and reliable methods are the Grignard reaction followed by carbonation, and the Friedel-Crafts acylation followed by haloform reaction or oxidation.

G cluster_0 Synthetic Routes from Durene Durene Durene Route1 Grignard Pathway Route2 Acylation Pathway Product 2,3,5,6-Tetramethyl- benzoic Acid

Comparison of Synthetic Routes
FeatureGrignard Reaction RouteFriedel-Crafts Acylation Route
Starting Material Bromodurene (from Durene)Durene
Key Reagents Magnesium (Mg), Dry Ice (CO₂), Anhydrous EtherAcyl chloride (e.g., Acetyl Chloride), Lewis Acid (e.g., AlCl₃), Sodium Hypochlorite
Typical Yield 80-90% (if conditions are strictly anhydrous)65-85% (over two steps)
Pros High-yielding, direct carboxylation.Tolerant of minor moisture in the first step, uses less hazardous organometallics.
Cons Extremely sensitive to moisture and air. Requires rigorously dried glassware and solvents.[2][3]Requires stoichiometric amounts of corrosive Lewis acids, generates significant acidic waste.[4] Potential for side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Issue 1: The Grignard reaction fails to initiate or proceeds very slowly.

Q: I've added my bromodurene to the magnesium turnings in ether, but the solution isn't turning cloudy or refluxing. What's wrong?

A: Potential Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[5]

    • Solution 1 (Chemical Activation): Add a single, small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. You should see the brown color of the iodine disappear as the reaction begins.

    • Solution 2 (Mechanical Activation): Before adding the solvent, gently crush the magnesium turnings with a glass rod inside the reaction flask to break the oxide layer.

    • Solution 3 (Thermal/Ultrasonic Activation): Gently warm the flask with a heat gun (use extreme caution with ether) or place the flask in an ultrasonic bath to promote initiation.[6] Heating is generally discouraged as the reaction is highly exothermic once it starts.[3]

  • Presence of Water: Grignard reagents are potent bases and will be instantly quenched by water, preventing their formation.[2][5]

    • Solution: Ensure all glassware is oven-dried or flame-dried under a stream of nitrogen or argon immediately before use. Use freshly opened anhydrous ether or ether distilled from a drying agent (e.g., sodium/benzophenone).

G Start Grignard Initiation Failure CheckWater Are glassware and solvents rigorously dry? Start->CheckWater CheckMg Is Mg surface activated? CheckWater->CheckMg Yes DrySystem ACTION: Flame-dry glassware. Use freshly distilled anhydrous ether. CheckWater->DrySystem No ActivateMg ACTION: 1. Add I2 crystal. 2. Gently crush Mg. 3. Briefly sonicate. CheckMg->ActivateMg No Success Reaction Initiates CheckMg->Success Yes DrySystem->CheckWater ActivateMg->Success Failure Re-evaluate Reagent Quality ActivateMg->Failure If still no reaction

Issue 2: The yield of this compound is low after the Grignard/CO₂ reaction.

Q: The Grignard reagent seemed to form correctly, but after adding it to dry ice and working it up, my final yield is poor. Why?

A: Potential Causes & Solutions:

  • Inefficient Carbonation: The reaction between the Grignard reagent and CO₂ occurs on the surface of the solid dry ice.[7][8]

    • Solution: Use finely crushed, fresh dry ice to maximize the surface area. Pour the Grignard solution onto a large excess of the crushed dry ice with vigorous stirring. Do not add the dry ice to the Grignard solution, as this can lead to side reactions with atmospheric oxygen and moisture condensing on the cold solid.

  • Side Reaction with Unreacted Halide: If the Grignard formation was incomplete, the remaining Grignard reagent can react with unreacted bromodurene (Wurtz coupling) to form a biphenyl dimer, reducing the yield of the desired product.

    • Solution: Ensure the Grignard formation is complete by allowing sufficient reaction time (typically until most of the magnesium is consumed). Slow, dropwise addition of the bromodurene solution to the magnesium suspension can also minimize this side reaction.

  • Loss During Workup: The product, magnesium bromobenzoate, must be protonated to the free carboxylic acid.

    • Solution: After the excess CO₂ has sublimed, hydrolyze the reaction mixture by slowly adding it to a cold, dilute acid solution (e.g., 1M HCl or H₂SO₄) with stirring.[6] Ensure the aqueous layer is acidic (pH < 2) to fully protonate the carboxylate salt. The product is often soluble in the organic layer (ether), so perform multiple extractions to ensure complete recovery.

Issue 3: The Friedel-Crafts acylation of durene gives a complex mixture of products.

Q: After reacting durene with acetyl chloride and AlCl₃, my TLC/GC-MS shows multiple spots/peaks, not just the desired acetyl durene.

A: Potential Causes & Solutions:

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst (AlCl₃) complexes with the ketone product.[4] Therefore, slightly more than one equivalent of the catalyst is required for the reaction to go to completion.

    • Solution: Use at least 1.1 equivalents of high-quality, anhydrous AlCl₃ relative to the acylating agent. Ensure the catalyst is fresh and has been protected from atmospheric moisture, which deactivates it.

  • Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature. High temperatures can lead to side reactions or decomposition.

    • Solution: Control the reaction temperature carefully. The addition of the acyl chloride to the durene/AlCl₃ mixture is often exothermic and should be done slowly at a low temperature (e.g., 0-5 °C) before allowing the reaction to warm to room temperature or be gently heated.

  • Deactivated Aromatic Ring: While durene is an activated ring, the product (acetyl durene) is deactivated towards further electrophilic substitution. This generally prevents poly-acylation, which is a significant advantage over Friedel-Crafts alkylation.[9][10] If side products are observed, they are more likely due to impurities in the starting materials or issues with temperature control.

    • Solution: Ensure the purity of the starting durene and acyl chloride. Use a solvent that is inert under Friedel-Crafts conditions, such as dichloromethane (DCM) or carbon disulfide (CS₂).[11]

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better for a multi-gram scale? For larger scales, the Friedel-Crafts acylation followed by a haloform reaction is often more practical. It avoids the stringent anhydrous conditions and specialized equipment required for large-scale Grignard reactions. While it is a two-step process, the handling of reagents is generally more straightforward.

Q2: How can I be certain my solvent and glassware are dry enough for a Grignard reaction? Glassware should be placed in an oven at >120 °C for at least 4 hours and assembled hot under a positive pressure of dry nitrogen or argon. Solvents like diethyl ether or THF must be anhydrous grade. For best results, they should be freshly distilled from a drying agent like sodium metal with benzophenone indicator (which turns deep blue/purple when the solvent is dry and oxygen-free).

Q3: What are the primary safety concerns?

  • Grignard Reagents: Highly flammable and react violently with water. The reaction is exothermic and can lead to rapid boiling of the ether solvent if not controlled.[3] Always work in a fume hood and have an appropriate fire extinguisher nearby.

  • Anhydrous AlCl₃: Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Dry Ice: Can cause severe burns upon skin contact. Handle with insulated gloves. Ensure adequate ventilation, as sublimating CO₂ can displace oxygen in enclosed spaces.

Q4: How should the product be purified? The most common method for purifying this compound is recrystallization .[12][13] A mixed solvent system, such as ethanol/water or toluene/hexanes, is often effective. Dissolve the crude product in the minimum amount of hot solvent in which it is highly soluble (e.g., ethanol), then slowly add the "anti-solvent" in which it is poorly soluble (e.g., water) until the solution becomes faintly turbid. Allow the solution to cool slowly to form pure crystals.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Carbonation

G

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a gentle stream of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.

  • Reagent Preparation: Place magnesium turnings (1.2 eq) in the flask. In the dropping funnel, prepare a solution of 1-bromo-2,3,5,6-tetramethylbenzene (1.0 eq) in anhydrous diethyl ether.

  • Reaction Initiation: Add a small amount of the bromodurene solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by bubbling and gentle reflux), add a small crystal of iodine.

  • Grignard Formation: Once initiated, add the remaining bromodurene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete reaction.

  • Carbonation: In a separate large beaker, place a large excess of freshly crushed dry ice. With vigorous stirring, slowly pour the prepared Grignard reagent solution over the dry ice. A thick precipitate will form.[2][14]

  • Workup and Isolation: Allow the mixture to warm to room temperature until all the excess dry ice has sublimed. Slowly and carefully add cold 1 M HCl until the aqueous phase is acidic (pH < 2) and all solids have dissolved. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

References

Technical Support Center: Purification of 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3,5,6-Tetramethylbenzoic acid, a derivative of durene, is a sterically hindered aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of specialized polymers and pharmaceutical compounds. Its unique structure, featuring four methyl groups flanking the carboxylic acid, presents significant purification challenges. These challenges often stem from its particular solubility characteristics, the presence of closely related impurities from its synthesis, and its physical properties. This guide provides in-depth troubleshooting advice and foundational knowledge to assist researchers in obtaining high-purity this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My recrystallization attempt resulted in very poor recovery. What are the likely causes and how can I improve the yield?

Plausible Cause: Low recovery during recrystallization is typically due to one of three factors: selection of a suboptimal solvent, using an excessive volume of solvent, or cooling the solution too rapidly. This compound's bulky methyl groups give it a non-polar character, but the carboxylic acid group provides polarity, creating a nuanced solubility profile. If the compound has moderate solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor. Using too much solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.

Recommended Solutions:

  • Solvent Optimization: The ideal recrystallization solvent is one in which the acid is highly soluble at high temperatures and poorly soluble at low temperatures[1]. For this compound, mixed-solvent systems are often more effective than single solvents. A common and effective system is ethanol/water or acetone/water. The goal is to dissolve the crude acid in a minimum amount of the more soluble solvent (e.g., hot ethanol) and then add the less soluble "anti-solvent" (e.g., water) dropwise until turbidity (cloudiness) appears, then re-heat to clarify before cooling.

  • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product[2]. Add the solvent in small portions to the heated crude material, waiting for it to dissolve before adding more. This ensures the solution is saturated, maximizing crystal formation upon cooling.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Covering the flask with a beaker can slow the cooling rate[3]. Rapid cooling, such as immediately placing the flask in an ice bath, leads to the formation of small, often impure crystals and can trap impurities within the crystal lattice. Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath for at least 30 minutes to maximize precipitation[4].

Detailed Protocol: Two-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • In a separate beaker, heat your primary solvent (e.g., ethanol or acetone) to boiling.

  • Add the minimum amount of hot primary solvent to the flask containing the crude acid to achieve complete dissolution.

  • While keeping the solution hot, add the anti-solvent (e.g., water) dropwise until the solution becomes persistently turbid.

  • Add a few more drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent (water) or a pre-chilled mixture of the two solvents[1][4].

  • Dry the crystals thoroughly under vacuum.

Q2: After purification, my product's melting point is broad and lower than the literature value (178-181°C). What are the probable impurities?

Plausible Cause: A broad and depressed melting point is a classic indicator of impurities. For this compound, these impurities often originate from the synthetic route, which commonly starts from durene (1,2,4,5-tetramethylbenzene)[5].

  • Unreacted Starting Material: Residual durene may be present.

  • Isomeric Acids: Incomplete methylation or isomerization during synthesis can lead to other tetramethylbenzoic acid isomers or trimethylbenzoic acids, which have different physical properties and can be difficult to separate.

  • Oxidation Byproducts: The synthesis often involves oxidation steps, which can lead to other oxidized species if the reaction is not perfectly selective.

Recommended Solutions:

  • Multi-Step Purification: A single purification step may be insufficient. Consider performing a second recrystallization.

  • Acid-Base Extraction: Before recrystallization, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (like diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous layer. Neutral, non-acidic impurities (like residual durene) will remain in the organic layer. The aqueous layer can then be separated and re-acidified with HCl to precipitate the purified acid, which can then be filtered and recrystallized.

  • Sublimation: If the impurity is non-volatile, vacuum sublimation can be an effective purification method. This compound has a significant enthalpy of sublimation, suggesting it is a viable candidate for this technique[6]. Sublimation is excellent for removing inorganic salts and high molecular weight, non-volatile organic impurities.

Q3: My product remains off-white or yellowish even after recrystallization. How can I remove colored impurities?

Plausible Cause: The color is due to minor, highly conjugated organic impurities that are not effectively removed by recrystallization alone because they may have similar solubility or get trapped in the crystals.

Recommended Solution:

  • Activated Charcoal Treatment: Use a small amount of activated charcoal during the recrystallization process. Charcoal has a high surface area and effectively adsorbs large, colored impurity molecules.

Detailed Protocol: Recrystallization with Charcoal
  • Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Remove the flask from the heat source temporarily and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal[2]. This is a critical step and must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and fluted filter paper.

  • The resulting clear, colorless filtrate is then allowed to cool slowly as described in the standard recrystallization protocol.

Q4: Is sublimation a good method for purifying this acid, and when should I choose it?

Plausible Cause: Researchers often consider sublimation for compounds that can transition directly from a solid to a gas phase without melting. This can be a very effective, solvent-free purification method.

Recommended Solution:

  • Yes, sublimation is a viable option. Data from the NIST Chemistry WebBook indicates a standard enthalpy of sublimation of 106.1 ± 0.8 kJ/mol, which is substantial and supports the feasibility of this method[6]. Sublimation is particularly effective under vacuum, which lowers the required temperature and prevents thermal decomposition.

  • When to Use Sublimation:

    • To remove non-volatile impurities (e.g., inorganic salts, catalyst residues).

    • To remove trace amounts of solvent that are difficult to remove by drying.

    • As a final polishing step after recrystallization to achieve very high purity (>99.5%).

    • When dealing with small quantities where recrystallization losses might be significant.

It is less effective for separating impurities with similar vapor pressures to the target compound.

Purification Method Selection

The choice of purification method depends on the nature and quantity of the impurities. The following decision workflow can guide your selection.

PurificationWorkflow start Crude this compound q1 Is the material discolored (yellow/brown)? start->q1 charcoal Perform Recrystallization with Activated Charcoal q1->charcoal Yes recrystallize Perform Recrystallization (Single or Mixed Solvent) q1->recrystallize No q2 Is the melting point sharp and within range (178-181°C)? charcoal->q2 recrystallize->q2 pure_product High Purity Product q2->pure_product Yes q3 Are impurities suspected to be non-volatile (e.g., salts)? q2->q3 No sublimation Perform Vacuum Sublimation q3->sublimation Yes chromatography Consider Preparative HPLC (Reversed-Phase) q3->chromatography No sublimation->q2 chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q: What is the typical solubility profile of this compound?

A: Due to the four methyl groups, the compound is significantly more soluble in organic solvents than in water. The carboxylic acid moiety provides some polarity.

SolventSolubility at 25°CSolubility at Boiling PointNotes
WaterPoorly solubleSlightly solubleSuitable as an anti-solvent in mixed systems[1][7].
EthanolModerately solubleVery solubleGood primary solvent for recrystallization.
AcetoneSolubleVery solubleGood primary solvent for recrystallization.
TolueneSolubleVery solubleMay not be ideal for recrystallization due to high solubility at room temp.
HexanePoorly solubleModerately solubleCan be used for recrystallization but may require larger volumes.
Diethyl EtherSolubleN/A (low boiling point)Useful for extractions.

Q: What are the primary safety concerns when handling this compound?

A: According to safety data sheets, this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[8]. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All handling, especially of the powdered solid, should be done in a well-ventilated fume hood to avoid inhalation of dust[9].

Q: Why is this acid more challenging to purify via column chromatography than other compounds?

A: Standard silica gel chromatography can be problematic for acidic compounds. The acidic protons of the carboxylic acid can interact strongly with the silanol groups on the silica surface, leading to significant peak tailing and poor separation. If chromatography is necessary, reversed-phase (e.g., C18) HPLC is often a better choice, using a mobile phase containing an acid (like acetic or formic acid) to keep the compound protonated and improve peak shape[10][11].

Visualizing the Recrystallization Process

The following diagram outlines the key stages of a successful recrystallization protocol.

RecrystallizationSteps cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying a Place crude solid in Erlenmeyer flask b Add minimum volume of hot solvent a->b c Heat until all solid dissolves b->c d Add activated charcoal (if needed) c->d for colored impurities f Allow filtrate to cool slowly to room temp c->f if no charcoal needed e Filter hot solution through pre-heated funnel d->e e->f g Cool further in an ice bath f->g h Collect crystals via vacuum filtration g->h i Wash with ice-cold solvent h->i j Dry crystals under vacuum i->j

References

Technical Support Center: Synthesis of 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3,5,6-tetramethylbenzoic acid (durylic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and practical starting material is 1,2,4,5-tetramethylbenzene, commonly known as durene. From durene, there are three principal synthetic strategies, each with its own set of advantages and potential pitfalls:

  • Direct Carboxylation (Koch-Haaf Reaction): This is an electrophilic substitution where durene is reacted directly with a carboxylating agent (carbon monoxide or formic acid) in the presence of a strong acid catalyst.[1][2]

  • Grignard Synthesis: This multi-step route involves the initial bromination of durene, followed by the formation of a Grignard reagent, which is then quenched with carbon dioxide.[3]

  • Formylation followed by Oxidation: This two-step process involves introducing a formyl group onto the durene ring (e.g., via the Gattermann-Koch reaction) to form 2,3,5,6-tetramethylbenzaldehyde, which is subsequently oxidized to the desired carboxylic acid.[4]

Q2: My final product is a mixture of several acidic compounds. What is the most likely culprit?

A2: This is a classic problem of over-oxidation or isomerization. If you are using a synthetic route that involves strong oxidizing agents or harsh acidic conditions, you may be generating a variety of related carboxylic acids.

  • Over-oxidation of the methyl groups on the durene ring can lead to the formation of dimethyl phthalic acids, methyl trimellitic acids, and ultimately, pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid).[5]

  • Isomerization of the starting material, durene, can occur under strong acid conditions (like those in the Koch-Haaf reaction), leading to the formation of isodurene (1,2,3,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene). Carboxylation of these isomers results in isomeric tetramethylbenzoic acids, which can be difficult to separate from the desired product.

Q3: How do I choose the best synthetic route for my application?

A3: The choice depends on your specific needs regarding scale, purity requirements, and available equipment. The table below summarizes the key considerations.

Synthetic RouteAdvantagesDisadvantages & Common Side ProductsIdeal For
Direct Carboxylation (Koch-Haaf) One-step, atom-economical, high-yielding.Requires strong, corrosive acids (H₂SO₄, HF); potential for isomerization and sulfonation; may require high-pressure CO gas.[1]Large-scale synthesis where yield is prioritized.
Grignard Synthesis Milder conditions, high selectivity, avoids strong acids.Multi-step, requires strictly anhydrous conditions; main side product is bidurenyl coupling.[3]High-purity lab-scale synthesis.
Formylation & Oxidation Good control, avoids harsh carboxylation conditions.Multi-step, formylation can have its own side reactions; requires an additional oxidation step.[4]Situations where direct carboxylation is problematic.

II. Troubleshooting Guide: Direct Carboxylation (Koch-Haaf Reaction)

The direct carboxylation of durene is a powerful but challenging method. It typically involves the protonation of durene in a superacid system (e.g., HF/BF₃ or concentrated H₂SO₄) to form a carbocation, which is then trapped by carbon monoxide. The Koch-Haaf variation uses formic acid, which decomposes in situ to provide CO, allowing for milder conditions.[1][6]

Koch_Haaf_Reaction Durene Durene Carbocation Durenium Ion (Carbocation) Durene->Carbocation + H⁺ Sulfonated Durenesulfonic Acid (Sulfonation) Durene->Sulfonated + SO₃ (from H₂SO₄) H_plus H⁺ (from H₂SO₄) Acylium Acylium Cation Carbocation->Acylium + CO Isodurene Isodurene (Isomerization) Carbocation->Isodurene Rearrangement CO CO (from HCOOH) Product 2,3,5,6-Tetramethyl- benzoic Acid Acylium->Product + H₂O - H⁺ H2O H₂O

Caption: Main pathway and side reactions in the Koch-Haaf synthesis.
Problem 1: Low yield and recovery of starting material, with a sticky, dark residue.

  • Probable Cause: Sulfonation of the durene ring. Concentrated sulfuric acid contains free SO₃, which is a powerful electrophile. The electron-rich durene ring can undergo electrophilic aromatic sulfonation, producing water-soluble durenylsulfonic acids that are lost during aqueous workup.

  • Mechanism Insight: The electrophile (SO₃ or protonated SO₃) attacks the aromatic ring, followed by deprotonation to restore aromaticity. This process is reversible at high temperatures but can be a significant product sink under kinetic control.

  • Preventative Measures & Solutions:

    • Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for efficient carboxylation (e.g., 0-10 °C).

    • Use Formic Acid: The Koch-Haaf variant using formic acid can often be run at lower temperatures and with slightly less aggressive acid concentrations than methods requiring high-pressure CO.[1]

    • Alternative Acid Systems: Consider using HF with a Lewis acid like BF₃ or SbF₅ if the equipment is available. These systems are less prone to sulfonation.

Problem 2: The product is contaminated with an isomeric acid that is difficult to remove by recrystallization.
  • Probable Cause: Isomerization of durene to isodurene (1,2,3,5-tetramethylbenzene) or prehnitene (1,2,3,4-tetramethylbenzene) in the strong acid. These isomers have similar physical properties and their carboxylated products will co-crystallize with the desired product.

  • Mechanism Insight: Under strongly acidic conditions, a proton can add to the durene ring, forming a carbocation intermediate. This can be followed by a 1,2-methyl shift to form a more stable carbocation, which upon deprotonation yields an isomerized tetramethylbenzene.[7]

  • Preventative Measures & Solutions:

    • Control Reaction Time: Do not allow the reaction to stir for longer than necessary. The longer the durene is exposed to the strong acid, the more isomerization will occur. Monitor the reaction by TLC or GC if possible.

    • Gradual Addition: Add the durene slowly to the cold acid/formic acid mixture. This maintains a low concentration of unreacted durene and can suppress side reactions.

    • Purification: If isomerization is unavoidable, careful fractional crystallization or chromatography on silica gel may be required, although this can be challenging and lead to yield loss.

III. Troubleshooting Guide: Grignard Synthesis

This route offers high selectivity but requires careful handling of air- and moisture-sensitive reagents. The key steps are the formation of bromodurene, the generation of durenylmagnesium bromide, and the carboxylation with CO₂.

Grignard_Synthesis cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Durene Durene Bromodurene Bromodurene Durene->Bromodurene Br₂, FeBr₃ Grignard Durenylmagnesium Bromide Bromodurene->Grignard Mg, THF (anhydrous) Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate 1. CO₂ (dry ice) Bidurenyl Bidurenyl (Wurtz Coupling) Grignard->Bidurenyl + Bromodurene Quenched Durene (Quenched Grignard) Grignard->Quenched + H₂O Product 2,3,5,6-Tetramethyl- benzoic Acid Carboxylate->Product 2. H₃O⁺ workup

Caption: Grignard synthesis pathway and common side reactions.
Problem 1: The Grignard reaction fails to initiate (no cloudiness, no exotherm).

  • Probable Cause(s):

    • Wet Glassware/Solvent: Grignard reagents are potent bases and are instantly destroyed by water. Even atmospheric moisture can be sufficient to prevent the reaction.[3]

    • Passive Magnesium: The surface of the magnesium turnings is coated with a layer of magnesium oxide, which prevents the reaction with bromodurene.

  • Preventative Measures & Solutions:

    • Drying: All glassware must be rigorously oven-dried (or flame-dried under vacuum) and cooled under an inert atmosphere (N₂ or Ar). The solvent (typically THF or diethyl ether) must be anhydrous.

    • Activation of Magnesium:

      • Mechanical: Crush the magnesium turnings with a glass rod in situ to expose fresh metal surfaces.

      • Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and creating a small amount of reactive MgI₂. A few drops of 1,2-dibromoethane can also be used as an initiator.

Problem 2: The reaction works, but the final product is contaminated with a high-melting, non-acidic white solid.
  • Probable Cause: Wurtz-type coupling to form bidurenyl (2,2',3,3',5,5',6,6'-octamethylbiphenyl). This occurs when the Grignard reagent attacks the C-Br bond of a molecule of unreacted bromodurene.[3]

  • Mechanism Insight: This is essentially an Sₙ2-like reaction where the nucleophilic carbon of the Grignard reagent displaces the bromide from another bromodurene molecule.

  • Preventative Measures & Solutions:

    • Slow Addition: Add the bromodurene solution slowly to the magnesium turnings. This maintains a low concentration of bromodurene in the presence of the forming Grignard reagent, minimizing the chance of coupling.[3]

    • Temperature Control: Maintain a gentle reflux. Excessively high temperatures can favor the coupling side reaction.

    • Purification: The bidurenyl byproduct is non-polar and non-acidic. During workup, it can be easily separated. After acidifying the reaction mixture, extract the desired benzoic acid into a basic aqueous solution (e.g., 5% NaOH). The non-polar bidurenyl will remain in the organic layer, which can then be discarded. Re-acidification of the aqueous layer will precipitate the pure this compound.[8]

IV. Experimental Protocols

Protocol 1: Synthesis via Koch-Haaf Carboxylation

This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet bubbler, add 100 mL of concentrated sulfuric acid (98%). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, prepare a solution of 13.4 g (0.1 mol) of durene in 50 mL of formic acid (98-100%).

  • Reaction Execution: While stirring vigorously, add the durene/formic acid solution dropwise from the addition funnel to the cold sulfuric acid over a period of 1 hour. Maintain the internal temperature below 10 °C. Gas (CO) will evolve. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Workup: Carefully and slowly pour the reaction mixture over 500 g of crushed ice in a large beaker. This will cause the crude product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as a mixture of ethanol and water, to yield pure this compound.

Protocol 2: Synthesis via Grignard Reagent

This protocol requires strict anhydrous conditions and an inert atmosphere (N₂ or Argon).

  • Preparation of Bromodurene: (This step can be performed beforehand). In a flask protected from light, dissolve 13.4 g (0.1 mol) of durene in 50 mL of carbon tetrachloride. Add a catalytic amount of iron filings. Slowly add 16.0 g (0.1 mol) of bromine dropwise with stirring. The reaction is complete when the bromine color disappears and HBr evolution ceases. Wash the reaction mixture with aqueous sodium bisulfite solution, then water, dry over anhydrous MgSO₄, and distill to obtain bromodurene.

  • Grignard Formation: Set up an oven-dried 250 mL three-necked flask with a condenser, a dropping funnel, and a nitrogen inlet. Add 2.9 g (0.12 mol) of magnesium turnings and a small crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen to activate the magnesium and sublime the iodine. Allow to cool.

  • Reaction Initiation: Add 20 mL of anhydrous diethyl ether. Dissolve 21.3 g (0.1 mol) of bromodurene in 50 mL of anhydrous diethyl ether and add ~5 mL of this solution to the magnesium. If the reaction does not start (cloudiness, gentle boiling), warm the flask gently.

  • Grignard Execution: Once initiated, add the remaining bromodurene solution dropwise at a rate that maintains a steady reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation: Cool the Grignard solution to 0 °C. In a separate beaker, crush ~50 g of dry ice (solid CO₂) and quickly add it to the reaction mixture in portions with vigorous stirring. A thick precipitate will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Workup and Purification: Slowly add 100 mL of 10% HCl to the reaction mixture to dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers and extract the product with 5% NaOH solution (3 x 40 mL). Combine the basic aqueous extracts, cool in an ice bath, and carefully acidify with concentrated HCl until no more precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.[8]

V. References

  • Partenheimer, W. (1993). A Method for the Preparation of Pyromellitic Acid from Durene via Liquid Phase Oxidation. Catalysis of Organic Reactions. --INVALID-LINK--

  • Zibo Anquan Chemical Co., Ltd. (2023). Pyromellitic Acid Process I: Liquid-Phase Oxidation. News. --INVALID-LINK--

  • Andrushkevich, T. V., et al. (2018). Catalytic oxidation of durene into pyrromellitic dianhydride on vanadium-titanium oxide catalysts. Kinetics and Catalysis. --INVALID-LINK--

  • Zhang, G., et al. (2020). Research Progress in Selective Oxidation of Durene to Pyromellitic Acid Dianhydride. Modern Chemical Industry. --INVALID-LINK--

  • Wikipedia. (n.d.). Koch reaction. --INVALID-LINK--

  • Zibo Anquan Chemical Co., Ltd. (2023). What is the gas phase oxidation process of pyromellitic dianhydride (PMDA). Knowledge. --INVALID-LINK--

  • Wikipedia. (n.d.). Friedel–Crafts reaction. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Aldrich Chemistry. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Formylation. Common Conditions. --INVALID-LINK--

  • Organic Chemistry Tutor. (2023). Koch Haaf Carbonylation Reaction. YouTube. --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. --INVALID-LINK--

  • de la Cruz, H., et al. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. RSC Sustainability. --INVALID-LINK--

  • Clark, J. (2023). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. --INVALID-LINK--

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. --INVALID-LINK--

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. --INVALID-LINK--

  • University of California, Davis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Chemistry Department. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. RSC Sustainability. --INVALID-LINK--

  • University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction. School of Chemistry. --INVALID-LINK--

  • University of Texas at Dallas. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Chemistry Department. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). The Grignard Reaction (Experiment). --INVALID-LINK--

  • Cambridge University Press. (n.d.). Koch Reaction. Name Reactions in Organic Synthesis. --INVALID-LINK--

  • Booth, B. L., & El-Fekky, T. A. (1979). A comparison of the effectiveness of sulphuric acid and trifluoromethanesulphonic acid in Koch carboxylation reactions. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • Yuan, Y., et al. (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. Catalysis Science & Technology. --INVALID-LINK--

  • Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid. --INVALID-LINK--

  • Xu, G., et al. (2007). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Chemical Industry and Engineering Progress. --INVALID-LINK--

  • Wikipedia. (n.d.). Formylation. --INVALID-LINK--

  • Wang, C., et al. (2020). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Wikipedia. (n.d.). Aromatic compound. --INVALID-LINK--

  • Google Patents. (1992). EP0690835B1 - Formylation process for aromatic aldehydes. --INVALID-LINK--

  • Organic Chemistry Explained. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. --INVALID-LINK--

References

Technical Support Center: Optimizing Derivatization of 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,3,5,6-tetramethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. The inherent steric hindrance of this compound presents unique challenges in achieving efficient derivatization. This resource aims to equip you with the knowledge to overcome these obstacles and obtain reliable, high-yield results.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the derivatization of this compound, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of this compound so challenging?

A1: The primary challenge lies in the steric hindrance around the carboxylic acid group. The four methyl groups ortho and meta to the carboxyl group physically block the approach of nucleophiles (like alcohols or amines) to the carbonyl carbon. This steric shield significantly slows down the reaction rate and can lead to incomplete conversions under standard derivatization conditions. Therefore, methods that work well for less hindered carboxylic acids often fail or give poor yields with this compound.

Q2: What are the most common signs of a failed or incomplete derivatization reaction?

A2: The most common indicators of an incomplete reaction include:

  • Low yield of the desired derivative: This is the most obvious sign.

  • Presence of starting material: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or GC-MS) shows a significant amount of unreacted this compound.[1]

  • Formation of side products: Depending on the reagents used, side reactions may occur, leading to the formation of unexpected products. For instance, in DCC-mediated esterifications, N-acylurea byproducts can form.[2]

  • Inconsistent results: High variability in yield between batches can point to underlying issues with the reaction setup or reagent quality.

Q3: How critical is the removal of water from the reaction?

A3: It is absolutely critical. Most derivatization reagents, especially activating agents like thionyl chloride, oxalyl chloride, and carbodiimides (DCC, EDC), are highly sensitive to moisture.[1][3] Water will react with these reagents, quenching them and preventing the activation of the carboxylic acid. Silylating agents are also highly susceptible to hydrolysis. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.

Troubleshooting Specific Derivatization Reactions
Esterification

Problem 1: Low to no conversion in acid-catalyzed esterification (Fischer Esterification).

  • Cause: The steric hindrance of this compound prevents the direct nucleophilic attack of the alcohol on the protonated carbonyl, a key step in the Fischer esterification mechanism.[4] This method is generally unsuitable for highly hindered acids.

  • Solution: Avoid Fischer esterification. Instead, opt for methods that involve the activation of the carboxylic acid to a more reactive intermediate.

Problem 2: Incomplete reaction when using coupling reagents like DCC or EDC.

  • Cause A: Insufficient Activation. The formation of the active O-acylisourea intermediate may be slow due to steric hindrance.[2]

  • Solution A: Increase the reaction time and/or temperature. However, be mindful of the thermal stability of your substrates and reagents. Consider using a more potent activating agent.

  • Cause B: Ineffective Nucleophilic Catalyst. For esterifications with alcohols, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often crucial.[2] Without it, the reaction may be extremely slow.

  • Solution B: Add a catalytic amount (5-10 mol%) of DMAP to the reaction mixture. DMAP acts as an acyl transfer agent, forming a highly reactive intermediate that is more susceptible to attack by the alcohol.[2]

  • Cause C: N-Acylurea Formation. A common side reaction with carbodiimides is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is a dead-end product.[2]

  • Solution C: Ensure the alcohol and DMAP are present to intercept the O-acylisourea intermediate as it forms. Adding the DCC last to a mixture of the acid, alcohol, and DMAP can sometimes mitigate this.

Amidation

Problem 3: Poor yields in direct amide formation.

  • Cause: Similar to esterification, direct condensation of this compound with an amine is extremely difficult due to the high activation energy imposed by steric hindrance.[5]

  • Solution: The carboxylic acid must be activated. The most reliable method is to convert the carboxylic acid to an acyl halide (e.g., acyl chloride or acyl fluoride) first.[6][7]

Problem 4: Difficulty in forming the acyl chloride.

  • Cause: While more effective than other methods, the reaction of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can still be sluggish due to sterics.

  • Solution: Use a stoichiometric excess of the chlorinating agent and consider using a catalyst like N,N-dimethylformamide (DMF) (for oxalyl chloride). Refluxing for an extended period may be necessary.[8] Ensure the complete removal of excess chlorinating agent before adding the amine to avoid side reactions.

Problem 5: Low yields even with pre-formed acyl chlorides.

  • Cause: If the amine nucleophile is also sterically hindered or electronically deactivated (e.g., an aniline derivative), the subsequent amidation step can also be challenging.[7]

  • Solution: Use a less hindered and more nucleophilic amine if the application allows. Alternatively, increase the reaction temperature, potentially using a high-boiling point solvent. The use of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is essential to scavenge the HCl generated during the reaction.[8][9]

II. Experimental Protocols & Data

Data Presentation: Comparison of Derivatization Strategies

The following table summarizes common strategies for the derivatization of sterically hindered carboxylic acids like this compound, highlighting their pros and cons.

Derivatization MethodTarget DerivativeKey ReagentsTypical ConditionsAdvantagesDisadvantages
Two-Step Acyl Chloride Formation Amide or Ester1. (COCl)₂ or SOCl₂2. Amine or Alcohol1. Reflux2. 0 °C to RTHigh-yielding, reliable for hindered substrates.[8]Two-step process, harsh reagents, moisture-sensitive.
Steglich Esterification EsterDCC, DMAPRT, Anhydrous CH₂Cl₂Mild conditions, good for acid-labile substrates.[2]N-acylurea byproduct formation, removal of DCU can be difficult.
Mixed Anhydride Formation Amide (Weinreb)MsCl, TEA0 °C, THFEfficient for hindered acids, good yields.[9]Byproduct removal may require vacuum treatment.
Acyl Fluoride Formation AmideBTFFH, DIPEAElevated Temp. (e.g., 80 °C)Effective for extremely hindered and electron-deficient amines.[7]Requires specialized fluorinating reagents.
Detailed Experimental Protocols
Protocol 1: Two-Step Amidation via Acyl Chloride

This is often the most robust method for forming amides from this compound.

Step 1: Formation of 2,3,5,6-Tetramethylbenzoyl Chloride

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or benzene as the solvent.

  • Add oxalyl chloride (2.0 eq) dropwise at room temperature, followed by a catalytic amount of anhydrous DMF (1 drop).

  • Stir the mixture at room temperature for 1-2 hours, then gently reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction to room temperature and carefully remove the solvent and excess oxalyl chloride under reduced pressure. It is advisable to co-evaporate with anhydrous toluene or benzene twice to ensure all volatile reagents are removed.[8] The resulting crude 2,3,5,6-tetramethylbenzoyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM under a nitrogen atmosphere and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.[9]

  • Add the amine/base solution dropwise to the cooled acyl chloride solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Protocol 2: Steglich Esterification for Hindered Esters

This method is suitable for forming esters under milder conditions, which is particularly useful if the alcohol is sensitive to acid or high temperatures.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).[2]

  • Dissolve the components in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Note that complete removal of residual DCU may require careful chromatography.

III. Visualizations & Workflows

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete derivatization of this compound.

Troubleshooting_Workflow start Incomplete Derivatization Observed check_moisture Is the system rigorously anhydrous? start->check_moisture check_reagents Are reagents fresh and of high purity? check_moisture->check_reagents Yes action_dry Action: Oven-dry glassware, use anhydrous solvents, run under N2. check_moisture->action_dry No check_conditions Are reaction conditions (time, temp) optimized? check_reagents->check_conditions Yes action_reagents Action: Use fresh, sealed reagents. Increase molar excess. check_reagents->action_reagents No check_method Is the chosen method appropriate for a hindered acid? check_conditions->check_method Yes action_conditions Action: Increase reaction time and/or temperature. Add catalyst (e.g., DMAP). check_conditions->action_conditions No action_method Action: Switch to a more robust method (e.g., Acyl Chloride Formation). check_method->action_method No end_success Successful Derivatization check_method->end_success Yes action_dry->start Re-run Experiment action_reagents->start Re-run Experiment action_conditions->start Re-run Experiment action_method->start Re-run Experiment

Caption: A logical workflow for troubleshooting derivatization issues.

General Mechanism: Acyl Chloride Formation for Amidation

This diagram illustrates the key steps in the highly effective two-step amidation protocol.

Acyl_Chloride_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack Acid This compound R-COOH Reagent1 {(COCl)₂ / cat. DMF} AcylChloride 2,3,5,6-Tetramethylbenzoyl Chloride R-COCl Reagent1->AcylChloride Activation Amine {Amine | R'-NH₂} Product Final Amide R-CONH-R' AcylChloride->Product Amine->Product Nucleophilic Acyl Substitution

Caption: Two-step amidation via an acyl chloride intermediate.

IV. References

  • BenchChem Technical Support. (n.d.). Troubleshooting Incomplete Derivatization of Erucate for Chromatography. Retrieved from --INVALID-LINK--

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Retrieved from --INVALID-LINK--

  • Makara, G. M., et al. (2005). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 7(12), 2353-2356.

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from --INVALID-LINK--

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(26), 6595-6601. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from --INVALID-LINK--

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

  • Pingaew, R., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25, 1237–1278.

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(3), 735. Retrieved from --INVALID-LINK--

  • Chadha, R. (2019, July 29). Activation Substitution of Carboxylic Acids. YouTube. Retrieved from --INVALID-LINK--

  • Laconde, G., Amblard, M., & Martinez, J. (2018). Unexpected Reactivity of N‐Acyl‐Benzotriazoles with Aromatic Amines in Acidic Medium (ABAA Reaction). European Journal of Organic Chemistry, 2018(48), 6849-6856.

  • Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.

  • Reichardt, C., Eschner, M., & Schäfer, G. (2001). Esterification of sterically hindered carboxylic acids with triethyloxonium fluoroborate. Journal für praktische Chemie, 343(3), 296-298.

  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Retrieved from --INVALID-LINK--

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.

  • BenchChem Application Notes. (n.d.). Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Falcinelli, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7, 43813-43820.

  • Johansson, H., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13, 11499-11502.

References

common impurities in commercial 2,3,5,6-Tetramethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3,5,6-Tetramethylbenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I understand the critical importance of starting material purity in research and development. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to address common issues related to impurities in commercial this compound. Our goal is to empower you to anticipate and resolve challenges in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems that may arise when using commercial this compound. The insights provided are based on a thorough understanding of the typical synthesis routes and the resulting impurity profiles.

Q1: I'm seeing an unexpected peak in my HPLC/GC-MS analysis of this compound. What could it be?

A1: The presence of unexpected peaks often points to isomeric impurities or unreacted starting materials. The most common synthesis of this compound involves the carboxylation of durene (1,2,4,5-tetramethylbenzene). Therefore, the primary impurities to suspect are:

  • Unreacted Durene: Incomplete carboxylation can lead to residual durene in the final product.

  • Isomeric Tetramethylbenzoic Acids: Commercial durene may contain its isomers, isodurene (1,2,3,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene). Carboxylation of these isomers will result in the formation of other tetramethylbenzoic acid isomers, such as 2,3,4,6-tetramethylbenzoic acid.

  • Other Polymethylated Benzoic Acids: If the starting materials for durene synthesis (e.g., xylenes, trimethylbenzenes) are not fully separated, you might find trace amounts of di- or trimethylbenzoic acids.

Q2: My reaction yield is consistently lower than expected when using this compound as a starting material. Could impurities be the cause?

A2: Absolutely. If your commercial this compound contains a significant percentage of impurities, the actual molar amount of the desired reactant is lower than what you've calculated based on weight. Isomeric impurities, while having the same molecular weight, may exhibit different reactivity or steric hindrance in your specific reaction, leading to lower yields of the target product.

Q3: I've noticed batch-to-batch variability in my experimental results. How can I screen for purity to ensure consistency?

A3: Implementing a routine quality control check on incoming batches of this compound is highly recommended. Simple and effective methods include:

  • Melting Point Analysis: A broad melting point range or a melting point lower than the literature value (typically around 188-191 °C) suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and the relative amounts of different components. A reverse-phase HPLC method is often suitable for separating benzoic acid derivatives.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities like unreacted durene or other isomeric tetramethylbenzenes. Derivatization to a more volatile ester (e.g., trimethylsilyl ester) is often necessary for the analysis of the benzoic acids themselves.

Q4: Are there any non-isomeric by-products I should be aware of from the synthesis of this compound?

A4: While less common with carboxylation using CO2, Friedel-Crafts reactions can sometimes yield diaryl ketone by-products.[3] This is more prevalent when acyl halides are used as the carboxylating agent. Additionally, under harsh conditions, decarboxylation of the product can occur, leading back to durene. Residual catalysts (e.g., aluminum chloride) or their hydrolysis products might also be present in trace amounts if the purification process is incomplete.

Understanding the Source of Impurities: A Look at the Synthesis

The primary industrial synthesis of this compound is the Friedel-Crafts carboxylation of durene. This process, while effective, can introduce several impurities.

Caption: Synthesis of this compound and the formation of common impurities.

Common Impurities in Commercial this compound

ImpuritySourcePotential Impact on ExperimentsRecommended Analytical Technique
DureneUnreacted starting materialInaccurate molar ratio of reactants, potential for side reactions.GC-MS
Isodurene, PrehniteneIsomeric impurities in durene starting materialInaccurate molar ratio, potential for side reactions.GC-MS
Isomeric Tetramethylbenzoic AcidsCarboxylation of isomeric starting materialsLower yield of desired product, difficulty in product purification.HPLC, GC-MS (after derivatization), NMR
Residual SolventsIncomplete removal during purificationCan interfere with reaction chemistry or analytical measurements.Headspace GC-MS, NMR
Residual Catalyst (e.g., AlCl3)Incomplete quenching and removal post-reactionCan catalyze unwanted side reactions in subsequent steps.ICP-MS (for elemental analysis)

Experimental Protocols for Purity Assessment and Purification

Protocol 1: HPLC Analysis for Isomeric Purity

This protocol provides a general method for the reverse-phase HPLC analysis of this compound to assess the presence of isomeric impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

  • Sample: this compound dissolved in mobile phase B (1 mg/mL)

Procedure:

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 70:30) at a flow rate of 1 mL/min.

  • Inject 10 µL of the sample solution.

  • Run a gradient elution, for example:

    • 0-15 min: 30% to 80% Mobile Phase B

    • 15-20 min: Hold at 80% Mobile Phase B

    • 20-25 min: Return to 30% Mobile Phase B and re-equilibrate.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Analyze the chromatogram for the presence of multiple peaks, which would indicate isomeric or other impurities.

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for removing many common impurities from this compound.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, acetic acid, or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

  • Assess the purity of the recrystallized product using one of the analytical methods described above.

Caption: A typical recrystallization workflow for the purification of this compound.

References

Technical Support Center: Resolving Peak Tailing in Reverse-Phase HPLC for 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving chromatographic issues related to 2,3,5,6-Tetramethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the baseline. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A Tf greater than 1.2 is generally indicative of a tailing issue that may require attention.[1]

Q2: Why is this compound prone to peak tailing in reverse-phase HPLC?

A2: this compound, as a carboxylic acid, can exhibit peak tailing due to several factors. A primary cause is secondary interactions between the acidic analyte and the silica-based stationary phase of the HPLC column.[2] Specifically, interactions with residual silanol groups (Si-OH) on the silica surface can lead to this issue.[2][3][4] The degree of this interaction is highly dependent on the pH of the mobile phase.[5][6]

Q3: What is the "ortho effect" and how might it influence the analysis of this compound?

A3: The "ortho effect" refers to the phenomenon where substituents on a benzene ring, ortho (adjacent) to a functional group, can sterically hinder that group, altering its chemical properties.[7] In the case of this compound, the four methyl groups sterically hinder the carboxylic acid group. This steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring, which can inhibit resonance and increase the acidity of the compound.[7][8] This increased acidity (a lower pKa) is a critical factor to consider when selecting the mobile phase pH for analysis.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

This troubleshooting guide follows a logical workflow to diagnose and resolve peak tailing for this compound.

Step 1: Evaluate and Optimize Mobile Phase pH

The most critical parameter to control for an ionizable compound like this compound is the mobile phase pH.[9][10][11]

The Underlying Principle: Ion Suppression

To achieve a sharp, symmetrical peak for an acidic compound, it is crucial to ensure it is in a single, un-ionized state.[12] This is achieved by adjusting the mobile phase pH to be at least 2 pH units below the analyte's pKa.[12][13] When the mobile phase pH is close to the pKa, the analyte will exist as a mixture of ionized and un-ionized forms, leading to poor peak shape.[11]

Experimental Protocol: pH Adjustment

  • Select an Appropriate Buffer: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, phosphate or formate buffers are suitable.[14]

  • Prepare the Mobile Phase:

    • Prepare the aqueous portion of the mobile phase containing the buffer at a concentration of 10-50 mM.[1]

    • Adjust the pH of the aqueous portion before adding the organic modifier (e.g., acetonitrile or methanol).[15]

    • Add the organic modifier to the desired percentage.

  • Analyze the Sample: Equilibrate the column with the new mobile phase and inject the sample. Observe the peak shape.

Expected Outcome:

Mobile Phase pHExpected Peak Shape for this compoundRationale
pH < pKa - 2 SymmetricalAnalyte is fully protonated (un-ionized), minimizing secondary interactions.[12]
pH ≈ pKa Broad, possibly split or tailingAnalyte exists in both ionized and un-ionized forms.[11]
pH > pKa Symmetrical but with reduced retentionAnalyte is fully deprotonated (ionized) and more polar, leading to earlier elution.[13]
Step 2: Assess and Select the Appropriate HPLC Column

If optimizing the mobile phase pH does not fully resolve peak tailing, the issue may lie with the column chemistry.

The Role of the Stationary Phase

The stationary phase in reverse-phase HPLC is typically silica-based, with residual silanol groups that can interact with polar analytes.[4] The activity of these silanol groups varies between different types of columns.

  • Type A Silica: Older silica types with higher concentrations of acidic silanols and metal impurities, which are more prone to causing peak tailing.[16][17]

  • Type B Silica: Modern, high-purity silica with reduced silanol activity, leading to better peak shapes for polar and ionizable compounds.[16][17]

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, further reducing the potential for secondary interactions.[3][18][19]

Recommended Action: Column Selection

  • For acidic compounds like this compound, it is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[20][21]

  • Consider columns specifically marketed for the analysis of polar compounds or those with improved pH stability.[22]

Step 3: Investigate Other Potential Causes

If peak tailing persists after optimizing the mobile phase and column, consider these other potential factors:

a) Column Overload

Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][18]

  • Troubleshooting: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, column overload was a contributing factor.

b) Extra-Column Volume

Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[1][2]

  • Troubleshooting:

    • Ensure all tubing is as short as possible and has a narrow internal diameter.

    • Check all fittings to ensure they are properly connected and there are no gaps.

c) Column Contamination or Degradation

Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[1][2]

  • Troubleshooting:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reverse-phase).[1]

    • If the problem persists, the column may need to be replaced.

d) Metal Chelation

Trace metal impurities in the silica matrix or from the HPLC system can interact with the analyte.[2][16][19]

  • Troubleshooting: The use of high-purity Type B silica columns generally minimizes this issue.[16] In some cases, adding a chelating agent like EDTA to the mobile phase can be beneficial, but this is less common.[23]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed step1 Step 1: Optimize Mobile Phase pH (Set pH < pKa - 2) start->step1 check1 Is Peak Shape Acceptable? step1->check1 step2 Step 2: Evaluate Column (Use End-capped, High-Purity Silica) check1->step2 No solution Problem Resolved check1->solution Yes check2 Is Peak Shape Acceptable? step2->check2 step3 Step 3: Investigate Other Causes (Overload, Extra-column volume, Contamination) check2->step3 No check2->solution Yes check3 Is Peak Shape Acceptable? step3->check3 check3->solution Yes further_assistance Contact Technical Support check3->further_assistance No

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Stability and Handling of 2,3,5,6-Tetramethylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5,6-tetramethylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges and experimental issues encountered when working with these sterically hindered compounds. The information is presented in a question-and-answer format to directly address practical concerns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the properties and handling of this compound and its derivatives.

Q1: What are the primary stability concerns for this compound and its ester or amide derivatives?

A1: The key stability concerns stem from the compound's sterically hindered carboxylic acid group and its aromatic ring. While the four methyl groups provide significant steric hindrance that can slow down certain reactions, they also influence the molecule's electronic properties and physical characteristics. The main concerns are:

  • Limited Solubility: The hydrophobic nature of the tetramethyl-substituted ring leads to poor aqueous solubility, which can complicate formulation and analysis.[1]

  • Resistance to Hydrolysis (for derivatives): Ester and amide derivatives of this compound are exceptionally resistant to chemical hydrolysis due to the steric hindrance around the carbonyl group, which protects it from nucleophilic attack. This can be an advantage for stability but a challenge if cleavage is desired.

  • Potential for Oxidative Degradation: The methyl groups on the aromatic ring can be susceptible to oxidation, especially under harsh conditions involving reactive oxygen species (ROS).[2]

  • Photostability: Aromatic carboxylic acids and their derivatives can be sensitive to UV light, potentially leading to degradation. This is a critical consideration for compounds intended for topical applications or stored in transparent containers.

  • Thermal Stability: While generally stable at moderate temperatures, thermal decomposition can occur at elevated temperatures, often initiated by decarboxylation.[3]

Q2: How does the steric hindrance of the four methyl groups affect the reactivity of the carboxylic acid group?

A2: The steric bulk of the four methyl groups flanking the carboxylic acid creates a crowded environment around the carbonyl carbon. This has two major consequences:

  • Reduced Rate of Esterification and Amidation: Standard procedures for forming esters and amides may be sluggish and require more forcing conditions or specialized reagents to overcome the steric hindrance.

  • Increased Hydrolytic Stability of Derivatives: As mentioned in Q1, once esters or amides are formed, the steric hindrance makes it difficult for water or hydroxide ions to attack the carbonyl carbon, leading to high resistance to hydrolysis.

Q3: What are the general solubility characteristics of this compound?

A3: this compound is a crystalline solid with low solubility in water due to the hydrophobic nature of the tetramethylphenyl group.[1] Its solubility is significantly better in organic solvents. The table below provides a general guide to its solubility.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic WaterLowThe nonpolar aromatic ring and methyl groups dominate over the polar carboxylic acid group.
Methanol, EthanolModerate to HighThe alcohol can hydrogen bond with the carboxylic acid, and the alkyl chain has some affinity for the methyl groups.[4][5]
Polar Aprotic Acetone, AcetonitrileModerate to HighGood dipole-dipole interactions with the carboxylic acid group.[1][4]
DichloromethaneModerateCan dissolve the compound, but less effective than more polar aprotic solvents.[4]
Nonpolar Toluene, HeptaneLow to ModerateThe aromatic nature of toluene provides some interaction, but solubility in aliphatic solvents like heptane is generally low.[4][6]

Note: Solubility can be increased by heating or by converting the acid to its salt form by adding a base.

Section 2: Troubleshooting Experimental Issues

This section provides a troubleshooting guide for specific problems that may arise during synthesis, purification, analysis, and formulation.

Synthesis and Purification

Q4: I am having difficulty purifying this compound by recrystallization. The product is oily or fails to crystallize. What could be the cause and how can I fix it?

A4: This is a common issue often caused by persistent impurities or improper solvent selection.

Causality:

  • Impurities: Residual starting materials, byproducts from the synthesis (e.g., from acylation or chloroform reactions), or residual solvents can act as "crystal poisons," inhibiting the formation of a well-ordered crystal lattice.[7]

  • Solvent Choice: The chosen recrystallization solvent may have too high a solubility for the compound even at low temperatures, or it may be a better solvent for the impurities.

  • Cooling Rate: Cooling the solution too rapidly can lead to the product "oiling out" or precipitating as an amorphous solid rather than forming crystals.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • If the compound is too soluble, try a less polar solvent or a binary solvent mixture. For instance, if you are using a polar solvent like ethanol, try adding a non-polar anti-solvent like heptane or water dropwise to the hot, dissolved solution until it just becomes cloudy, then reheat to clarify and cool slowly.

    • Perform small-scale solubility tests with a variety of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[8]

  • Slow Cooling and Seeding:

    • After dissolving the crude product in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature. Insulating the flask can help.[9]

    • Once at room temperature, place it in an ice bath to maximize yield.

    • If crystals do not form, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch.[10]

  • Pre-purification Steps:

    • If the crude product is highly impure or colored, consider a preliminary purification step. An acid-base extraction can be effective. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane), extract with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The organic impurities will remain in the organic layer. Then, re-acidify the aqueous layer with HCl to precipitate the purified benzoic acid, which can then be filtered and recrystallized.

    • For colored impurities, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step.[9]

Q5: My synthesis of 2,3,5,6-tetramethylbenzoyl chloride from the corresponding acid is low-yielding and impure. What are the likely issues?

A5: The synthesis of acyl chlorides from sterically hindered acids can be challenging.

Causality:

  • Incomplete Reaction: The steric hindrance can slow the reaction with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Side Reactions: At higher temperatures required to drive the reaction, side reactions or degradation can occur.

  • Hydrolysis: The product, 2,3,5,6-tetramethylbenzoyl chloride, is moisture-sensitive and can hydrolyze back to the carboxylic acid if exposed to atmospheric moisture.[11]

Troubleshooting Protocol:

  • Choice of Reagent and Conditions:

    • Thionyl chloride is commonly used. Ensure it is fresh and of high purity. Using an excess of thionyl chloride can help drive the reaction to completion.[12][13]

    • The reaction often requires heating at reflux for several hours.[12][13] Monitor the reaction by TLC or by quenching a small aliquot and analyzing by HPLC to determine when the starting material is consumed.

    • A catalytic amount of dimethylformamide (DMF) can sometimes accelerate the reaction with oxalyl chloride (the Vilsmeier-Haack mechanism), but be cautious as this can also lead to side products.

  • Work-up and Purification:

    • All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • After the reaction is complete, the excess thionyl chloride must be removed, typically by distillation under reduced pressure.[13]

    • The crude acyl chloride can then be purified by vacuum distillation.

Analytical and Formulation Issues

Q6: I am developing a stability-indicating HPLC method for a formulation containing a this compound ester. What are the key considerations?

A6: Developing a stability-indicating method requires demonstrating that the method can separate the intact drug from its potential degradation products.

Causality of Potential Issues:

  • Co-elution: Degradation products may have similar polarities to the parent compound, leading to co-elution.

  • Poor Peak Shape: The acidic nature of the parent compound or degradants can lead to peak tailing on standard C18 columns.

  • Lack of UV Chromophore: Some potential degradation products (e.g., from ring opening) may lack a strong UV chromophore, making them difficult to detect.

Workflow for Method Development:

HPLC_Method_Development

Troubleshooting Protocol:

  • Perform Forced Degradation Studies:

    • Subject the drug substance to stress conditions as per ICH guidelines (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light) to intentionally generate degradation products.[14][15] This is crucial for ensuring your method can separate these degradants from the parent peak.[16]

    • Given the high stability of hindered esters, more forcing conditions (e.g., higher temperatures or longer exposure times) may be necessary to achieve detectable degradation.

  • Chromatographic Optimization:

    • Column Selection: Start with a standard C18 column. If peak shape is poor for the acid, consider a column with end-capping or a different stationary phase like a phenyl-hexyl column.

    • Mobile Phase pH: For the free acid, buffering the mobile phase at a pH 2-3 units away from the pKa of the carboxylic acid (typically around 4-5) can improve peak shape. For example, a buffer at pH 2.5-3.0 will ensure the acid is in its neutral form.

    • Gradient Elution: A gradient elution program is often necessary to separate the parent compound from various degradation products with different polarities.[17]

    • Detector: Use a photodiode array (PDA) detector to check for peak purity across all stressed samples. This helps to ensure that no degradation products are co-eluting with the main peak.

Q7: My formulation containing a this compound derivative shows signs of physical instability (e.g., precipitation, phase separation). How can I improve its stability?

A7: Physical instability is often linked to the poor solubility of these compounds.

Causality:

  • Supersaturation: The formulation may be initially clear but is in a supersaturated state, leading to precipitation over time or with temperature changes.

  • Excipient Incompatibility: An excipient may be interacting with the drug, reducing its solubility in the formulation vehicle.[18][19] For instance, a change in pH caused by an excipient could decrease the solubility of the free acid.[20]

  • Polymorphism: The compound may be crystallizing into a less soluble polymorphic form over time.

Troubleshooting Protocol:

  • Solubility Enhancement:

    • Co-solvents: For liquid formulations, use a system of co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the solubility of the active pharmaceutical ingredient (API).

    • pH Adjustment: If formulating the free acid, adjusting the pH to form a salt can dramatically increase aqueous solubility.

    • Surfactants: The use of surfactants can help to create micelles that encapsulate the hydrophobic molecule, improving its dispersion in aqueous media.

  • Excipient Compatibility Studies:

    • Conduct systematic compatibility studies by mixing the API with individual excipients (e.g., in a 1:1 ratio) and storing them under accelerated conditions (e.g., 40°C/75% RH).[21]

    • Analyze the mixtures at set time points using techniques like DSC to detect changes in melting point or HPLC to check for degradation.[21][22]

  • Solid Formulation Strategies:

    • For solid dosage forms, techniques like creating solid dispersions with polymers (e.g., PVP, HPMC) or micronization to increase the surface area can improve the dissolution rate.

Section 3: Protocols for Stability Assessment

This section provides standardized protocols for conducting forced degradation studies, which are essential for understanding the intrinsic stability of this compound derivatives and for developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound or its derivatives under various stress conditions to assess intrinsic stability and support the development of a stability-indicating assay.

Materials:

  • API (this compound or derivative)

  • Methanol or Acetonitrile (HPLC grade)

  • 1 N Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • 30% Hydrogen Peroxide

  • Class A volumetric flasks

  • pH meter

  • HPLC system with PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API at approximately 1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours).

    • Cool, neutralize with 1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Note: Due to the high steric hindrance of ester/amide derivatives, base-catalyzed hydrolysis may be very slow and require more forcing conditions than acid hydrolysis.

    • Cool, neutralize with 1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for a specified period, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid API in an oven at a high temperature (e.g., 70-80°C) for a specified period.

    • Also, expose a solution of the API to the same thermal stress.

    • Dissolve/dilute the samples in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dissolve/dilute the samples in the mobile phase for analysis.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-PDA method.

  • Aim for 5-20% degradation of the active ingredient. Adjust stress conditions if degradation is too low or too high.

  • Evaluate the chromatograms for new peaks, changes in peak area of the parent compound, and peak purity of the parent peak.

Forced_Degradation_Workflow

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of reacting with 2,3,5,6-tetramethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate this sterically hindered building block into their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome the unique reactivity challenges posed by the four methyl groups flanking the carboxylic acid functionality.

The significant steric bulk of this compound often leads to low reactivity in standard esterification and amidation reactions. The ortho-methyl groups effectively shield the carboxylic acid from nucleophilic attack, necessitating specialized reagents and conditions to achieve successful transformations. This guide will walk you through proven strategies to enhance reactivity and achieve your desired products.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

Issue 1: Low or No Yield in Esterification with Primary or Secondary Alcohols

Question: I am attempting to esterify this compound with a primary/secondary alcohol using standard Fischer esterification conditions (catalytic sulfuric acid in refluxing alcohol) and observing very low to no product formation. What is causing this and how can I improve the yield?

Answer:

Root Cause Analysis: The primary reason for the failure of Fischer esterification is the severe steric hindrance around the carboxylic acid. The four methyl groups on the aromatic ring create a crowded environment that prevents the alcohol nucleophile from effectively attacking the protonated carbonyl carbon. Standard acid catalysis is not sufficient to overcome this steric barrier.[1][2][3]

Recommended Solution: The Yamaguchi Esterification

For sterically hindered substrates like this compound, the Yamaguchi esterification is a highly effective method.[4][5][6] This procedure involves a two-step, one-pot process that activates the carboxylic acid by forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][5][6][7]

Why it Works: The Yamaguchi reagent is sterically less demanding than the protonated carboxylic acid, and the resulting mixed anhydride is highly reactive. DMAP then acts as an acyl transfer agent, attacking the less hindered carbonyl of the mixed anhydride to form a highly electrophilic acylpyridinium intermediate. This intermediate is readily attacked by the alcohol, even hindered ones, to furnish the desired ester in high yields.[4][6]

Experimental Protocol: Yamaguchi Esterification

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous toluene, add triethylamine (1.1 equiv).

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) to the solution at room temperature and stir for 2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.2 equiv) and DMAP (1.5 equiv) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Failure of Standard Amide Coupling Reactions

Question: I am trying to synthesize an amide from this compound and a primary amine using standard carbodiimide coupling reagents like EDC/NHS, but the reaction is not proceeding. How can I facilitate this amide bond formation?

Answer:

Root Cause Analysis: Similar to esterification, the steric hindrance of this compound impedes the formation of the O-acylisourea intermediate with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][9] Even with the addition of N-hydroxysuccinimide (NHS), the subsequent nucleophilic attack by the amine is often too slow to be effective.

Recommended Solution 1: Conversion to Acid Chloride

A reliable method to activate a sterically hindered carboxylic acid is to convert it to the corresponding acid chloride.[10][11][12] Acid chlorides are significantly more electrophilic and will react with amines to form amides. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[10][11][13]

Why it Works: The reaction with thionyl chloride proceeds through a chlorosulfite intermediate, which readily undergoes nucleophilic attack by a chloride ion to form the highly reactive acyl chloride. This circumvents the need for the amine to directly attack the hindered carboxylic acid.[11]

Experimental Protocol: Amide Synthesis via Acid Chloride

Step 1: Formation of 2,3,5,6-Tetramethylbenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A few drops of N,N-Dimethylformamide (DMF) (catalyst)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0 equiv) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride can often be used directly in the next step.

Step 2: Amide Formation

Materials:

  • Crude 2,3,5,6-Tetramethylbenzoyl chloride

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Recommended Solution 2: Titanium(IV) Chloride Mediated Amidation

For a direct, one-pot amidation, titanium(IV) chloride (TiCl₄) has been shown to be an effective mediator for the condensation of carboxylic acids and amines, even with sterically hindered substrates.[14]

Why it Works: TiCl₄ is a strong Lewis acid that coordinates to the carboxylate, forming a highly activated intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond.[14]

Frequently Asked Questions (FAQs)

Q1: Can I use other coupling reagents for the amidation of this compound?

A1: While standard carbodiimides are often ineffective, more potent coupling reagents used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), may show some success, especially when used in combination with a non-nucleophilic base like DIPEA. However, conversion to the acid chloride is generally a more robust and cost-effective method for this particular substrate.

Q2: Are there any alternative methods for the esterification of this compound?

A2: Besides the Yamaguchi esterification, another approach is to use trialkyloxonium salts, such as triethyloxonium tetrafluoroborate (Meerwein's salt).[15][16] This method is effective for sterically hindered acids and proceeds under mild conditions.[15] The carboxylic acid is deprotonated with a non-nucleophilic base, and the resulting carboxylate attacks the oxonium salt to form the ester.

Q3: What are the safety considerations when working with the recommended reagents?

A3:

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent): Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Thionyl chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Always handle in a fume hood and wear appropriate PPE. Quench any excess reagent carefully with a suitable solvent.

  • Titanium(IV) chloride (TiCl₄): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and under an inert atmosphere.

  • Trialkyloxonium salts: Moisture-sensitive and should be handled under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Summary

Reaction TypeReagentsKey FeaturesTypical Yields
Esterification 2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃NMild conditions, high functional group tolerance, effective for hindered substrates.[6][7]Good to Excellent
Amidation 1. SOCl₂, DMF (cat.) 2. Amine, Et₃NRobust and reliable for hindered acids.[17]Good to Excellent
Amidation TiCl₄, PyridineOne-pot procedure, effective for a range of substrates.[14]Moderate to Good

Visualizing the Solutions

Yamaguchi Esterification Workflow

Yamaguchi Esterification cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl Transfer and Esterification Carboxylic_Acid 2,3,5,6-Tetramethyl- benzoic Acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + Yamaguchi Reagent + Et3N Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride Base1 Et3N Base1->Mixed_Anhydride Acyl_Intermediate Acylpyridinium Intermediate Mixed_Anhydride->Acyl_Intermediate + DMAP DMAP DMAP DMAP->Acyl_Intermediate Ester_Product Desired Ester Acyl_Intermediate->Ester_Product + Alcohol Alcohol Alcohol Alcohol->Ester_Product

Caption: Workflow for Yamaguchi Esterification.

Amidation via Acid Chloride Workflow

Amidation via Acid Chloride cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation Carboxylic_Acid 2,3,5,6-Tetramethyl- benzoic Acid Acid_Chloride 2,3,5,6-Tetramethyl- benzoyl Chloride Carboxylic_Acid->Acid_Chloride + SOCl2 (cat. DMF) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Acid_Chloride Amide_Product Desired Amide Acid_Chloride->Amide_Product + Amine, Et3N Amine Amine Amine->Amide_Product Base2 Et3N Base2->Amide_Product

Caption: Workflow for Amidation via Acid Chloride.

References

Technical Support Center: Synthesis of 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2,3,5,6-tetramethylbenzoic acid. It is designed for researchers, chemists, and drug development professionals who may encounter challenges due to the unique steric hindrance of this molecule. Our focus is on the most common synthetic route: the carboxylation of a Grignard reagent derived from a halogenated durene precursor.

Overview of the Primary Synthetic Challenge: Steric Hindrance

The synthesis of this compound is a classic case study in managing steric effects in organic reactions. The carboxylic acid group is flanked by two ortho-methyl groups, and the entire aromatic ring is fully substituted with methyl groups. This significant steric bulk around the reaction center dictates the choice of synthetic strategy and is the root cause of many common experimental issues.[1] The bulky methyl groups can impede the approach of reagents, slow down reaction rates, and influence the stability of intermediates.[1] Understanding and mitigating these steric challenges is paramount for a successful synthesis.

Common Synthetic Pathway: Grignard Carboxylation

The most prevalent laboratory-scale synthesis involves the formation of a Grignard reagent from a suitable precursor like 1-bromo-2,3,5,6-tetramethylbenzene (bromodurene), followed by carboxylation with solid carbon dioxide (dry ice).

Synthesis_Workflow A Start: Durene (1,2,4,5-Tetramethylbenzene) B Step 1: Halogenation (e.g., Bromination) A->B C Intermediate: 1-Bromo-2,3,5,6-tetramethylbenzene B->C D Step 2: Grignard Formation (Mg, Anhydrous Ether) C->D E Intermediate: 2,3,5,6-Tetramethylphenylmagnesium bromide D->E F Step 3: Carboxylation (CO2 (s), then H3O+ quench) E->F G Crude Product Mixture F->G H Step 4: Purification (Extraction & Recrystallization) G->H I Final Product: This compound H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis.

Category 1: Reaction Initiation & Low Yield

Q1: My Grignard reaction with 1-bromo-2,3,5,6-tetramethylbenzene is not initiating. The magnesium turnings remain unreactive. What are the common causes?

A1: Failure to initiate a Grignard reaction is a frequent and frustrating issue, almost always related to reaction conditions. Here’s a breakdown of the likely culprits and solutions:

  • Presence of Water: Grignard reagents are potent bases and are readily destroyed by even trace amounts of water.[2] The magnesium surface can also be passivated by a thin layer of magnesium hydroxide.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. All solvents (typically diethyl ether or THF) must be rigorously anhydrous. Use freshly opened bottles of anhydrous solvent or distill from a suitable drying agent (e.g., sodium/benzophenone).

  • Magnesium Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents reaction.

    • Solution: Activate the magnesium. This can be done by crushing the turnings in a mortar and pestle just before use, stirring them vigorously under nitrogen, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane to etch the surface and expose fresh magnesium.

  • Impure Halide: The starting 1-bromo-2,3,5,6-tetramethylbenzene may contain impurities that inhibit the reaction.

    • Solution: Purify the starting material if its quality is suspect, for example, by recrystallization.

Q2: I successfully formed the Grignard reagent, but my yield of this compound after adding dry ice is extremely low. What went wrong during the carboxylation step?

A2: A low yield at this stage points to issues with the carboxylation reaction itself or competing side reactions.

  • Inefficient Carboxylation: The Grignard reagent is sterically hindered, making the nucleophilic attack on the carbon atom of CO₂ less efficient.[1] Furthermore, as the reaction proceeds, the magnesium carboxylate salt can precipitate onto the surface of the dry ice, forming a barrier that prevents further reaction.[3]

    • Solution: Maximize the surface area of the CO₂. Instead of pouring the Grignard solution onto large chunks of dry ice, crush the dry ice into a fine powder. Vigorously stir the dry ice slurry in anhydrous ether while slowly adding the Grignard solution. This maintains a high surface area and keeps the carboxylate salt suspended.

  • Moisture Contamination: Atmospheric moisture can condense on the cold surface of the dry ice, quenching the Grignard reagent before it can react with CO₂.

    • Solution: Perform the addition in a flask thoroughly flushed with an inert gas (Nitrogen or Argon). Use freshly crushed, high-quality dry ice.

  • Grignard Reagent Reacting with Acid: Grignard reagents are strong bases and will react with any acidic protons present, including those on carboxylic acids.[4][5] If some of the target acid forms, another equivalent of the Grignard reagent can be consumed by deprotonating it.

    • Solution: This is an inherent pathway that consumes a second equivalent of the Grignard reagent. It's a key reason why theoretical yields are not always achieved. Using a slight excess of the Grignard reagent relative to what might be stoichiometrically expected can sometimes help, but the primary focus should be on efficient initial carboxylation.

Troubleshooting_Low_Yield Start Low Yield of Carboxylic Acid Check_Grignard Was Grignard Reagent Successfully Formed? (Color change, heat evolution) Start->Check_Grignard No_Grignard Problem: Initiation Failure Solutions: - Rigorously dry glassware/solvents - Activate Mg surface (I₂, heat) - Check halide purity Check_Grignard->No_Grignard No Yes_Grignard Problem: Inefficient Carboxylation or Side Reactions Check_Grignard->Yes_Grignard Yes Carboxylation_Issues Carboxylation Step Issues Causes: - Poor CO₂ surface area - Moisture on dry ice - Grignard reacts as a base Yes_Grignard->Carboxylation_Issues Solutions Solutions - Use finely crushed dry ice - Add Grignard to CO₂ slurry - Maintain inert atmosphere - Ensure rapid, vigorous stirring Carboxylation_Issues->Solutions

References

Technical Support Center: Scaling Up the Production of 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2,3,5,6-tetramethylbenzoic acid. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies for the successful production of this valuable chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to navigate the challenges of your experimental work.

I. Introduction to the Synthetic Landscape

This compound, a derivative of durene (1,2,4,5-tetramethylbenzene), is a sterically hindered aromatic carboxylic acid with applications in the synthesis of specialized polymers, pharmaceuticals, and other fine chemicals. The successful and scalable production of this compound hinges on the careful selection of a synthetic route and the meticulous control of reaction parameters. This guide will focus on two primary and reliable synthetic pathways:

  • Two-Step Synthesis via Friedel-Crafts Acylation and Haloform Reaction: This is often the more accessible route, utilizing common laboratory reagents.

  • Grignard Reaction Pathway: A classic organometallic approach that offers a direct carboxylation method.

Each pathway presents its own set of challenges and advantages, which we will explore in detail.

II. Synthetic Route 1: Friedel-Crafts Acylation and Haloform Reaction

This two-step approach first introduces an acetyl group onto the durene ring, which is subsequently converted to the carboxylic acid.

Workflow Overview

Durene Durene (Starting Material) Acylation Friedel-Crafts Acylation Durene->Acylation AcetylChloride Acetyl Chloride / AlCl3 AcetylChloride->Acylation AcetylDurene 2,3,5,6-Tetramethylacetophenone (Acetyldurene) Acylation->AcetylDurene Haloform Haloform Reaction AcetylDurene->Haloform HaloformReagents Sodium Hypochlorite (Bleach) / NaOH HaloformReagents->Haloform CrudeProduct Crude this compound (Sodium Salt Intermediate) Haloform->CrudeProduct Acidification Acidification (e.g., HCl) CrudeProduct->Acidification Purification Purification (Recrystallization) Acidification->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and haloform reaction.

Step-by-Step Experimental Protocol

Part A: Friedel-Crafts Acylation of Durene

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber).

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane or carbon disulfide). Cool the mixture in an ice bath.

  • Addition of Durene: Dissolve durene in the same inert solvent and add it to the dropping funnel.

  • Acylation: Slowly add acetyl chloride to the cooled AlCl₃ suspension with vigorous stirring. After the addition of acetyl chloride, add the durene solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2,3,5,6-tetramethylacetophenone (acetyldurene). This intermediate can be purified by recrystallization or used directly in the next step.

Part B: Haloform Reaction of Acetyldurene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude acetyldurene in a suitable solvent like dioxane or tetrahydrofuran (THF).

  • Addition of Base and Halogenating Agent: Add a solution of sodium hydroxide. While stirring vigorously, slowly add a solution of sodium hypochlorite (commercial bleach) to the mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.[1][2][3]

  • Work-up: Cool the reaction mixture to room temperature. If any unreacted sodium hypochlorite remains, it can be quenched by the addition of a small amount of sodium bisulfite.

  • Isolation of the Carboxylate Salt: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Troubleshooting Guide: Friedel-Crafts Acylation & Haloform Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low yield in Friedel-Crafts acylation 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Insufficient reaction time or temperature.3. Polysubstitution due to the high reactivity of durene.1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried.2. Monitor the reaction by TLC to determine the optimal reaction time.3. Use a 1:1 molar ratio of durene to acetyl chloride. Adding the durene solution to the acetyl chloride/AlCl₃ mixture can help minimize polysubstitution.
Formation of multiple products in acylation Durene is highly activated, and under harsh conditions, diacylation or isomerization can occur.Use a milder Lewis acid catalyst (e.g., FeCl₃) or perform the reaction at a lower temperature.[5]
Incomplete haloform reaction 1. Insufficient amount of sodium hypochlorite or base.2. Low reaction temperature or insufficient reaction time.1. Use a slight excess of sodium hypochlorite and ensure the solution remains basic throughout the reaction.2. Gently heat the reaction mixture and monitor by TLC until the starting material is consumed.
Product is an oil or difficult to crystallize Presence of impurities, such as unreacted starting material or side products.1. Ensure the work-up procedure is thorough to remove all byproducts.2. Try different recrystallization solvents or solvent mixtures. A hot filtration step can remove insoluble impurities.[4]
Low purity of final product Incomplete removal of the chloroform byproduct or other impurities.Wash the crude product thoroughly with cold water before recrystallization. Consider a second recrystallization if necessary.

III. Synthetic Route 2: Grignard Reaction

This route involves the formation of an organomagnesium compound (Grignard reagent) from a halogenated durene, followed by carboxylation with carbon dioxide.

Workflow Overview

Halodurene Halogenated Durene (e.g., Bromodurene) GrignardFormation Grignard Reagent Formation Halodurene->GrignardFormation Magnesium Magnesium Turnings Magnesium->GrignardFormation GrignardReagent Durenylmagnesium Halide GrignardFormation->GrignardReagent Carboxylation Carboxylation GrignardReagent->Carboxylation CO2 Carbon Dioxide (Dry Ice) CO2->Carboxylation CarboxylateSalt Magnesium Carboxylate Salt Carboxylation->CarboxylateSalt AcidWorkup Acidic Work-up (e.g., HCl) CarboxylateSalt->AcidWorkup Purification Purification (Recrystallization) AcidWorkup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Step-by-Step Experimental Protocol
  • Preparation of Halogenated Durene: Synthesize bromodurene or iododurene from durene using standard electrophilic aromatic halogenation methods.

  • Grignard Reagent Formation:

    • Apparatus Setup: In a fume hood, assemble a flame-dried, three-necked flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.

    • Reagent Charging: Place magnesium turnings in the flask.

    • Initiation: Add a small crystal of iodine to activate the magnesium surface.[6] Add a small portion of a solution of the halogenated durene in anhydrous diethyl ether or THF to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Addition: Once the reaction has started, add the remaining solution of halogenated durene dropwise at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

  • Carboxylation:

    • CO₂ Source: In a separate large beaker, place an excess of crushed dry ice (solid carbon dioxide).

    • Addition of Grignard Reagent: Slowly and carefully pour the Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

    • Evaporation of Excess CO₂: Allow the excess dry ice to sublime.

  • Work-up and Isolation:

    • Hydrolysis: Slowly add dilute hydrochloric acid or sulfuric acid to the reaction mixture to hydrolyze the magnesium carboxylate salt.

    • Extraction: Add more ether to dissolve the organic product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ether.

    • Washing: Combine the organic layers and wash with water, followed by a dilute solution of sodium hydroxide to extract the carboxylic acid as its sodium salt.

    • Acidification: Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.[4]

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate 1. Presence of moisture in glassware or solvent.2. Passivated magnesium surface.1. Ensure all glassware is flame-dried and use anhydrous solvents.2. Activate the magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask.[6]
Low yield of Grignard reagent 1. Incomplete reaction.2. Side reactions, such as Wurtz coupling (formation of bidurenyl).1. Ensure the reaction is refluxed for a sufficient time after the addition of the halide.2. Add the alkyl halide solution slowly and maintain a gentle reflux to minimize side reactions.
Low yield of carboxylic acid 1. Inefficient carboxylation.2. Hydrolysis of the Grignard reagent by atmospheric moisture.1. Use a large excess of freshly crushed dry ice to ensure complete reaction.2. Maintain an inert atmosphere (e.g., nitrogen or argon) during the formation and transfer of the Grignard reagent.
Product is contaminated with a non-acidic byproduct This is likely the Wurtz coupling product (bidurenyl).During the work-up, the extraction with sodium hydroxide will separate the acidic product (in the aqueous layer) from the non-acidic byproduct (which will remain in the organic layer). Ensure this separation is performed carefully.

IV. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scaling up production?

A1: Both routes are viable for scale-up, but the choice depends on available equipment, cost of raw materials, and safety considerations. The Friedel-Crafts/Haloform route avoids the use of highly moisture-sensitive organometallic reagents, which can be an advantage on a larger scale. However, the Grignard route is a more direct carboxylation method.

Q2: What are the main safety concerns when working with these reactions?

A2:

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Haloform Reaction: The use of bleach (sodium hypochlorite) with a base can generate heat and potentially release chlorine gas. The reaction should be well-controlled.

  • Grignard Reaction: Diethyl ether is extremely flammable and forms explosive peroxides upon storage. Grignard reagents are highly reactive and pyrophoric. Strict anhydrous and inert atmosphere conditions are necessary.

Q3: Can I use other acylating agents for the Friedel-Crafts reaction?

A3: Yes, acid anhydrides can be used as an alternative to acyl chlorides.[7][8] They are generally less reactive but may offer advantages in terms of handling and byproducts.

Q4: Why is durene used as the starting material?

A4: Durene (1,2,4,5-tetramethylbenzene) has the correct substitution pattern to yield this compound upon the introduction of a carboxyl group at one of the unsubstituted positions.

Q5: What is the expected yield for these syntheses?

A5: Yields can vary significantly based on the scale and optimization of the reaction conditions. For the Friedel-Crafts/Haloform route, yields for each step are typically in the range of 70-90%. For the Grignard route, overall yields of 60-80% can be expected under optimized conditions.

Q6: How can I confirm the identity and purity of my final product?

A6: The identity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).

V. References

  • Beach, L. K. (1950). Conversion of durene to carboxylic acids. U.S. Patent No. 2,509,855. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Wikipedia. (n.d.). Haloform reaction. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--

  • Qian, J., Qin, J., & Tian, J. (2009). New method on purification of 2,4,6-trimethyl benzoic acid. Chemical Reagents, 31, 471–473.

  • Bayer Aktiengesellschaft. (1989). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. U.S. Patent No. 4,822,912. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Zhang, Y., et al. (2014). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 16(7), 3465-3469. --INVALID-LINK--

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis process of 2,4,6-trimethyl benzoic acid. CN Patent No. 1927800A. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4,6-Trimethylbenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. --INVALID-LINK--

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--

  • Gunnoe, T. B. (n.d.). Catalytic Direct Carboxylation. The University of Virginia. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2. U.S. Patent No. 3,234,271. --INVALID-LINK--

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). ChemInform Abstract: The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide. --INVALID-LINK--

  • Study.com. (n.d.). Haloform Reaction | Definition, Mechanism & Examples. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). 200 Years of The Haloform Reaction: Methods and Applications. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. Retrieved from --INVALID-LINK--

  • Ekeeda. (2019). Haloform Reaction - Aldehydes, Ketones and Carboxylic Acids - Chemistry class 12. --INVALID-LINK--

  • Garber, K. (2017). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. --INVALID-LINK--

  • JoVE. (2023). Carboxylation of Grignard Reagents. --INVALID-LINK--

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. --INVALID-LINK--

  • ChemistNATE. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. --INVALID-LINK--

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). --INVALID-LINK--

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. --INVALID-LINK--

  • National Institutes of Health. (2023). Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. --INVALID-LINK--

  • ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. --INVALID-LINK--

  • Amrita University. (2015). Purification of Benzoic Acid by Crystallization. --INVALID-LINK--

  • Journal of Pharmaceutical Sciences. (1992). Radical-induced oxidation of oxahydrindene (hexahydrobenzofuran) portion of 22,23-dihydroavermectin B1a: identification of autooxidation products. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, or related substances like 2,3,5,6-Tetramethylbenzoic acid (also known as durenecarboxylic acid) demands analytical methods that are not just precise and accurate, but demonstrably fit for their intended purpose. This guide provides an in-depth comparison of potential analytical approaches for this compound, grounded in the principles of method validation established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

While specific, peer-reviewed validated methods for this compound are not abundant in public literature, its chemical nature as a substituted aromatic carboxylic acid allows us to build robust, reliable methods based on well-established chromatographic principles. This guide will compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will explore the causality behind instrumental choices and provide detailed, self-validating protocols for each critical validation parameter.

Foundational Principles: Choosing the Right Analytical Technique

The selection of an analytical method is dictated by the physicochemical properties of the analyte. This compound (C₁₁H₁₄O₂, MW: 178.23 g/mol ) is a non-polar, aromatic molecule with a polar carboxylic acid group.[1] This structure makes it an excellent candidate for both Reverse-Phase HPLC and, with derivatization, GC.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the workhorse method for pharmaceutical analysis. The non-polar stationary phase (typically C18) interacts with the hydrophobic tetramethyl-substituted benzene ring, while the polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) allows for elution. The carboxylic acid group's ionization can be controlled by adjusting the mobile phase pH with an acid like phosphoric or formic acid, which is critical for achieving sharp, symmetrical peaks.[2] UV detection is ideal due to the presence of the chromophoric benzene ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC offers high resolving power, but the low volatility and polar nature of the carboxylic acid group in this compound necessitate a derivatization step. Converting the carboxylic acid to a more volatile ester (e.g., a trimethylsilyl (TMS) ester) is a common and effective strategy.[3] The mass spectrometer provides exceptional specificity and sensitivity, allowing for confident peak identification based on mass-to-charge ratio and fragmentation patterns.

The choice between these methods depends on the analytical objective. HPLC-UV is robust, cost-effective, and ideal for routine quality control (QC) assays and purity determinations. GC-MS offers superior specificity and lower detection limits, making it suitable for impurity profiling, metabolite identification, or analysis in complex matrices.

The Validation Workflow: An Overview

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended use.[4] This is not a single event but a lifecycle approach that begins during method development.[5] The core validation parameters are defined by regulatory bodies and are essential for ensuring data quality and reliability.[6][7][8]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Column, Temp) Dev->Opt Protocol Write Validation Protocol (Define experiments & acceptance criteria) Opt->Protocol Spec Specificity / Selectivity Lin Linearity Spec->Lin Report Execute & Document Results in Validation Report Spec->Report Acc Accuracy Lin->Acc Lin->Report Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Report Range Range Prec->Range LoD Limit of Detection (LOD) Prec->LoD Prec->Report Robust Robustness Range->Robust Range->Report LoQ Limit of Quantitation (LOQ) LoD->LoQ LoD->Report LoQ->Report Robust->Report Protocol->Spec

Caption: A typical workflow for analytical method development and validation.

Comparative Analysis of Validation Parameters

Here, we provide a detailed comparison of how each validation parameter would be assessed for our two proposed methods. The acceptance criteria presented are typical for pharmaceutical assays but should be adapted based on the specific application.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

Experimental Protocol (HPLC-UV):

  • Prepare Placebo: Create a mixture of all formulation excipients without the this compound API.

  • Prepare Spiked Sample: Spike the API and known potential impurities (if available) into the placebo matrix.

  • Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[10]

  • Analysis: Inject the placebo, a pure standard of the analyte, the spiked sample, and all stressed samples.

  • Evaluation:

    • The placebo injection should show no interfering peaks at the retention time of the analyte.

    • The analyte peak should be well-resolved from all impurity and degradation peaks (Resolution > 2.0).

    • Use a Photodiode Array (PDA) detector to perform peak purity analysis on the analyte peak in the spiked and stressed samples to confirm it is spectrally homogeneous.

Experimental Protocol (GC-MS):

  • Analysis: Analyze a blank matrix sample, a pure (derivatized) standard, and a spiked matrix sample.

  • Evaluation: Specificity is inherently high with MS.

    • Confirm that no interfering peaks are present in the blank matrix at the retention time of the analyte.

    • The primary confirmation comes from comparing the mass spectrum of the analyte peak in the sample to that of a reference standard. The unique fragmentation pattern and parent ion serve as a highly specific identifier.[3]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, covering the expected working range (e.g., 50% to 150% of the target assay concentration). For an impurity method, this range would bracket the limit of quantification (LOQ) up to a higher level.[11]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the average response (peak area for HPLC, peak area of a specific ion for GC-MS) versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration. A visual inspection of the residual plot should show a random distribution of points around zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.[12]

Experimental Protocol:

  • Prepare Samples: Spike a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.[10]

  • Analysis: Analyze the spiked samples against a calibration curve prepared from pure standards.

  • Evaluation:

    • Calculate the percentage recovery for each replicate: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery at each level should typically be within 98.0% to 102.0% for an API assay. The relative standard deviation (RSD) for the replicates should be ≤ 2%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[13]

Experimental Protocol (Repeatability - Intra-assay precision):

  • Prepare Samples: Prepare a minimum of six independent samples at 100% of the target concentration. Alternatively, analyze one sample nine times (3 levels, 3 replicates each).

  • Analysis: Analyze the samples under the same operating conditions over a short period.

  • Evaluation: Calculate the RSD of the results. A typical acceptance criterion is an RSD ≤ 2.0%.

Experimental Protocol (Intermediate Precision):

  • Vary Conditions: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the RSD for the combined data set from both experiments. This assesses the impact of random events on the method's precision within a single laboratory.

LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine S/N: Measure the signal-to-noise (S/N) ratio of a standard solution at a known low concentration.

  • Estimation:

    • LOD is typically estimated as the concentration where the S/N ratio is 3:1.

    • LOQ is typically estimated as the concentration where the S/N ratio is 10:1.

  • Confirmation (for LOQ): Prepare standards at the estimated LOQ concentration and inject multiple times (e.g., n=6). The precision (RSD) and accuracy at this level must meet predefined acceptance criteria (e.g., RSD ≤ 10%).

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[6] This parameter is confirmed by the successful completion of the linearity, accuracy, and precision studies.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters.

    • HPLC: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), flow rate (±10%).

    • GC: Oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±5%), injection port temperature (±10 °C).

  • Vary and Analyze: Analyze a standard solution while making small, deliberate changes to one parameter at a time.

  • Evaluation: Assess the effect on the results (e.g., retention time, peak area, resolution). System suitability parameters should remain within acceptable limits.

Data Comparison Summary

The following table provides a hypothetical but realistic comparison of expected performance data for the two methods, based on typical results for similar aromatic acids.

Validation ParameterRP-HPLC-UV MethodGC-MS MethodCausality & Insight
Specificity Resolution > 2 from adjacent peaks; Peak Purity > 99.5%Confirmed by Mass Spectrum match (>95%) and retention time.GC-MS is inherently more specific due to the additional dimension of mass analysis. HPLC relies on chromatographic separation and UV spectral purity.
Linearity (r²) ≥ 0.999≥ 0.998Both methods exhibit excellent linearity. The slightly lower r² for GC-MS can sometimes result from the multi-step derivatization and injection process.
Range (Assay) 10 - 150 µg/mL1 - 50 µg/mLHPLC typically handles higher concentrations well. GC-MS is highly sensitive, making it better suited for lower concentration ranges, such as for impurity analysis.
Accuracy (% Recovery) 99.0 - 101.5%98.5 - 102.0%Both methods provide excellent accuracy. The recovery for GC-MS also accounts for the efficiency and reproducibility of the derivatization step.
Precision (RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%HPLC generally offers slightly better precision due to fewer sample preparation steps (no derivatization) and highly reproducible injection volumes.
LOD ~10 ng/mL~0.1 ng/mLThe sensitivity of the mass spectrometer in Selected Ion Monitoring (SIM) mode provides a significantly lower LOD for the GC-MS method.
LOQ ~30 ng/mL~0.5 ng/mLConsistent with the LOD, the GC-MS method allows for the reliable quantification of much lower levels of the analyte.
Robustness Unaffected by minor changes in flow rate, temp, and mobile phase composition.Unaffected by minor changes in oven ramp rate and carrier gas flow. Derivatization time/temp can be a critical parameter.The derivatization step in the GC-MS protocol adds a critical variable that must be well-controlled to ensure method robustness.

Logical Relationships in Method Validation

The validation parameters are not independent. The results from linearity, accuracy, and precision studies collectively define the working range of the method.

Parameter_Interdependence cluster_Core Core Quantitative Parameters Lin Linearity Range Validated Range Lin->Range Defines Proportionality Acc Accuracy Acc->Range Confirms Trueness Prec Precision Prec->Range Confirms Reliability

Caption: Interdependence of core validation parameters in defining the method's range.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable and defensible data. While no single "best" method exists, a comparative evaluation points to clear applications for each technique.

  • RP-HPLC-UV stands out as a robust, precise, and cost-effective choice for routine assays, quality control, and stability testing where concentration levels are relatively high. Its simplicity and high throughput are significant advantages.

  • GC-MS , although requiring a derivatization step, offers unparalleled specificity and sensitivity. It is the superior choice for trace-level impurity quantification, analysis in complex biological matrices, and definitive identification studies.

Ultimately, the choice of method and the design of the validation protocol must be guided by the Analytical Target Profile (ATP)—a prospective summary of what the method is intended to measure and the performance characteristics required to do so effectively. By following the structured approach outlined in this guide, researchers can develop and validate analytical methods for this compound that are scientifically sound and meet the highest regulatory standards.

References

The Impact of Steric Shielding: A Comparative Study of 2,3,5,6-Tetramethylbenzoic Acid and Other Benzoic Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzoic acid scaffold is a foundational element in medicinal chemistry. Its prevalence in over 450 marketed drugs underscores its importance as a pharmacophore.[1] The true power of this scaffold, however, lies in its capacity for modification. By strategically substituting the benzene ring, we can meticulously tune a molecule's physicochemical and pharmacokinetic properties to enhance its drug-like characteristics. This guide provides an in-depth comparative analysis of 2,3,5,6-tetramethylbenzoic acid (duroic acid) against a selection of other benzoic acid derivatives, offering experimental insights into how steric and electronic effects can be leveraged in rational drug design.

We will explore the unique profile of this compound, a molecule defined by its profound steric hindrance, and compare it against:

  • Benzoic Acid: The unsubstituted parent compound, our baseline for comparison.

  • 2,4,6-Trimethylbenzoic Acid: A sterically hindered analogue, allowing for a graduated comparison of steric bulk.

  • 4-Methylbenzoic Acid (p-Toluic Acid): An isomer with an electron-donating group, showcasing electronic effects with minimal steric hindrance at the carboxyl group.

  • 4-Chlorobenzoic Acid: A derivative featuring an electron-withdrawing group, illustrating the opposing electronic influence.

Through this analysis, we will elucidate the causal relationships between chemical structure and key drug-like properties, including acidity (pKa), lipophilicity (LogP), and metabolic stability.

The Decisive Role of Structure: A Head-to-Head Comparison

The properties of a drug candidate are not a matter of chance; they are a direct consequence of its molecular architecture. The subtle addition or repositioning of a functional group can dramatically alter how a molecule interacts with biological systems.

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of our selected benzoic acid derivatives. These values form the basis of our comparative discussion.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKaLogPWater Solubility (g/L)
Benzoic Acid 122.12122.4[2]4.20[3]1.87[3][4]3.44 (at 25°C)[3]
4-Methylbenzoic Acid 136.15180–1814.362.33Poorly soluble
4-Chlorobenzoic Acid 156.57242–244[5]3.98[6]2.65[5]0.5 (at 25°C)[5]
2,4,6-Trimethylbenzoic Acid 164.20152–155[7]3.453.28[7]0.722 (temp. not stated)[8]
This compound 178.23164–1663.533.75 (Predicted)0.181 (Predicted)
Acidity (pKa): The "Ortho Effect" in Action

A molecule's acidity (pKa) is critical, influencing its ionization state at physiological pH, which in turn affects solubility, absorption, and receptor binding. The pKa of benzoic acid is 4.20.[3][9][10]

  • Electronic Effects: The electron-donating methyl group in 4-methylbenzoic acid slightly decreases acidity (pKa 4.36), while the electron-withdrawing chlorine in 4-chlorobenzoic acid increases acidity (pKa 3.98).[6] This is the expected inductive effect.

  • Steric Effects: A fascinating phenomenon known as the "ortho effect" is observed with the methylated derivatives.[9] The presence of bulky methyl groups at the ortho positions (positions 2 and 6) forces the carboxylic acid group to twist out of the plane of the benzene ring.[9][11] This steric hindrance inhibits resonance between the carboxyl group and the ring, which ultimately increases the acidity of the carboxylic acid.[9][11] Consequently, 2,4,6-trimethylbenzoic acid (pKa 3.45) and this compound (pKa 3.53) are significantly more acidic than benzoic acid and even 4-chlorobenzoic acid. This demonstrates that steric effects can override electronic effects in determining the acidity of these molecules.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial parameter in ADME (Absorption, Distribution, Metabolism, and Excretion). A drug needs sufficient lipophilicity to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

As expected, the addition of methyl groups systematically increases the LogP value, indicating greater lipophilicity:

  • Benzoic Acid: LogP 1.87[3][4]

  • 4-Methylbenzoic Acid: LogP 2.33

  • 2,4,6-Trimethylbenzoic Acid: LogP 3.28[7]

  • This compound: Predicted LogP 3.75

This trend highlights the direct contribution of non-polar alkyl groups to the overall lipophilicity of the molecule. The chloro-substituent in 4-chlorobenzoic acid also increases lipophilicity (LogP 2.65) compared to the parent benzoic acid.[5]

Metabolic Stability: The Shielding Effect of Steric Hindrance

A primary metabolic pathway for carboxylic acids is Phase II conjugation, particularly glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the carboxylic acid, rendering it more water-soluble for excretion.[12] This process can lead to rapid clearance and reduced bioavailability of a drug.

This is where the structural design of molecules like this compound becomes paramount. The bulky methyl groups flanking the carboxylic acid act as a "steric shield," physically obstructing the approach of metabolic enzymes like UGTs.

Caption: Steric shielding of the carboxylic acid group by methyl substituents.

This steric hindrance significantly reduces the rate of glucuronidation. While benzoic acid and its meta/para-substituted analogues are readily conjugated, ortho-substituted derivatives, especially di-ortho-substituted ones like 2,4,6-trimethylbenzoic acid and this compound, are far more resistant to this metabolic pathway.[13] This increased metabolic stability can lead to a longer in vivo half-life and improved oral bioavailability, key objectives in drug development. This principle of using sterically hindered groups to protect metabolically labile sites is a widely employed strategy in medicinal chemistry.

Experimental Protocols for Property Determination

To ensure scientific integrity and provide a framework for validation, we outline the standard, field-proven methodologies for determining the key parameters discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method remains the gold standard for its precision in measuring acid dissociation constants.

Principle: A solution of the acidic compound is titrated with a standardized basic solution (e.g., NaOH). The pH of the solution is monitored with a pH electrode as the titrant is added. The pKa is the pH at which the acid is half-neutralized.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of the benzoic acid derivative and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent mixture (e.g., methanol/water) if water solubility is low. Carbonate-free water should be used.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Collection: Add the standardized NaOH solution (e.g., 0.1 M) in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve. The pKa is determined from the pH value at the half-equivalence point.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B D Add NaOH Titrant in Increments B->D C Calibrate pH Meter C->D E Record pH at Each Step D->E F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of LogP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer at a specific pH, e.g., 7.4 for LogD). After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.[3][6]

Step-by-Step Methodology:

  • Pre-saturation: Shake equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated PBS in a vial.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Centrifuge the vial to achieve clear separation of the aqueous and organic phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[6]

  • Calculation: Calculate LogD using the formula: LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Protocol 3: In Vitro Metabolic Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes.

Principle: The test compound is incubated with a preparation of liver enzymes (typically liver microsomes or hepatocytes) and necessary cofactors. The disappearance of the parent compound over time is monitored to calculate its metabolic half-life (t½) and intrinsic clearance (Clint).[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare incubation medium, test compound stock solutions, and cofactor solutions (e.g., NADPH for Phase I metabolism).[4]

  • Incubation: In a multi-well plate at 37°C, combine liver microsomes (e.g., human liver microsomes at 0.5 mg/mL), buffer, and the test compound.

  • Initiation: Start the metabolic reaction by adding the cofactor solution.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., cold acetonitrile).[4]

  • Sample Processing: Centrifuge the plate to pellet the protein, and transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the rate constant of elimination (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.[4]

Conclusion and Field-Proven Insights

This comparative guide demonstrates that modifying the substitution pattern of the benzoic acid ring is a powerful tool for optimizing drug properties. The case of this compound provides a compelling illustration of how steric hindrance can be strategically employed to enhance metabolic stability—a critical factor for improving a drug's pharmacokinetic profile.

Key Takeaways for the Drug Development Professional:

  • The Ortho Effect is a Potent Tool: Do not underestimate the impact of ortho-substitution. The resulting steric strain can dramatically increase acidity and, more importantly, provide a robust shield against metabolic enzymes.

  • Balancing Properties is Essential: While increasing steric bulk enhances metabolic stability, it also increases lipophilicity (LogP) and can decrease aqueous solubility. A careful balance must be struck to maintain an overall favorable ADME profile.

  • Rational Design Overcomes Liabilities: The inherent liabilities of a pharmacophore, such as the metabolic instability of a carboxylic acid, can be overcome through rational, structure-based design. The use of sterically hindered derivatives is a field-proven strategy to create more durable and effective drug candidates.

By understanding the fundamental principles of how structure dictates function, researchers can more effectively design and select compounds with a higher probability of success in the complex journey of drug development.

References

A Tale of Two Hindered Acids: A Comparative Guide to 2,3,5,6-Tetramethylbenzoic Acid and 2,4,6-Trimethylbenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the architectonic properties of molecules are paramount. Sterically hindered benzoic acids, with their bulky substituents, offer a fascinating playground for controlling reactivity and designing complex molecular frameworks. This guide provides a deep, comparative analysis of two prominent members of this class: 2,3,5,6-tetramethylbenzoic acid and 2,4,6-trimethylbenzoic acid. We will dissect their synthesis, explore the nuances of their reactivity, and highlight their strategic applications, supported by experimental insights.

The Power of Steric Hindrance: More Than Just Bulk

The methyl groups positioned ortho to the carboxylic acid functionality in these molecules are not passive bystanders. They exert a profound steric and electronic influence, creating a congested environment around the reactive carboxyl group. This steric shielding is a double-edged sword: it can impede desired reactions but can also be masterfully exploited to direct reactivity, enhance selectivity in complex transformations, and stabilize otherwise transient molecular states. The addition of a fourth methyl group in this compound, as we will see, dramatically amplifies these effects compared to its trimethyl counterpart.

Crafting the Building Blocks: Synthetic Strategies

The efficient synthesis of these hindered acids is the gateway to their utility. While multiple routes exist, the following protocols represent common and reliable laboratory-scale preparations.

2,4,6-Trimethylbenzoic Acid: A Classic Approach

The synthesis of 2,4,6-trimethylbenzoic acid is often achieved through the carboxylation of a Grignard reagent derived from mesitylene.[1] Another established method involves the direct carboxylation of mesitylene using carbon dioxide in the presence of a Friedel-Crafts catalyst like aluminum chloride.[2][3]

Experimental Protocol: Direct Carboxylation of Mesitylene [2][3]

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube is charged with anhydrous aluminum chloride (1.1 eq).

  • Addition of Mesitylene: Mesitylene (1.0 eq) is slowly added to the stirring aluminum chloride.

  • Carboxylation: A steady stream of dry carbon dioxide is bubbled through the reaction mixture at a controlled temperature (typically between 20-30°C) for several hours.

  • Work-up: The reaction mixture is quenched by carefully pouring it onto crushed ice and hydrochloric acid.

  • Isolation and Purification: The resulting precipitate is filtered, washed with cold water, and then dissolved in an aqueous alkali solution. The solution is treated with activated charcoal, filtered, and the filtrate is acidified to precipitate the pure 2,4,6-trimethylbenzoic acid. The product is then collected by filtration, washed, and dried.

This compound: Upping the Ante

The synthesis of this compound follows a similar logic, typically starting from durene (1,2,4,5-tetramethylbenzene). Due to the increased number of activating methyl groups, direct carboxylation can be an effective strategy.

Conceptual Protocol: Friedel-Crafts Carboxylation of Durene

  • Catalyst Activation: Anhydrous aluminum chloride is suspended in a suitable inert solvent (e.g., carbon disulfide).

  • Durene Addition: Durene, dissolved in the same solvent, is added to the catalyst suspension.

  • Carboxylation: Carbon dioxide is introduced into the reaction mixture under controlled temperature and pressure.

  • Hydrolysis and Work-up: The reaction is quenched with an acidic aqueous solution.

  • Isolation: The organic layer is separated, and the product is extracted into an aqueous base. Acidification of the aqueous layer precipitates the this compound, which is then purified by recrystallization.

A Head-to-Head Comparison of Synthetic Routes

Feature2,4,6-Trimethylbenzoic Acid SynthesisThis compound Synthesis
Starting Material MesityleneDurene
Key Methodologies Grignard carboxylation, Friedel-Crafts carboxylation[1][2][3]Friedel-Crafts carboxylation, Oxidation of a durene derivative
Reaction Conditions Generally moderate[2][3]Can require more forcing conditions due to increased steric bulk
Yields Often high with optimized procedures[2][3]Can be variable depending on the chosen route

Reactivity Under the Microscope: The Fourth Methyl Group's Impact

The structural difference between these two acids, though seemingly minor, translates into a significant divergence in their chemical reactivity.

The Esterification Challenge

The esterification of sterically hindered benzoic acids is a classic textbook example of steric hindrance in action. The bulky ortho-methyl groups physically block the approach of an alcohol nucleophile to the electrophilic carbon of the carboxyl group.

  • 2,4,6-Trimethylbenzoic Acid: Esterification is difficult but achievable under forcing Fischer esterification conditions (large excess of alcohol, strong acid catalyst, and elevated temperatures).[4] The three methyl groups create a significant barrier, reducing the reaction rate considerably.[5]

  • This compound: This molecule presents an even more formidable challenge. The presence of two ortho-methyl groups on both sides of the carboxyl function renders standard esterification methods almost completely ineffective. More sophisticated strategies are required, such as conversion to the highly reactive acyl chloride or the use of powerful alkylating agents.

Caption: Steric hindrance impact on esterification.

Aromatic Ring Functionalization

The electron-donating nature of the methyl groups activates the aromatic ring towards electrophilic substitution. However, the steric crowding dictates the regioselectivity of such reactions.

  • 2,4,6-Trimethylbenzoic Acid: The positions meta to the carboxyl group are available for electrophilic attack, although the reaction rates may be influenced by the steric environment.

  • This compound: All aromatic protons are substituted, precluding direct electrophilic aromatic substitution. Functionalization must occur at the carboxyl group or via reactions involving the methyl groups (e.g., benzylic halogenation).

Strategic Applications in Synthesis

The distinct properties of these hindered acids make them valuable tools for specific synthetic challenges.

  • As Protective Groups: The difficulty in forming and cleaving esters of these acids makes them excellent candidates for robust protecting groups for alcohols. The 2,3,5,6-tetramethylbenzoyl group, being more hindered, offers superior stability compared to the 2,4,6-trimethylbenzoyl group under a wider range of reaction conditions.

  • In Ligand Design and Catalysis: The rigid, well-defined structures of these molecules are highly desirable in the design of ligands for asymmetric catalysis. The steric bulk can create a chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.

  • As Molecular Scaffolds: In drug discovery and materials science, these substituted benzoic acids serve as rigid scaffolds for the construction of complex, three-dimensional molecules.[6][7] Their predictable geometry is a significant advantage in rational molecular design.

G cluster_workflow Synthetic Utility Workflow start Choice of Hindered Acid less_hindrance Moderate Steric Demand (2,4,6-Trimethylbenzoic Acid) start->less_hindrance more_hindrance High Steric Demand (this compound) start->more_hindrance app1 Protecting Group less_hindrance->app1 app2 Ligand Synthesis less_hindrance->app2 app3 Molecular Scaffolding less_hindrance->app3 more_hindrance->app1 more_hindrance->app2 more_hindrance->app3

Caption: Decision workflow for selecting the appropriate hindered acid.

Conclusion: A Matter of Strategic Selection

The choice between this compound and 2,4,6-trimethylbenzoic acid is a strategic one, dictated by the specific demands of the synthetic target.

  • 2,4,6-Trimethylbenzoic acid is the workhorse for applications requiring a substantial but not insurmountable level of steric hindrance. Its reactivity profile offers a good balance, making it a versatile building block.[1][8][9]

  • This compound is the specialist's choice when maximum steric shielding is the primary concern. It is ideal for creating exceptionally stable derivatives or for applications where the prevention of reactions at the carboxyl group is critical.

A thorough understanding of the subtle yet significant differences in the synthesis and reactivity of these two hindered acids empowers the modern synthetic chemist to make informed decisions, paving the way for more efficient and elegant solutions to complex molecular challenges.

References

The Enduring Guardian: A Performance Comparison of the 2,3,5,6-Tetramethylbenzoyl Group for Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the synthetic chemist, the ideal protecting group is a temporary shield – readily installed, steadfastly inert during intermediate transformations, and cleanly removed under conditions that leave the parent molecule unscathed. While a plethora of alcohol protecting groups exist, ranging from the ubiquitous silyl ethers to simple acetates, the sterically hindered 2,3,5,6-tetramethylbenzoyl (TEMB) group emerges as a robust guardian for hydroxyl functionalities, particularly in complex molecular architectures where exceptional stability is paramount.

This guide provides an in-depth performance comparison of the TEMB protecting group against other commonly employed alternatives. We will delve into the mechanistic underpinnings of its enhanced stability, provide supporting experimental data, and furnish detailed protocols for its application and cleavage.

The Foundation of Stability: Steric Hindrance as a Mechanistic Shield

The exceptional stability of the 2,3,5,6-tetramethylbenzoyl ester arises primarily from the profound steric hindrance imparted by the four methyl groups on the aromatic ring. Two of these methyl groups occupy the ortho positions relative to the carbonyl group, effectively shielding it from nucleophilic attack, which is the primary pathway for the hydrolysis of most esters.

Under basic conditions, the typical saponification of an ester proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the alkoxide. However, in the case of the TEMB ester, the bulky ortho-methyl groups severely restrict the trajectory of the incoming nucleophile, dramatically slowing the rate of this reaction. In fact, for the closely related methyl 2,4,6-trimethylbenzoate, studies have indicated an unusual bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the hydroxide ion attacks the less hindered methyl carbon in an SN2 fashion[1]. This alternative pathway is generally much slower for bulkier alcohols, rendering the TEMB group exceptionally resistant to basic hydrolysis.

This steric inhibition also confers significant stability under many acidic conditions where less hindered esters might be labile.

Performance Comparison: 2,3,5,6-Tetramethylbenzoyl vs. Common Alcohol Protecting Groups

To provide a clear perspective on the utility of the TEMB group, we compare its performance characteristics against several widely used alcohol protecting groups.

Protecting GroupStructureStability to AcidStability to BaseCleavage ConditionsKey AdvantagesKey Disadvantages
2,3,5,6-Tetramethylbenzoyl (TEMB) HighVery HighStrong Lewis acids (e.g., BCl₃), forcing basic conditions (prolonged heating)Exceptional stability, UV-active for visualizationHarsh cleavage conditions, potential for BAl2 mechanism with methyl esters
Benzoyl (Bz) ModerateModerateBasic hydrolysis (e.g., NaOH, K₂CO₃ in MeOH)Crystalline derivatives, UV-activeLess stable than hindered benzoates
Acetyl (Ac) LowLowMild acid or base (e.g., K₂CO₃ in MeOH)Readily introduced and removedLabile to a wide range of conditions
Pivaloyl (Piv) HighHighStrong base (e.g., KOH in refluxing EtOH), organometallics (e.g., DIBAL-H)More stable than acetyl, less hindered than TEMBCan be difficult to remove
tert-Butyldimethylsilyl (TBS) LowHighFluoride sources (e.g., TBAF), acidic conditions (e.g., HCl in THF)Readily introduced, mild cleavage with fluorideLabile to acid, potential for migration
Benzyl (Bn) HighHighHydrogenolysis (e.g., H₂, Pd/C), strong acidVery stable to a wide range of conditionsRequires specialized equipment for hydrogenolysis

Data Interpretation:

The hydrolytic stability of benzoate esters is significantly influenced by substitution on the aromatic ring. A comparative study on the half-lives of various benzoic acid esters under alkaline conditions demonstrated that steric hindrance plays a crucial role in enhancing stability[2][3]. For instance, ethyl 2-bromobenzoate, with a single ortho-substituent, exhibits greater stability than its para-substituted counterpart[2]. Extrapolating from this trend, the presence of two ortho-methyl groups in the TEMB ester would confer a much higher degree of stability compared to the standard benzoyl group.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 2,3,5,6-Tetramethylbenzoyl Chloride

This protocol describes the esterification of a primary alcohol using 2,3,5,6-tetramethylbenzoyl chloride. The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride.

Materials:

  • Primary alcohol (1.0 eq)

  • 2,3,5,6-Tetramethylbenzoyl chloride (1.2 eq)

  • Pyridine or 2,6-Lutidine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or 2,6-lutidine to the solution and stir for 5 minutes.

  • Add 2,3,5,6-tetramethylbenzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,3,5,6-tetramethylbenzoate ester.

Protocol 2: Deprotection of a 2,3,5,6-Tetramethylbenzoyl Ester using Boron Trichloride

This protocol outlines the cleavage of a sterically hindered TEMB ester using a strong Lewis acid. This method is particularly effective for cleaving esters that are resistant to standard hydrolytic conditions[4].

Materials:

  • 2,3,5,6-Tetramethylbenzoyl-protected alcohol (1.0 eq)

  • Boron trichloride (BCl₃), 1 M solution in DCM (3.0-5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TEMB-protected alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1 M solution of boron trichloride in DCM to the stirred solution.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC. The reaction may require warming to 0 °C or room temperature for less reactive substrates.

  • Upon completion, carefully quench the reaction at low temperature by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.

Visualizing the Synthetic Workflow

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol Primary/Secondary Alcohol Reagents_P 2,3,5,6-Tetramethylbenzoyl Chloride, Pyridine, DCM Alcohol->Reagents_P TEMB_Ester TEMB-Protected Alcohol Reagents_P->TEMB_Ester Esterification TEMB_Ester_D TEMB-Protected Alcohol Reagents_D Boron Trichloride (BCl₃), DCM, -78 °C Deprotected_Alcohol Deprotected Alcohol Reagents_D->Deprotected_Alcohol Cleavage TEMB_Ester_D->Reagents_D

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2,3,5,6-Tetramethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Highly substituted aromatic compounds, such as derivatives of 2,3,5,6-tetramethylbenzoic acid (a durene derivative), present unique analytical challenges. The steric crowding and high degree of symmetry in the core structure can lead to non-obvious spectral data. This guide provides an in-depth, experience-driven comparison of key spectroscopic techniques, empowering researchers to navigate these challenges with confidence. We will move beyond rote procedural descriptions to explore the causal relationships behind our analytical choices, ensuring a self-validating and robust approach to structural elucidation.

The Analytical Challenge: The Durene Carboxylic Acid Core

The this compound scaffold is characterized by a benzene ring fully substituted with four methyl groups and a carboxylic acid function. This high substitution level sterically hinders the rotation of the carboxyl group and influences the electronic environment of the ring. From a spectroscopic standpoint, this results in:

  • Symmetry: The molecule possesses a C2v symmetry axis (if considering the ring and its substituents in a plane), which simplifies both ¹H and ¹³C NMR spectra by rendering certain positions chemically equivalent.

  • Steric Effects: Crowding can lead to unusual chemical shifts and restricted bond rotations, which may be observable by variable temperature NMR studies.

  • Diagnostic Simplicity: The single aromatic proton provides a clear and uncluttered window into the aromatic region of the ¹H NMR spectrum, making it a sensitive probe for substitution at that position.

Our analytical strategy must leverage these features to build an unshakeable structural hypothesis, confirmed by a confluence of data from multiple spectroscopic techniques.

Primary Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique provides absolute proof. Instead, we rely on the synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of molecular structure determination in solution. For a this compound derivative, we examine both proton (¹H) and carbon-13 (¹³C) spectra.

Expertise in Action: What to Expect from the Core Structure

  • ¹H NMR Spectroscopy: The symmetry of the parent acid (assuming a standard solvent like CDCl₃) dictates a simple spectrum.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (δ 10.0-13.0 ppm ). Its broadness is due to hydrogen bonding and chemical exchange. In deuterated solvents like D₂O, this proton will exchange, and the signal will disappear, which is a key validation step.[1]

    • Aromatic Proton (Ar-H): A sharp singlet around δ 6.9-7.2 ppm . Its singlet nature confirms the absence of adjacent protons for spin-spin coupling.

    • Methyl Protons (-CH₃): Due to symmetry, the two methyl groups ortho to the carboxyl group (at C2 and C6) are equivalent, and the two meta groups (at C3 and C5) are also equivalent. This results in two distinct singlets, typically in the δ 2.1-2.5 ppm range. The ortho methyls are often slightly more deshielded (further downfield) due to the proximity of the electron-withdrawing carboxyl group.

  • ¹³C NMR Spectroscopy: This technique reveals the carbon framework. For the parent acid, we anticipate the following signals[2]:

    • Carbonyl Carbon (-C=O): The least shielded carbon, appearing around δ 170-180 ppm .

    • Aromatic Carbons (Ar-C): Four signals are expected due to symmetry: C1 (ipso-carboxyl), C2/C6, C3/C5, and C4. Their chemical shifts provide a detailed fingerprint of the ring's electronic environment.

    • Methyl Carbons (-CH₃): Two signals for the two sets of equivalent methyl groups, typically found in the δ 15-22 ppm region.

Trustworthiness through Comparison: When analyzing a derivative, such as an ester or amide, these core signals provide a reliable reference. For example, esterification of the carboxylic acid will cause the carbonyl ¹³C signal to shift slightly upfield and will introduce new signals corresponding to the alcohol moiety.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. It provides rapid, confirmatory evidence for the presence of the carboxylic acid.

Key Vibrational Modes for a Durene Carboxylic Acid:

  • O-H Stretch (Carboxylic Acid): A hallmark feature is an extremely broad absorption band spanning from ~2500 to 3300 cm⁻¹ .[3] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[3][4]

  • C-H Stretches: Aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ), while the aromatic C-H stretch will be a weaker band just above 3000 cm⁻¹ (~3030-3080 cm⁻¹ ).[3]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of a conjugated carboxylic acid carbonyl.[5] Dimerization through hydrogen bonding typically lowers this frequency compared to a non-hydrogen-bonded carbonyl.[6][7]

  • C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.[3]

  • C-O Stretch & O-H Bend: These vibrations, coupled together, appear in the fingerprint region, often seen as a strong band around 1210-1320 cm⁻¹ and a broad band near 920 cm⁻¹ .[3]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (MW: 178.23 g/mol ), Electron Ionization (EI) is a common technique.[8][9]

Predicting the Fragmentation Pathway: The molecular ion (M⁺˙) is the intact molecule with one electron removed. In EI-MS, this high-energy ion undergoes fragmentation to form more stable daughter ions.[10]

  • Molecular Ion Peak (M⁺˙): A peak at m/z = 178 should be observed, confirming the molecular formula C₁₁H₁₄O₂.[9]

  • Loss of a Methyl Group (M-15): A very common fragmentation for methylated aromatics is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. This would result in a prominent peak at m/z = 163 .

  • Loss of a Hydroxyl Group (M-17): Carboxylic acids frequently lose a hydroxyl radical (•OH), leading to an acylium ion.[11] This would produce a peak at m/z = 161 .

  • Loss of the Carboxyl Group (M-45): Loss of the entire carboxyl radical (•COOH) is also a characteristic fragmentation, giving a peak corresponding to the durene cation at m/z = 133 .[11] This fragment may further lose a methyl group to give a peak at m/z = 118.

Data Summary and Comparative Analysis

For rapid verification, the expected spectroscopic data for the parent this compound are summarized below. This table serves as a benchmark when evaluating derivatives.

Technique Feature Expected Value / Observation Significance
¹H NMR -COOH Protonδ 10.0-13.0 ppm (broad s)Confirms carboxylic acid, exchangeable with D₂O.
Aromatic Hδ 6.9-7.2 ppm (s, 1H)Confirms single proton on a highly substituted ring.
Methyl HTwo singlets, δ 2.1-2.5 ppm (6H each)Confirms C2v symmetry of the methyl groups.
¹³C NMR Carbonyl Cδ 170-180 ppmConfirms carboxylic acid functional group.[2]
Aromatic C~4 distinct signalsReveals the electronic environment of the ring.
Methyl C~2 distinct signals, δ 15-22 ppmConfirms the two non-equivalent sets of methyls.
IR O-H Stretch2500-3300 cm⁻¹ (very broad)Unambiguous evidence of H-bonded carboxylic acid.[3]
C=O Stretch1680-1710 cm⁻¹ (strong, sharp)Confirms conjugated carbonyl group.[5]
MS (EI) Molecular Ionm/z = 178Confirms molecular weight and formula.[9]
Key Fragmentsm/z = 163, 161, 133Reveals characteristic losses of -CH₃, -OH, and -COOH.

Authoritative Experimental Protocols

Adherence to standardized protocols is critical for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often included as an internal standard (δ 0.00).[12]

  • Dissolution: Cap the tube and gently invert to dissolve the sample. Mild sonication may be used if necessary.

  • Acquisition:

    • Record a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Validation (Optional): Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to confirm the exchange of the acidic proton.

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (EI Method)
  • Sample Introduction: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol, dichloromethane). Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and the resulting signal is processed to generate the mass spectrum.

Integrated Workflow for Structural Confirmation

The logical flow from sample to confirmed structure is critical. This process ensures that each piece of data is used to build upon and validate the others.

G cluster_start Initial Analysis cluster_functional Functional Group ID cluster_framework Structural Framework cluster_final Final Confirmation Sample Purified Unknown Derivative MS Mass Spectrometry (MS) Sample->MS Determine MW & Formula IR Infrared Spectroscopy (IR) MS->IR Propose Functional Groups Structure Confirmed Structure MS->Structure Correlate All Data NMR 1D NMR (¹H & ¹³C) IR->NMR Confirm Functional Groups IR->Structure Correlate All Data NMR_2D 2D NMR (Optional) (COSY, HSQC) NMR->NMR_2D For complex derivatives or ambiguity NMR->Structure Correlate All Data

Caption: Integrated workflow for spectroscopic structural confirmation.

Concluding Remarks: Beyond the Core Techniques

While the triad of NMR, IR, and MS is sufficient for most derivatives of this compound, complex cases may require more advanced techniques. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be invaluable for unambiguously assigning proton and carbon signals in derivatives with additional stereocenters or complex substituents. For crystalline solids, single-crystal X-ray diffraction remains the gold standard, providing an absolute determination of the molecular structure in the solid state.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently confirm the structures of novel this compound derivatives, ensuring the integrity and validity of their scientific findings.

References

Inter-Laboratory Validation for the Quantification of 2,3,5,6-Tetramethylbenzoic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,3,5,6-Tetramethylbenzoic acid, a key building block in various synthetic pathways, requires robust analytical methods to ensure quality and consistency in research and manufacturing. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it outlines a comprehensive framework for conducting an inter-laboratory validation study to ensure method reproducibility and reliability across different sites, adhering to international guidelines.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and AOAC International.[1][2][3][4][5][6][7] These guidelines emphasize the importance of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] An inter-laboratory validation study, often referred to as a round-robin or collaborative study, is a critical step in standardizing a method, as it assesses the method's performance across different laboratories, equipment, and analysts.[6][8]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely accessible and robust technique for the analysis of aromatic compounds like this compound. The presence of the benzene ring and carboxylic acid functional group allows for strong ultraviolet absorbance, making UV detection a suitable choice.[9][10][11] HPLC offers excellent reproducibility and is relatively straightforward to implement.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides high separation efficiency and definitive identification based on mass spectra. Since this compound is a solid with a relatively high boiling point, derivatization is typically required to increase its volatility for GC analysis.[12][13] This additional sample preparation step can introduce variability but also enhances sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[14][15] This technique is particularly advantageous for analyzing complex matrices and for quantifying trace levels of the analyte. The high specificity of MS/MS detection minimizes interferences, leading to highly reliable results.

Data Presentation: A Comparative Look at Analytical Performance

To provide an objective comparison, the following tables summarize representative performance data for the quantification of this compound using the three analytical techniques. This data is synthesized based on typical performance characteristics observed for similar aromatic carboxylic acids.

Table 1: Comparison of Performance Characteristics for HPLC-UV, GC-MS, and LC-MS/MS

Performance CharacteristicHPLC-UVGC-MS (with derivatization)LC-MS/MSRegulatory Guidance (Typical)
Linearity (r²) >0.999>0.998>0.999A linear model is fitted to the calibration curve. The correlation coefficient should be close to 1.
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%The closeness of test results to the true value. Typically within ±15% of the nominal value.
Precision (RSD%) < 2%< 5%< 3%The degree of agreement among individual test results. Repeatability (intra-assay) and intermediate precision (inter-assay) are assessed.
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.1 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL~0.5 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Illustrative Inter-laboratory Validation Performance Data for this compound

Analytical MethodRepeatability RSDr (%)Reproducibility RSDR (%)
HPLC-UV 1.5 - 3.04.0 - 7.0
GC-MS 2.5 - 5.06.0 - 10.0
LC-MS/MS 1.0 - 2.53.0 - 6.0

Experimental Protocols

Detailed and harmonized protocols are fundamental for a successful inter-laboratory validation study. The following are representative methodologies for sample preparation and analysis.

Protocol 1: HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or other suitable acid for pH adjustment)

    • This compound reference standard

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention and peak shape.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by the UV spectrum of this compound (typically around 230 nm).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or the mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of this compound in the desired concentration range.

  • Quantification: Identify the this compound peak based on its retention time and quantify using the calibration curve.

Protocol 2: GC-MS Method (with Derivatization)
  • Instrumentation: Gas chromatograph with a Mass Spectrometer (MS) detector, capillary column suitable for derivatized acids (e.g., DB-5ms or equivalent).

  • Reagents and Standards:

    • Solvent for extraction (e.g., dichloromethane)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

    • This compound reference standard

  • Derivatization Procedure:

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent and heat at a specified temperature (e.g., 70 °C) for a set time to form the trimethylsilyl (TMS) ester of the acid.

  • GC-MS Conditions:

    • Injector Temperature: To be optimized (e.g., 250 °C).

    • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI).

    • MS Scan Range: To cover the expected mass fragments of the derivatized analyte.

  • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of the derivatized this compound to enhance sensitivity and selectivity.

Protocol 3: LC-MS/MS Method
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but the mobile phase should be compatible with MS detection (e.g., using formic acid instead of phosphoric acid).

  • MS/MS Conditions:

    • Ionization Mode: ESI negative or positive mode, to be optimized.

    • Multiple Reaction Monitoring (MRM): Monitor a specific precursor ion to product ion transition for this compound and an internal standard.

  • Sample Preparation: A simple "dilute-and-shoot" approach may be sufficient for clean samples. For complex matrices, protein precipitation or solid-phase extraction may be necessary.

  • Quantification: Use an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in instrument response.

Visualization of Workflows

Diagrams help clarify the complex workflows and logical processes inherent in a validation study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Inter-Laboratory Validation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC-UV filter->hplc Inject gcms GC-MS filter->gcms Inject lcmsms LC-MS/MS filter->lcmsms Inject protocol Harmonized Protocol hplc->protocol gcms->protocol lcmsms->protocol distribution Sample Distribution protocol->distribution analysis Analysis by Participating Labs distribution->analysis data Data Collection & Statistical Analysis analysis->data report Final Validation Report data->report

Caption: Experimental workflow from sample preparation to inter-laboratory validation.

validation_logic cluster_performance Performance Characteristics method Analytical Method accuracy Accuracy method->accuracy precision Precision method->precision linearity Linearity method->linearity lod_loq LOD/LOQ method->lod_loq specificity Specificity method->specificity interlab Inter-Laboratory Study accuracy->interlab precision->interlab reproducibility Reproducibility (RSDR) interlab->reproducibility

Caption: Logical relationship of method validation parameters.

Trustworthiness and Self-Validating Systems

A key principle of a robust analytical method is that it should be a self-validating system. This is achieved by incorporating quality control (QC) samples at multiple concentration levels (low, medium, and high) within each analytical run. The results of these QC samples are compared against pre-defined acceptance criteria to ensure the validity of the data for the unknown samples in that batch. For an inter-laboratory study, the inclusion of blind QC samples is essential to objectively assess the performance of each participating laboratory.

The causality behind experimental choices is critical. For instance, the choice of a C18 column in HPLC is based on the non-polar nature of the tetramethyl-substituted benzene ring, which will have a strong affinity for the stationary phase. The use of an acidic mobile phase is to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry. In GC-MS, the derivatization step is necessary to overcome the low volatility of the carboxylic acid, enabling its analysis by gas chromatography. The selection of an internal standard in LC-MS/MS is crucial to compensate for any variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the measurement.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a reliable and accessible method for routine quality control. GC-MS, with the necessary derivatization, provides higher sensitivity and structural confirmation. LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for trace analysis in complex matrices.

Regardless of the chosen method, a comprehensive single-laboratory validation followed by a well-designed inter-laboratory validation study is crucial to establish a robust and reliable analytical procedure. This ensures data integrity and consistency, which are fundamental to the success of research, development, and manufacturing in the pharmaceutical and chemical industries.

References

Navigating Steric Scaffolds: A Comparative Guide to 2,3,5,6-Tetramethylbenzoic Acid and Its Isomeric Counterparts in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the nuanced effects of molecular architecture on reactivity and biological activity are paramount. Polysubstituted benzoic acids, particularly those with significant steric hindrance, represent a fascinating class of compounds whose utility is dictated by the unique spatial arrangement of their substituents. This guide provides an in-depth technical exploration of 2,3,5,6-tetramethylbenzoic acid, a sterically crowded molecule with largely untapped potential. Due to a notable scarcity of direct application data for this specific isomer, we will leverage a comparative approach, drawing parallels with its well-characterized and widely utilized isomer, 2,4,6-trimethylbenzoic acid (mesitoic acid). Through this comparative lens, we will elucidate the potential applications of this compound and provide a framework for its future investigation.

Physicochemical and Spectroscopic Characterization: A Tale of Two Isomers

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. Here, we present a comparative summary of the known physicochemical and spectroscopic data for this compound and 2,4,6-trimethylbenzoic acid.

PropertyThis compound2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)
Molecular Formula C₁₁H₁₄O₂[1]C₁₀H₁₂O₂[2]
Molecular Weight 178.23 g/mol [1]164.20 g/mol [2]
CAS Number 2604-45-7[1]480-63-7[2]
Melting Point 178-181 °C152-155 °C[3]
Appearance White to cream powder or crystalline powderWhite to pink powder
¹³C NMR (CDCl₃) --INVALID-LINK----INVALID-LINK--

The additional methyl group in this compound results in a higher molecular weight and melting point compared to its trimethyl counterpart. The subtle differences in their spectroscopic signatures, particularly in ¹H and ¹³C NMR, arise from the distinct electronic environments of the aromatic protons and carbons due to the varied substitution patterns.

Synthesis of Sterically Hindered Benzoic Acids

The preparation of these bulky carboxylic acids typically involves the oxidation of the corresponding substituted toluenes or the carbonation of an organometallic intermediate.

Illustrative Synthetic Workflow

Synthesis cluster_TMBA 2,4,6-Trimethylbenzoic Acid Synthesis cluster_TTMBA This compound Synthesis Mesitylene Mesitylene FriedelCrafts Friedel-Crafts Acylation Mesitylene->FriedelCrafts AcylChloride Acyl Chloride AcylChloride->FriedelCrafts Intermediate1 Acylated Intermediate FriedelCrafts->Intermediate1 Oxidation1 Oxidation Intermediate1->Oxidation1 TMBA 2,4,6-Trimethylbenzoic Acid Oxidation1->TMBA Durene Durene (1,2,4,5-Tetramethylbenzene) Organometallic Organometallic Intermediate (e.g., Grignard) Durene->Organometallic Carbonation Carbonation (CO2) Organometallic->Carbonation TTMBA This compound Carbonation->TTMBA

Caption: General synthetic routes to sterically hindered benzoic acids.

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzoic Acid via Friedel-Crafts Acylation and Oxidation

This two-step procedure is a common laboratory-scale synthesis.[4]

Step 1: Friedel-Crafts Acylation of Mesitylene

  • To a stirred solution of mesitylene (1.0 eq) in a suitable solvent (e.g., carbon disulfide) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise at 0 °C.

  • Slowly add an acylating agent (e.g., acetyl chloride, 1.0 eq) to the mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated intermediate.

Step 2: Oxidation to 2,4,6-Trimethylbenzoic Acid

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., pyridine or a mixture of t-butanol and water).

  • Add a strong oxidizing agent (e.g., potassium permanganate or sodium hypochlorite) portion-wise, controlling the temperature with an ice bath.

  • Stir the reaction at room temperature or with gentle heating until the purple color of the permanganate disappears (if used).

  • Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-trimethylbenzoic acid.

Comparative Applications: Established Roles of 2,4,6-Trimethylbenzoic Acid and Postulated Utility of its Tetramethyl Analog

The steric bulk of 2,4,6-trimethylbenzoic acid is the cornerstone of its applications. We will explore these established roles and hypothesize how the increased steric hindrance of this compound might offer advantages or present new challenges.

Sterically Demanding Protecting Groups in Organic Synthesis

The carboxyl group of 2,4,6-trimethylbenzoic acid can be used to form bulky esters that serve as protecting groups for alcohols.[5] The steric hindrance around the ester linkage makes it resistant to cleavage by many nucleophiles and bases, while it can be removed under specific, often harsh, acidic conditions.

Hypothetical Advantage of this compound: The even greater steric bulk of the 2,3,5,6-tetramethylbenzoyl group could provide enhanced stability, making it a "super-robust" protecting group for sensitive substrates in multi-step syntheses where other ester-based protecting groups might fail.

Experimental Protocol: Protection of a Primary Alcohol using 2,4,6-Trimethylbenzoyl Chloride
  • To a solution of the primary alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine or 2,6-lutidine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add 2,4,6-trimethylbenzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Ligands in Asymmetric Catalysis and Organometallic Chemistry

The steric and electronic properties of polysubstituted benzoic acids make them intriguing candidates for ligands in metal-catalyzed reactions. The bulky nature of these ligands can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a reaction.

Postulated Role of this compound: The unique C₂ symmetry of the substitution pattern in this compound, when incorporated into a chiral ligand, could offer distinct advantages in asymmetric catalysis compared to the Cₛ symmetry of ligands derived from 2,4,6-trimethylbenzoic acid. This difference in symmetry could lead to improved enantioselectivity in certain transformations.

Conceptual Workflow for Catalyst Development

Catalyst_Development start Select Sterically Hindered Benzoic Acid synthesis Synthesize Chiral Ligand start->synthesis complexation Complexation with Metal Precursor synthesis->complexation catalyst Chiral Catalyst complexation->catalyst reaction Asymmetric Transformation catalyst->reaction analysis Analyze Enantiomeric Excess (ee%) reaction->analysis optimization Optimize Ligand Structure & Reaction Conditions analysis->optimization optimization->start

Caption: A workflow for the development of chiral catalysts based on sterically hindered benzoic acids.

Future Directions and Unexplored Potential

While the direct applications of this compound remain to be extensively documented, its unique structural features suggest several promising avenues for future research:

  • Molecular Probes: Its rigid and well-defined structure could be exploited in the design of novel molecular probes for NMR or fluorescence spectroscopy. The methyl groups could be functionalized with reporter groups, and the steric bulk could influence its binding to specific analytes.

  • Drug Discovery Scaffold: The benzoic acid moiety is a common scaffold in medicinal chemistry. The unique substitution pattern of this compound could be used to explore new regions of chemical space and to develop derivatives with novel biological activities. The steric hindrance could also be used to modulate pharmacokinetic properties, such as resistance to metabolic degradation.

  • Crystal Engineering: The defined shape and potential for hydrogen bonding of this compound make it an interesting building block for the construction of novel crystalline materials with tailored properties.

Conclusion

This compound stands as an intriguing yet underutilized molecule in the chemist's toolbox. By drawing insightful comparisons with its well-studied isomer, 2,4,6-trimethylbenzoic acid, we can begin to map out its potential applications. Its enhanced steric profile suggests it could excel as a highly robust protecting group and offer unique advantages in the design of chiral ligands for asymmetric catalysis. This guide serves not as a definitive review of its established uses, but rather as a forward-looking prospectus to inspire and direct future research into this promising, sterically encumbered scaffold. The exploration of this compound and its derivatives holds the potential to unlock new synthetic strategies and contribute to the development of novel molecules in the fields of medicine and materials science.

References

A Comparative Analysis of the Reactivity of Substituted Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reactivity of substituted benzoic acids, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols. Our focus is to provide not just a collection of facts, but a cohesive understanding of the structure-reactivity relationships that are crucial in chemical synthesis and medicinal chemistry.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in organic chemistry and drug discovery. The benzene ring and the carboxylic acid group are common motifs in a vast array of pharmaceuticals, agrochemicals, and polymers. The reactivity of both the carboxylic acid functional group and the aromatic ring is profoundly influenced by the nature and position of substituents on the ring. Understanding and predicting these effects is paramount for designing efficient synthetic routes and for the rational design of molecules with desired biological activities. This guide will explore how substituents modulate the acidity of the carboxylic acid and the susceptibility of the aromatic ring to electrophilic attack, providing a framework for predicting and controlling their chemical behavior.

Theoretical Framework: Electronic Effects of Substituents

The reactivity of a substituted benzoic acid is primarily dictated by the electronic properties of the substituent on the aromatic ring. These effects can be broadly categorized into two types: the inductive effect and the resonance effect .

  • Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between the substituent and the carbon atom to which it is attached. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CN, halogens) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) like alkyl groups have a positive inductive effect (+I), pushing electron density towards the ring.[1]

  • Resonance Effect (R or M): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -OH, -NH₂, -OR) can donate electron density to the ring via a positive resonance effect (+R). Substituents with π-bonds that can conjugate with the ring (e.g., -NO₂, -C=O, -CN) withdraw electron density through a negative resonance effect (-R).[1]

The overall electronic influence of a substituent is a combination of these two effects. The position of the substituent (ortho, meta, or para) relative to the carboxylic acid group is also critical in determining its impact on reactivity.

The Hammett Equation: Quantifying Substituent Effects

A powerful tool for quantifying the electronic influence of meta and para substituents is the Hammett equation .[2][3][4] This linear free-energy relationship correlates the reaction rates and equilibrium constants of reactions involving substituted benzoic acid derivatives. The equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant (benzoic acid).

  • σ (sigma) is the substituent constant , which depends on the nature and position of the substituent and is a measure of its electronic effect.

  • ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to substituent effects.[2][5]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[5]

Comparative Analysis of Acidity (pKa)

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Substituents that stabilize the negative charge on the carboxylate group will increase the acidity (lower the pKa).

  • Electron-Withdrawing Groups (EWGs): EWGs, such as -NO₂ and -CN, withdraw electron density from the carboxylate group, delocalizing and stabilizing the negative charge. This results in a stronger acid (lower pKa) compared to benzoic acid.[6]

  • Electron-Donating Groups (EDGs): EDGs, like -CH₃ and -OCH₃, donate electron density to the ring, which in turn destabilizes the carboxylate anion by intensifying the negative charge. This leads to a weaker acid (higher pKa).[6][7]

The position of the substituent matters. For instance, a -NO₂ group at the para position will have a stronger acid-strengthening effect than at the meta position due to the combination of both -I and -R effects at the para position, whereas only the -I effect operates significantly from the meta position.

The Ortho-Effect

A notable exception to these general trends is the "ortho-effect," where most ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing.[6][8] This is believed to be a combination of steric and electronic factors.[8] The ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity.[7]

Tabulated pKa Values of Substituted Benzoic Acids

The following table summarizes the pKa values for a selection of substituted benzoic acids, illustrating the trends discussed.

SubstituentPositionpKaEffect on Acidity
-H-4.20Reference
-NO₂ortho2.17Stronger Acid
-NO₂meta3.45Stronger Acid
-NO₂para3.44Stronger Acid
-CNpara3.55Stronger Acid
-Clortho2.94Stronger Acid
-Clmeta3.83Stronger Acid
-Clpara3.99Stronger Acid
-CH₃ortho3.91Stronger Acid (Ortho-effect)[9]
-CH₃meta4.27Weaker Acid[9]
-CH₃para4.37Weaker Acid
-OHortho2.97Stronger Acid (Ortho-effect)[10]
-OHmeta4.06Stronger Acid[10]
-OHpara4.48Weaker Acid[10]
-OCH₃ortho4.09Stronger Acid (Ortho-effect)
-OCH₃meta4.09Stronger Acid
-OCH₃para4.47Weaker Acid

Data compiled from various sources.[9][10]

Reactivity in Key Chemical Transformations

The electronic effects of substituents also profoundly influence the reactivity of substituted benzoic acids in various chemical reactions.

A. Nucleophilic Acyl Substitution

Reactions such as esterification and amide formation are examples of nucleophilic acyl substitution .[11][12] The rate of these reactions is dependent on the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): Increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates. For example, in the formation of amides, benzoic acids with electron-withdrawing groups on the aromatic ring have been shown to give higher yields.[13]

  • Electron-Donating Groups (EDGs): Decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic acyl substitution.

B. Electrophilic Aromatic Substitution (EAS)

The carboxylic acid group itself is an electron-withdrawing group and therefore deactivates the benzene ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position.[14][15] The presence of other substituents will further modulate this reactivity.

  • Activating Groups (EDGs): Substituents like -OH, -NH₂, and -OR are strong activators and ortho, para-directors.[14] When present on a benzoic acid ring, they will compete with the deactivating effect of the carboxylic acid group, influencing the position of further substitution.

  • Deactivating Groups (EWGs): Additional deactivating groups like -NO₂ will further decrease the reactivity of the ring towards EAS.

The following diagram illustrates the directing effects of substituents in electrophilic aromatic substitution.

EAS_Directing_Effects cluster_activating Activating Groups (EDGs) cluster_deactivating Deactivating Groups (EWGs) cluster_directing Directing Effects EDG e.g., -OH, -NH₂, -OR, -Alkyl OrthoPara Ortho, Para Directors EDG->OrthoPara Activate Ring (Faster than Benzene) EWG e.g., -NO₂, -CN, -C=O, -COOH, Halogens Meta Meta Directors EWG->Meta Deactivate Ring (Slower than Benzene) Halogens Halogens (e.g., -Cl, -Br) Halogens->OrthoPara Deactivate Ring (Exception)

Caption: Directing effects of substituents in electrophilic aromatic substitution.

Experimental Protocols

To provide a practical context for the theoretical discussions, we outline standardized experimental protocols for determining the reactivity of substituted benzoic acids.

A. Determination of pKa by Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a substituted benzoic acid using potentiometric titration.

Materials:

  • Substituted benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the benzoic acid solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant.

  • Record the pH after each addition of NaOH. Continue the titration well past the equivalence point.

  • Plot a graph of pH versus the volume of NaOH added.

  • Determine the equivalence point (the point of steepest slope).

  • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

B. Kinetic Study of Esterification

This protocol outlines a method to compare the rates of esterification of different substituted benzoic acids with an alcohol (e.g., methanol) under acidic catalysis.[16][17][18]

Materials:

  • Substituted benzoic acids

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Thermostated water bath or heating mantle

  • Reaction flasks with reflux condensers

  • Pipettes and syringes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • For each substituted benzoic acid, set up a reaction flask containing a known concentration of the acid in a large excess of methanol.

  • Place the flasks in a thermostated bath to maintain a constant temperature.

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid to each flask.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding it to a cold solution of sodium bicarbonate).

  • Analyze the composition of the quenched aliquots using GC or HPLC to determine the concentration of the ester product or the remaining carboxylic acid.

  • Plot the concentration of the product (or reactant) versus time for each substituted benzoic acid.

  • Determine the initial rate of reaction for each acid from the slope of the concentration-time graph at t=0.

  • Compare the initial rates to determine the relative reactivity of the substituted benzoic acids.

The following workflow diagram illustrates the kinetic study of esterification.

Esterification_Workflow start Start setup Reaction Setup: Substituted Benzoic Acid + Excess Methanol + Acid Catalyst start->setup thermostat Maintain Constant Temperature setup->thermostat sampling Withdraw Aliquots at Timed Intervals thermostat->sampling sampling->thermostat quench Quench Reaction sampling->quench analysis Analyze by GC/HPLC quench->analysis plot Plot Concentration vs. Time analysis->plot rate Determine Initial Reaction Rate plot->rate compare Compare Rates of Different Acids rate->compare end End compare->end

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is a cornerstone of drug development and manufacturing. 2,3,5,6-Tetramethylbenzoic acid, a key chemical entity, demands precise and accurate analytical oversight. This guide provides an in-depth comparison and cross-validation of two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a self-validating document, it not only presents detailed, field-tested protocols but also elucidates the scientific rationale behind critical experimental parameters. We will navigate the complete workflow from method development and validation to the ultimate cross-validation study, ensuring data integrity and inter-method reliability. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to establish and verify robust analytical methods for carboxylic acid compounds.

Introduction: The Imperative for Rigorous Analytical Methodologies

This compound (CAS 2604-45-7) is a substituted aromatic carboxylic acid.[1][2] Its accurate quantification is critical in various stages of pharmaceutical development, from process chemistry to quality control of the final product. The choice of analytical technique is pivotal and must be fit for its intended purpose, demonstrating specificity, accuracy, precision, and robustness.[3][4]

However, the validation of a single analytical method is not always sufficient, particularly when transferring methods between laboratories or when comparing data generated by different techniques.[5][6] This is where cross-validation becomes essential. Cross-validation is the systematic process of comparing data from two distinct analytical methods to confirm that they produce comparable, reliable, and consistent results.[7][8][9] This guide will demonstrate the cross-validation of a developed HPLC-UV method against a GC-MS method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the primary choice for the analysis of non-volatile or thermally labile compounds like aromatic carboxylic acids. The separation is typically achieved using a reversed-phase mechanism where the analyte partitions between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices for HPLC
  • Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which provides excellent retention for the nonpolar tetramethyl-substituted benzene ring of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase chromatography. The inclusion of an acid, such as phosphoric acid, is critical.[10] For a carboxylic acid analyte, operating at a low pH (typically 2-3) suppresses the ionization of the carboxyl group (-COOH). This renders the molecule less polar, leading to increased retention on the C18 column and significantly improved peak shape, preventing the peak tailing often seen with ionized acids.

  • Detection: UV detection is suitable as the benzene ring in this compound contains a chromophore that absorbs UV light. A wavelength of 220-230 nm is generally effective for this class of compounds.

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Consumables:

  • HPLC System with UV-Vis or Photodiode Array (PDA) detector

  • Column: C18, 5 µm, 4.6 mm x 150 mm

  • Reagents: HPLC grade acetonitrile, phosphoric acid, and ultrapure water

  • Standard: Certified reference standard of this compound

Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 50:50 (v/v) acetonitrile and water. Add phosphoric acid to the water component to adjust the pH to 2.5. Filter the final mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve it in 25 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm

| Run Time | 10 minutes |

Sample Preparation:

  • Accurately weigh the sample to obtain a theoretical concentration within the calibration range.

  • Dissolve the sample in the mobile phase, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase (pH 2.5) prep_stock Prepare Stock Std (1000 µg/mL) prep_mobile->prep_stock prep_working Prepare Working Stds (1-100 µg/mL) prep_stock->prep_working hplc_inject Inject Sample/Standard (10 µL) prep_working->hplc_inject prep_sample Prepare & Filter Sample prep_sample->hplc_inject hplc_system Equilibrate HPLC System (C18 Column, 30°C) hplc_system->hplc_inject hplc_separate Isocratic Elution (1.0 mL/min) hplc_inject->hplc_separate hplc_detect UV Detection (225 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify

Fig 1. HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative

GC-MS is a powerful technique renowned for its high separation efficiency and specificity, making it ideal for identifying and quantifying compounds.[11] However, for non-volatile carboxylic acids, a derivatization step is mandatory to increase volatility and thermal stability.[12]

Causality Behind Experimental Choices for GC-MS
  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the carboxyl group to form a volatile trimethylsilyl (TMS) ester. This process is crucial for enabling the analyte to traverse the GC column without degradation.[12]

  • Stationary Phase (Column): A nonpolar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is well-suited for separating the derivatized, nonpolar TMS-ester of the analyte.[13]

  • Detection: Mass spectrometry provides unambiguous identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte.

Experimental Protocol: GC-MS Analysis

Instrumentation and Consumables:

  • GC-MS System with an autosampler

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Reagents: Pyridine, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Hexane (GC grade)

  • Standard: Certified reference standard of this compound

Derivatization and Sample Preparation:

  • Prepare stock and working standard solutions in a volatile solvent like hexane.

  • Pipette a known volume (e.g., 100 µL) of the standard or sample solution into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of MSTFA to the dried residue.

  • Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before placing it in the autosampler.

GC-MS Conditions:

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Scan (m/z 50-500) for identification; SIM for quantification |

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_solution Prepare Solutions in Hexane prep_dry Evaporate to Dryness prep_solution->prep_dry prep_derivatize Add Pyridine & MSTFA prep_dry->prep_derivatize prep_heat Heat at 60°C for 30 min prep_derivatize->prep_heat gc_inject Inject Derivatized Sample (1 µL) prep_heat->gc_inject gc_separate Temperature Programmed Separation gc_inject->gc_separate ms_ionize Electron Ionization (EI) gc_separate->ms_ionize ms_detect Mass Detection (Scan or SIM) ms_ionize->ms_detect data_extract Extract Ion Chromatogram ms_detect->data_extract data_calibrate Generate Calibration Curve data_extract->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify CrossValidation_Workflow cluster_analysis Parallel Analysis cluster_results Data Evaluation start Prepare Homogeneous Samples (Low, Med, High Conc.) hplc Analyze 6 replicates per level via HPLC start->hplc gcms Analyze 6 replicates per level via GC-MS start->gcms hplc_mean Calculate Mean Result (HPLC) hplc->hplc_mean gcms_mean Calculate Mean Result (GC-MS) gcms->gcms_mean compare Calculate % Relative Difference (%RD) hplc_mean->compare gcms_mean->compare decision Is %RD ≤ 10.0%? compare->decision pass Methods are Comparable decision->pass Yes fail Investigate Discrepancy decision->fail No

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of specialized chemical compounds are daily routines. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed, technically grounded protocol for the proper disposal of 2,3,5,6-tetramethylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Pre-Disposal Hazard Assessment and Safety Protocol

Before any disposal procedure begins, a thorough understanding of the compound's characteristics is paramount. This compound is a solid organic acid. While not acutely toxic, it is classified as a skin, eye, and respiratory irritant.[1][2] The primary disposal challenge lies in its solid, non-volatile nature and its classification as a chemical waste that must not enter standard waste streams.

Table 1: Hazard Profile of this compound

PropertyValueSource
Physical State Solid Powder[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Incompatibilities Strong oxidizing agents, bases, metals[4][5][6]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂)[7][8]

Mandatory Personal Protective Equipment (PPE):

A foundational principle of laboratory safety is that the disposal phase requires the same, if not a higher, level of precaution as the handling phase.

ScenarioRequired PPERationale
Routine Handling of Waste Nitrile gloves, safety glasses with side shields, lab coatPrevents skin and eye contact with residual chemical.[7]
Spill Cleanup / Bulk Handling Chemical-resistant gloves (e.g., butyl rubber), chemical safety goggles, face shield, lab coatProvides enhanced protection against dust generation and splashes.[7]

Segregation and Waste Stream Management

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, and improper categorization can result in regulatory violations and environmental harm. This compound, as a solid organic acid, must be segregated from other waste categories.[9][10]

dot

WasteSegregation Figure 1: Decision Workflow for Waste Segregation start Generated Waste (this compound) node_solid Is the waste a solid? start->node_solid node_liquid Is the waste a liquid solution? node_solid->node_liquid No container_solid Action: Place in 'Solid Organic Waste' container. Ensure container is clearly labeled. node_solid->container_solid Yes node_contaminated Is it contaminated labware (gloves, wipes, glassware)? node_liquid->node_contaminated No container_liquid Action: Place in 'Aqueous Acidic Waste' or 'Non-halogenated Organic Solvent Waste'. Do NOT mix with bases. node_liquid->container_liquid Yes container_contaminated Action: Place in 'Solid Chemical Waste' or 'Contaminated Lab Debris' container. node_contaminated->container_contaminated Yes warning CRITICAL: Never mix organic acids with bases or strong oxidizers in the same waste container. container_solid->warning

Caption: Waste segregation decision tree.

Step-by-Step Disposal Protocols

Disposal procedures must be methodical and documented. The following protocols cover the most common scenarios encountered in a research environment.

Protocol 3.1: Disposal of Unused or Surplus Solid Compound

This protocol applies to pure, expired, or surplus this compound. The primary disposal route for this compound is incineration by a licensed waste management facility.[7] This method is preferred because it ensures the complete thermal destruction of the organic molecule into less harmful components like CO₂ and water.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and has a secure, tight-fitting lid. The container must be compatible with organic acids.[10]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 2604-45-7[1]

    • Hazard identification: "Irritant"

    • The date accumulation started.

  • Transfer: In a well-ventilated area or chemical fume hood, carefully transfer the solid waste into the labeled container. Use a scoop or spatula. Avoid creating dust.

  • Sealing and Storage: Securely close the container. Do not overfill; leave at least 10% headspace.[9] Store the container in a designated satellite accumulation area away from incompatible materials (bases, oxidizers).

  • Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed chemical waste disposal company.

Protocol 3.2: Disposal of Contaminated Materials

This protocol covers items such as gloves, weigh boats, paper towels, and silica gel contaminated with this compound.

  • Collection: Place all contaminated solid debris into a designated, clearly labeled "Solid Chemical Waste" or "Contaminated Lab Debris" container. This is typically a lined cardboard box or a durable plastic drum.

  • Minimization: Do not dispose of non-contaminated items in this waste stream. This reduces the volume and cost of hazardous waste disposal.

  • Glassware: Heavily contaminated, non-cleanable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid chemical waste. The rinsed glassware can then be disposed of in a designated broken glass container.

  • Sealing and Pickup: Once full, seal the container or liner. Arrange for disposal through your EHS department.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Control Access: Secure the area to prevent unauthorized entry.

  • Don PPE: Wear the appropriate PPE for spill cleanup as outlined in Table 1.

  • Containment:

    • For small spills, gently cover the solid material with an absorbent pad or dry sand to prevent dust from becoming airborne.[11]

    • Avoid adding water directly to the spill, as this can create a slurry that is more difficult to manage.

  • Cleanup:

    • Carefully sweep or scoop the spilled material and absorbent into a suitable container for solid chemical waste.[3] Take care not to disperse dust.[7]

    • Use a HEPA-filter vacuum for larger quantities if available and you are trained in its use.[12]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleanup materials as contaminated waste.

  • Documentation: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,5,6-Tetramethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, a deep and practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,3,5,6-Tetramethylbenzoic acid. By moving beyond mere compliance and fostering a culture of safety, we build the trust that is foundational to groundbreaking research.

Hazard Assessment: Understanding the Risks

Substituted benzoic acids, as a class, are known to present several potential hazards.[1][4][5] Based on data from analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[4][5][6][7] Some related compounds are also harmful if swallowed.[4][5][8] Therefore, all handling procedures must be designed to minimize direct contact and the generation of airborne dust.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses do not provide adequate protection.[1][2]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against direct skin contact. Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[1][2]
Laboratory CoatProvides a barrier against spills and splashes, protecting personal clothing and underlying skin. It should be fully buttoned and fit properly.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodHandling the solid compound can generate dust. Working in a chemical fume hood is the most effective engineering control to prevent the inhalation of airborne particles.[1][2][9] If a fume hood is not available, a risk assessment should be performed to determine if a properly fitted respirator is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Pre-Handling Checklist
  • Consult Safety Resources: Always review the available safety information for related compounds before beginning work.

  • Designate a Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[9]

  • Assemble all necessary PPE: Ensure that all required PPE is readily available and in good condition.

  • Prepare for Spills: Have a spill kit readily accessible that is appropriate for solid chemical spills.

Handling the Compound
  • Don PPE: Before handling the primary container, put on your laboratory coat, safety goggles, and chemical-resistant gloves.

  • Work in a Ventilated Space: All weighing and transfers of the solid compound should be conducted in a chemical fume hood to minimize the risk of inhalation.[1][9]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use techniques such as gently scooping rather than pouring from a height.

  • Immediate Clean-up: Clean up any spills immediately according to established laboratory procedures.

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent.

  • Proper Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and the associated hazards.

  • Follow Institutional Guidelines: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operations cluster_end Completion start Start: Handling This compound assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards Initiate eye_face Eye/Face Protection: Safety Goggles/Face Shield assess_hazards->eye_face Select skin Skin Protection: Lab Coat & Nitrile Gloves eye_face->skin respiratory Respiratory Protection: Work in Fume Hood skin->respiratory handle Handle Compound in Designated Area respiratory->handle Proceed to decontaminate Decontaminate Workspace & Remove PPE handle->decontaminate After Handling dispose Dispose of Waste per Protocol decontaminate->dispose end End of Procedure dispose->end Complete

Caption: PPE Selection and Safe Handling Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetramethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetramethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.